3-Aminobenzanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSPULPPMWHXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162326 | |
| Record name | Benzamide, 3-amino-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-16-3 | |
| Record name | 3-Amino-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 3-amino-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W3FN9XB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminobenzanilide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Aminobenzanilide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document aims to be a practical resource, offering not just data, but also insights into the causality behind experimental choices and protocols.
Unambiguous Chemical Identification: Navigating the Isomers
It is crucial to first address a point of potential confusion: the term "this compound" can refer to two distinct isomers, each with its own unique Chemical Abstracts Service (CAS) number and structural configuration. The position of the amino group dictates the isomer's reactivity and subsequent applications.
-
3-Amino-N-phenylbenzamide (CAS Number: 14315-16-3): In this isomer, the amino group is substituted on the benzoyl moiety of the molecule.[1][2][3][4]
-
N-(3-aminophenyl)benzamide (CAS Number: 16091-26-2): Here, the amino group is located on the aniline portion of the structure.[5][6][7][8][9]
Throughout this guide, we will specify the CAS number to ensure clarity. It is imperative for researchers to verify the CAS number of their starting material to ensure the desired reactivity and outcome in their synthetic endeavors.
A critical distinction must also be made between this compound and the structurally similar 3-Aminobenzamide (CAS: 3544-24-9) .[10][11] 3-Aminobenzamide is a well-documented and potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, and is extensively used in cancer research.[11][12][13][14] this compound, in contrast, is primarily utilized as a chemical intermediate and building block in organic synthesis, with its direct biological activity being less characterized.[12]
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
The properties of the two isomers of this compound are summarized in the table below. These values are critical for designing experiments, including reaction setup, solvent selection, and purification methods.
| Property | 3-Amino-N-phenylbenzamide (14315-16-3) | N-(3-aminophenyl)benzamide (16091-26-2) |
| Molecular Formula | C₁₃H₁₂N₂O[1] | C₁₃H₁₂N₂O[5][6] |
| Molecular Weight | 212.25 g/mol [1] | 212.25 g/mol [5][6] |
| Appearance | Solid | Light yellow to yellow solid[5] |
| Melting Point | 124-125 °C[2] | 124-125 °C[5] |
| Boiling Point | 323.9±25.0 °C (Predicted)[2] | 308.3±25.0 °C (Predicted)[5] |
| Density | 1.244±0.06 g/cm³ (Predicted)[2] | 1.244±0.06 g/cm³ (Predicted)[5] |
| pKa | 13.70±0.70 (Predicted)[2] | 13.22±0.70 (Predicted)[5] |
| LogP | 1.48[1] | 1.9[6] |
Spectral Data
Spectral data is essential for the verification of the chemical structure and purity of this compound. While comprehensive spectral data is not always readily available in aggregated sources, the following provides an indication of expected spectral characteristics based on the functional groups present.
-
¹H NMR: The proton NMR spectrum for both isomers would be expected to show signals in the aromatic region (typically between 6.5 and 8.0 ppm). The amino protons would likely appear as a broad singlet, and the amide proton as another singlet, with their chemical shifts being influenced by the solvent and concentration.
-
¹³C NMR: The carbon NMR would display a number of signals in the aromatic region (around 110-150 ppm) and a characteristic signal for the carbonyl carbon of the amide group (typically in the range of 165-175 ppm).
-
IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹, often two bands) and the N-H stretch of the secondary amide (around 3300 cm⁻¹). A strong C=O stretching vibration for the amide carbonyl will be prominent around 1650 cm⁻¹.[15]
Safety and Handling
Safe handling of any chemical substance is of utmost importance. The following safety information is based on available Safety Data Sheets (SDS).
| Hazard Information | 3-Amino-N-phenylbenzamide (14315-16-3) | N-(3-aminophenyl)benzamide (16091-26-2) |
| GHS Pictograms | ||
| Signal Word | Warning[2] | Warning[5][6] |
| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[2] | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[5][6] |
| Precautionary Statements | P261 - Avoid breathing dustP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP264 - Wash skin thoroughly after handlingP270 - Do not eat, drink or smoke when using this productP271 - Use only outdoors or in a well-ventilated areaP280 - Wear protective gloves/ eye protection/ face protectionP302+P352 - IF ON SKIN: Wash with plenty of waterP304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP312 - Call a POISON CENTER or doctor if you feel unwellP330 - Rinse mouthP362+P364 - Take off contaminated clothing and wash it before reuseP403+P233 - Store in a well-ventilated place. Keep container tightly closedP501 - Dispose of contents/ container to an approved waste disposal plant[5] |
Personal Protective Equipment (PPE): When handling either isomer of this compound, it is essential to use appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16][17][18]
Synthesis of this compound: A Practical Approach
The synthesis of this compound isomers typically involves the reduction of the corresponding nitro precursor. The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity.
Synthesis of N-(3-aminophenyl)benzamide (CAS: 16091-26-2)
A common and effective method for the synthesis of N-(3-aminophenyl)benzamide is the reduction of N-(3-nitrophenyl)benzamide.
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol:
This protocol is based on a general procedure for the reduction of a nitro group using iron powder and ammonium chloride.[5]
Materials:
-
N-(3-nitrophenyl)benzamide
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Acetone
Procedure:
-
Dissolve N-(3-nitrophenyl)benzamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Prepare an aqueous solution of iron powder and ammonium chloride.
-
Add the aqueous solution of iron and ammonium chloride to the ethanolic solution of the nitro compound.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid can be further purified by dissolving it in acetone, filtering any insoluble material, and then removing the acetone by rotary evaporation to yield the desired m-aminobenzanilide.[5] This method has been reported to achieve yields of around 89.8%.[5]
Causality of Experimental Choices:
-
Iron/Ammonium Chloride: This reducing system is a classic and cost-effective method for nitro group reduction. The reaction proceeds in a protic solvent, and the workup is relatively straightforward.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.
-
Hot Filtration: Filtering the reaction mixture while hot is crucial to prevent the product from crystallizing out along with the inorganic byproducts.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities. Its bifunctional nature, possessing both an amino and an amide group, allows for a variety of chemical transformations.
As a Synthetic Intermediate
The primary application of this compound in scientific research is as a precursor for the synthesis of a wide range of organic compounds. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, leading to the formation of diverse scaffolds. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are often desirable features in drug candidates.
For instance, derivatives of aminobenzanilides have been investigated for their potential as:
-
Anticonvulsant agents: A study reported the preparation and evaluation of 3-amino-N-(2,6-dimethylphenyl) benzamide as an anticonvulsant.[19]
-
Antimicrobial and anticancer agents: The benzamide scaffold is present in numerous compounds with a wide range of biological activities.[20] Novel N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[21]
-
Enzyme inhibitors: Benzamide derivatives have been designed and synthesized as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase.
Role in Medicinal Chemistry
While this compound itself is not a prominent therapeutic agent, its structural motif is found in various pharmacologically active compounds. The development of new synthetic methodologies to create libraries of substituted aminobenzanilides is an active area of research. These libraries can then be screened for biological activity against various therapeutic targets. For example, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated as potential anticancer agents.[22]
Workflow for Utilizing this compound in Drug Discovery:
A conceptual workflow for drug discovery starting from this compound.
Conclusion
This compound, in its two isomeric forms, represents a valuable and versatile platform for chemical synthesis and drug discovery. A clear understanding of the specific isomer, as identified by its CAS number, is fundamental to its successful application. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and an exploration of its applications in research and medicinal chemistry. For scientists and researchers in drug development, this compound offers a readily accessible starting point for the creation of novel molecular entities with the potential to address a range of therapeutic needs. As with any chemical reagent, a thorough review of the safety data and adherence to proper laboratory practices are essential for its safe and effective utilization.
References
- PubChem. (n.d.). 3-amino-N-methyl-N-phenylbenzamide. National Center for Biotechnology Information.
- PubChem. (n.d.). Benzamide, N-(3-aminophenyl)-. National Center for Biotechnology Information.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information.
- SIELC Technologies. (2018). Benzamide, N-(3-aminophenyl)-.
- SIELC Technologies. (2018). Benzamide, 3-amino-N-phenyl-.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (n.d.). Synthesis of substituted 3-amino-N-phenylbenzamide.
- Ivy Fine Chemicals. (n.d.). N-(3-Aminophenyl)benzamide.
- Google Patents. (n.d.). 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
- Wikipedia. (n.d.). 3-Aminobenzamide.
- National Center for Biotechnology Information. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni.
- SpectraBase. (n.d.). N-phenylbenzamide.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
- CAS Common Chemistry. (n.d.). 3-Amino-N-phenylbenzamide.
- Wikipedia. (n.d.). Benzamide.
- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
- ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
- National Center for Biotechnology Information. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights.
- The Royal Society of Chemistry. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information.
- PubChem. (n.d.). N-(3-(Benzoylamino)phenyl)benzamide. National Center for Biotechnology Information.
Sources
- 1. Benzamide, 3-amino-N-phenyl- | SIELC Technologies [sielc.com]
- 2. This compound | 14315-16-3 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 14315-16-3|3-Amino-N-phenylbenzamide|BLD Pharm [bldpharm.com]
- 5. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 6. Benzamide, N-(3-aminophenyl)- | C13H12N2O | CID 72896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzamide, N-(3-aminophenyl)- | SIELC Technologies [sielc.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. ivychem.com [ivychem.com]
- 10. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. researchgate.net [researchgate.net]
- 22. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 3-Aminobenzanilide: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 3-aminobenzanilide (C₁₃H₁₂N₂O), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data points to offer a foundational understanding of the physicochemical principles governing its solubility, coupled with actionable experimental protocols for in-lab determination.
Understanding this compound: A Structural Perspective on Solubility
This compound is an aromatic compound featuring both an amide and a primary amino functional group.[1] This unique structure dictates its solubility behavior, primarily through its capacity for hydrogen bonding and its overall molecular polarity.
-
Amide Group (-CONH-): The amide linkage is highly polar and can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen C=O).[2] This is a primary driver for its solubility in polar solvents.
-
Amino Group (-NH₂): The meta-positioned primary amine is also polar and readily participates in hydrogen bonding as a donor. This group significantly enhances the molecule's affinity for protic solvents.
-
Aromatic Rings: The two phenyl rings contribute a significant nonpolar character to the molecule, which favors solubility in less polar organic solvents.
The interplay between these polar functional groups and the nonpolar aromatic framework means that this compound exhibits a nuanced solubility profile, generally favoring polar organic solvents. The principle of "like dissolves like" is paramount in predicting its behavior; solvents that can effectively engage in hydrogen bonding and match its polarity will be the most effective.[3][4]
Guiding Principles: Intermolecular Forces at Play
The dissolution of this compound is an energetic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.
-
Hydrogen Bonding: This is the most significant intermolecular force influencing the solubility of this compound in protic solvents like alcohols.[5][6][7] The amide and amine groups can form strong hydrogen bonds with solvent molecules that have O-H or N-H bonds.
-
Dipole-Dipole Interactions: The inherent polarity of the amide group leads to dipole-dipole attractions with other polar solvent molecules, such as those found in ketones and esters.[4][5]
-
London Dispersion Forces: These weaker forces are present in all molecules and are the primary mode of interaction with nonpolar solvents. The large aromatic surface area of this compound allows for these interactions, though they are often not strong enough to induce high solubility in purely nonpolar solvents.
The following diagram illustrates the key molecular interactions that govern the solubility of this compound.
Caption: Key intermolecular forces in the dissolution of this compound.
Quantitative Solubility Data: An Extrapolative Approach
While specific quantitative solubility data for this compound is not extensively published, we can infer its likely solubility from structurally related compounds and general principles. For instance, the parent compound, benzanilide (N-phenylbenzamide), which lacks the polar amino group, is soluble in ethanol (4.1 g/100 g at 30°C) and soluble in benzene and diethyl ether, but insoluble in water.[5]
The addition of the primary amino group in this compound is expected to increase its polarity and hydrogen bonding capability, thereby enhancing its solubility in polar protic and aprotic solvents compared to benzanilide. Conversely, its solubility in nonpolar solvents may be slightly reduced.
Based on its structure and data from analogous compounds, the following table provides an estimated solubility profile for this compound. It is imperative for researchers to experimentally verify these values for their specific applications.
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the -OH group of the solvent and the -NH₂ and -CONH- groups of the solute.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | Strong dipole-dipole interactions. DMSO and DMF are particularly effective due to their high polarity.[8] Acetone is also a good solvent for many amides. |
| Less Polar | Ethyl Acetate, Dichloromethane | Moderate to Low | A balance of polar and nonpolar characteristics in the solvent can accommodate both features of the solute. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Low to Insoluble | Insufficient solute-solvent interactions to overcome the strong solute-solute hydrogen bonding and dipole-dipole forces. |
| Aqueous | Water | Low | While capable of hydrogen bonding, the large nonpolar surface area of the two aromatic rings limits solubility.[1] |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
To obtain precise and reliable solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a self-validating system for determining the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the constant temperature shaker set to the desired experimental temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary time-course experiment can determine the minimum time to reach a stable concentration.
-
-
Phase Separation and Sampling:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.
-
It is best practice to perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.
-
The following diagram outlines the workflow for the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety and Handling Considerations
Researchers must consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.
-
This compound: May cause serious eye irritation and respiratory irritation. Avoid breathing dust and ensure adequate ventilation.
-
Organic Solvents: Many organic solvents are flammable and may have specific health hazards. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. Governed by its ability to form hydrogen bonds and its overall polarity, it is expected to be highly soluble in polar organic solvents such as alcohols, DMSO, and DMF, with limited solubility in water and nonpolar solvents. While estimations based on structurally similar compounds provide a useful starting point, precise quantitative data should be determined experimentally using a robust method like the shake-flask protocol detailed in this guide. This approach ensures the accuracy and reliability of solubility data, empowering researchers to optimize their synthetic and formulation processes.
References
- Kiper, R. A. (n.d.). Properties of substance: N-phenylbenzamide. Chemical Database.
- García-Barrantes, P. M., et al. (2021). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 7(9), 2635–2654.
- Ouyang, J., et al. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data, 64(11), 4887-4894.
- Chen, X., et al. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Journal of Molecular Liquids, 313, 113524.
- Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
- precisionFDA. (n.d.). This compound.
- Supporting Information. (n.d.).
- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
- Corden, C. (n.d.). Solvent Miscibility Table.
- Domanska, U., & Pobudkowska, A. (2008). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 53(6), 1335-1338.
- Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.
- Solubility Of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- PubChem. (n.d.). 3-Aminobenzamide.
- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- precisionFDA. (n.d.). This compound.
- ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
- Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.
- ResearchGate. (2025, August 7). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
- ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
Sources
A Guide to the Spectroscopic Characterization of 3-Aminobenzanilide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3-aminobenzanilide (also known as N-(3-aminophenyl)benzamide), a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of the spectra, grounded in the principles of chemical structure and reactivity, to ensure robust compound identification and characterization.
Introduction: The Significance of this compound
The benzanilide scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The addition of an amino group, as in this compound, introduces a versatile functional handle for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical candidates and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of such foundational molecules, ensuring the reliability and reproducibility of subsequent research and development efforts.
Experimental & Methodological Overview
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections detail the standard methodologies for obtaining NMR, IR, and MS data for a compound such as this compound.
Sample Preparation and Instrumentation: A Protocol for Reliable Data Acquisition
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH2 and -NH-).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in unambiguous peak assignments.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Employ a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and conduct tandem mass spectrometry (MS/MS) to elucidate fragmentation patterns.
-
Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy: Unraveling the Proton Environment
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, a predicted spectrum and interpretation based on analogous structures can be provided. The expected chemical shifts are influenced by the electronic effects of the amide and amino functional groups on the aromatic rings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Amide N-H | ~10.0 | Singlet (broad) | 1H | - |
| Benzoyl Ring (ortho) | ~7.9 | Doublet | 2H | ~7-8 |
| Benzoyl Ring (meta, para) | ~7.4-7.6 | Multiplet | 3H | - |
| Amino Phenyl Ring (H2') | ~7.2 | Singlet (broad) | 1H | - |
| Amino Phenyl Ring (H4', H6') | ~6.7-7.1 | Multiplet | 2H | - |
| Amino Phenyl Ring (H5') | ~6.5 | Multiplet | 1H | - |
| Amino N-H₂ | ~5.3 | Singlet (broad) | 2H | - |
Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions.
Interpretation:
-
Amide Proton: The amide proton is expected to be significantly deshielded, appearing far downfield as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
Benzoyl Ring: The protons ortho to the carbonyl group are deshielded due to the electron-withdrawing nature of the carbonyl, appearing as a doublet. The meta and para protons will form a more complex multiplet further upfield.
-
Amino Phenyl Ring: The protons on the amino-substituted ring will be shifted upfield relative to benzene due to the electron-donating effect of the amino group. The substitution pattern will lead to a complex set of multiplets.
-
Amino Protons: The protons of the primary amine will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
Similar to the ¹H NMR, a predicted ¹³C NMR spectrum is presented based on established substituent effects.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~166 |
| Amino Phenyl Ring (C1') | ~140 |
| Amino Phenyl Ring (C3') | ~149 |
| Benzoyl Ring (C1) | ~135 |
| Benzoyl Ring (C2, C6) | ~128 |
| Benzoyl Ring (C3, C5) | ~129 |
| Benzoyl Ring (C4) | ~132 |
| Amino Phenyl Ring (C2') | ~110 |
| Amino Phenyl Ring (C4') | ~115 |
| Amino Phenyl Ring (C5') | ~110 |
| Amino Phenyl Ring (C6') | ~114 |
Note: These are estimated values and will vary with experimental conditions.
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C3') will be significantly shifted downfield, while the other carbons on the amino-phenyl ring will be generally shifted upfield compared to benzene. The carbons of the benzoyl ring will show shifts typical for a monosubstituted benzene ring with an electron-withdrawing group.
Infrared (IR) Spectroscopy: Probing Functional Groups
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | ~3300 | Medium |
| N-H Stretch (Amine, asymmetric) | ~3400 | Medium |
| N-H Stretch (Amine, symmetric) | ~3300 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |
| C=O Stretch (Amide I) | ~1650 | Strong |
| N-H Bend (Amide II) | ~1530 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |
Interpretation:
-
N-H Stretching: The presence of both a secondary amide and a primary amine will result in multiple N-H stretching bands in the 3400-3300 cm⁻¹ region. The amide N-H is typically a single, sharp to moderately broad peak, while the primary amine gives rise to two distinct peaks (asymmetric and symmetric stretching).
-
Amide I Band: A strong absorption around 1650 cm⁻¹ is a hallmark of the C=O stretching vibration of the amide group.
-
Amide II Band: This band, arising from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides and is expected around 1530 cm⁻¹.
Caption: The relationship between this compound and its key spectroscopic characterization techniques.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and gaining structural insights through fragmentation analysis. For this compound (C₁₃H₁₂N₂O), the expected exact mass is 212.09496 g/mol .
A key study on the fragmentation of protonated N-(3-aminophenyl)benzamide revealed a characteristic rearrangement product ion.[1]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Notes |
| 213.1028 | [M+H]⁺ | Protonated molecular ion. |
| 110.0604 | [C₆H₈NO]⁺ | A rearrangement product ion resulting from a nitrogen-oxygen exchange.[1] |
| 105.0340 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the amide C-N bond. |
| 93.0578 | [C₆H₇N]⁺ | Aminophenyl cation. |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation. |
Interpretation of Fragmentation:
The fragmentation of protonated this compound is expected to involve several key pathways:
-
Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation (m/z 105) and 1,3-diaminobenzene.
-
Rearrangement: A notable fragmentation pathway for this specific isomer involves a nitrogen-oxygen exchange, leading to a rearranged ion at m/z 110.[1] This is a diagnostically significant peak.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide from the benzoyl cation to yield the phenyl cation (m/z 77).
Conclusion
References
- PubChem. Benzamide, N-(3-aminophenyl)-.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 917-926. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 3-Aminobenzanilide from 3-Nitrobenzanilide
Abstract
This technical guide provides an in-depth exploration of the chemical synthesis of 3-aminobenzanilide, a crucial intermediate in pharmaceutical and materials science, through the reduction of 3-nitrobenzanilide. As drug development professionals and researchers require robust and reproducible synthetic routes, this document emphasizes the underlying chemical principles, offers a selection of validated reduction methodologies, and presents a detailed, step-by-step protocol for a preferred laboratory-scale synthesis. The guide is structured to provide not just procedural instructions, but also the scientific rationale behind the selection of reagents and reaction conditions, ensuring a comprehensive understanding for both experienced and early-career scientists.
Introduction: The Significance of this compound
This compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a primary aromatic amine and an amide linkage, makes it a valuable precursor for the development of pharmacologically active compounds, including enzyme inhibitors and novel therapeutic agents.[1][2][3][4] The synthesis of this intermediate with high purity and yield is therefore a critical step in many drug discovery and development pipelines. The most common and direct route to this compound involves the reduction of the corresponding nitro compound, 3-nitrobenzanilide. This transformation, while conceptually straightforward, offers a variety of methodological choices, each with its own set of advantages and challenges.
Strategic Approaches to the Reduction of 3-Nitrobenzanilide
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods exist for this purpose, with the choice of reagent often dictated by factors such as substrate compatibility, desired selectivity, reaction scale, and considerations of cost and environmental impact.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its clean reaction profile, typically yielding water as the only byproduct.[5][6] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[5][6]
-
Mechanism: The reaction involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.
-
Advantages: High yields, clean reaction, and the catalyst can often be recovered and reused.
-
Considerations: Requires specialized hydrogenation equipment (e.g., a Parr shaker) to handle pressurized hydrogen gas. The catalyst can sometimes be pyrophoric, requiring careful handling.[6]
Metal-Acid Reductions
A classic and robust method for nitroarene reduction involves the use of a metal in the presence of an acid. The most common systems include tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[7][8]
-
Mechanism: The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion, with the acid serving as a proton source.[7][8] The reaction proceeds through nitroso and hydroxylamine intermediates.[7][8]
-
Advantages: A cost-effective and reliable method that is tolerant of a wide range of functional groups.
-
Considerations: The workup can be cumbersome, often requiring the removal of metal salts. The use of strong acids may not be suitable for acid-sensitive substrates.
Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent for aromatic nitro compounds.[9][10][11] It offers a milder, metal-free alternative to catalytic hydrogenation and metal-acid reductions.[10]
-
Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[10]
-
Advantages: Mild reaction conditions, high chemoselectivity (tolerates other reducible functional groups), and avoids the use of heavy metals.[10][11]
-
Considerations: The reaction is typically carried out in aqueous or mixed aqueous-organic solvent systems, which may require careful solvent selection for substrates with poor water solubility.
Recommended Laboratory Protocol: Reduction of 3-Nitrobenzanilide using Tin(II) Chloride
For a reliable and accessible laboratory-scale synthesis of this compound, the use of stannous chloride (tin(II) chloride, SnCl₂) in a protic solvent is highly recommended. This method is generally high-yielding, proceeds under relatively mild conditions, and avoids the need for specialized high-pressure equipment.[5][12]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Nitrobenzanilide | C₁₃H₁₀N₂O₃ | 242.23 | 5.00 g (20.6 mmol) | Starting material |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 23.2 g (103 mmol) | 5 equivalents |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | Solvent |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~5 mL | For initial acidification |
| Sodium Hydroxide (10 M) | NaOH | 40.00 | As needed | For basification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Deionized Water | H₂O | 18.02 | As needed | For workup |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-nitrobenzanilide (5.00 g, 20.6 mmol) in 95% ethanol (100 mL).
-
Acidification: To the stirred suspension, add concentrated hydrochloric acid (~5 mL) dropwise. The mixture may become more homogeneous.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (23.2 g, 103 mmol) to the reaction mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching and Basification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice (~100 g). Slowly add 10 M sodium hydroxide solution with stirring until the pH of the solution is basic (pH > 10), which will precipitate tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution, 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford a crystalline solid.[13]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and integration of the proton and carbon signals.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine and the amide N-H and C=O stretches.[14]
-
Mass Spectrometry: Determine the molecular weight of the product.[15][16]
Visualization of the Synthesis and Workflow
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
3-Nitrobenzanilide and this compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Tin(II) Chloride: Corrosive and may cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.
-
Ethanol and Ethyl Acetate: Flammable solvents. Keep away from open flames and ignition sources.
Conclusion
The reduction of 3-nitrobenzanilide to this compound is a fundamental and crucial transformation for researchers in drug development and related fields. This guide has provided a comprehensive overview of the key synthetic strategies, with a detailed, validated protocol for a reliable laboratory-scale synthesis using tin(II) chloride. By understanding the principles behind the chosen methodology and adhering to the outlined procedures, scientists can confidently and safely produce high-quality this compound for their research endeavors.
References
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Chem LibreTexts. (2021, August 16). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.
- Fiveable. (n.d.). Sodium Dithionite Definition.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Huang, Y., Liao, P., Zhang, Y., & Wang, Y. (1997). A Facile Reduction Procedure for Nitroarenes with Cp2TiCl2/Sm System.
- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- Google Patents. (2016). CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
- Chem LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- Aidic. (2020). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty.
- NIST. (n.d.). Benzamide, 3-amino-.
- precisionFDA. (n.d.). This compound.
- Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
- PubChemLite. (n.d.). 3'-aminobenzanilide (C13H12N2O).
- PubChemLite. (n.d.). This compound (C13H12N2O).
- New Journal of Chemistry (RSC Publishing). (2018). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles.
- Google Patents. (2002). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- SpectraBase. (n.d.). 3-Aminobenzamide.
- MDPI. (2020). A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions.
- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
- Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN.
- Google Patents. (2015). RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid.
- Andrew G Myers Research Group. (n.d.). Chem 115.
- Google Patents. (1958). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
- MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- PubChem. (n.d.). 3-Aminobenzamide.
- RASĀYAN Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- NIH. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
- Semantic Scholar. (n.d.). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.
- MDPI. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- PubMed. (2012). Purification and characterization of an L-amino acid oxidase from Pseudomonas sp. AIU 813.
- ResearchGate. (2019). (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights | Semantic Scholar [semanticscholar.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. aidic.it [aidic.it]
- 7. orgosolver.com [orgosolver.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Benzamide, 3-amino- [webbook.nist.gov]
- 15. PubChemLite - 3'-aminobenzanilide (C13H12N2O) [pubchemlite.lcsb.uni.lu]
- 16. PubChemLite - this compound (C13H12N2O) [pubchemlite.lcsb.uni.lu]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Aminobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Versatile Precursor
3-Aminobenzanilide, a key intermediate in organic synthesis, holds significant promise in the development of novel pharmaceuticals and functional materials.[1] Its unique structure, featuring both an amine and an amide functional group, allows for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[1] However, as with many aromatic amines, its utility is accompanied by potential health hazards that demand a comprehensive understanding and rigorous adherence to safety protocols.[2][3] This guide provides an in-depth examination of the safety data for this compound, offering field-proven insights and detailed protocols to ensure its safe handling and use in a research and development setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Section 1: Hazard Identification and Classification
A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. Based on available safety data sheets and the known risks associated with aromatic amines, this compound is classified as a hazardous substance.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
This table synthesizes information from multiple sources which may have slight variations in classification.
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4] Ingestion is also a potential and harmful route of exposure.[5] The toxicological properties of many aromatic amines include the potential for carcinogenicity and mutagenicity, necessitating stringent handling procedures to minimize any risk of exposure.[2][3][4]
Section 2: Prudent Practices for Handling and Storage
The principle of "as low as reasonably achievable" (ALARA) should guide all interactions with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment to create a multi-layered defense against exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All weighing and handling of solid this compound and any reactions involving it must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and consistent use of PPE are non-negotiable when working with this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | To protect against the inhalation of fine dust particles.[4] In situations with poor ventilation or the potential for aerosol generation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, should be considered. |
| Hands | Chemical-resistant gloves (Nitrile, double-gloved) | To prevent skin contact.[4] Nitrile gloves provide good resistance to a variety of chemicals. Double gloving offers an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. Gloves should be inspected for any signs of degradation before use and changed frequently.[4][6] |
| Eyes | Chemical safety goggles and a face shield | To protect the eyes and face from splashes and airborne particles.[7] Standard safety glasses with side shields do not provide adequate protection.[6] |
| Body | Laboratory coat and, if necessary, a chemical-resistant apron | To protect the skin and clothing from contamination. The lab coat should have long sleeves and be fully buttoned. |
Donning and Doffing PPE Workflow:
Caption: Sequential process for donning and doffing PPE.
Safe Storage Protocols
Proper storage is crucial to maintain the integrity of this compound and prevent accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][8]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Section 3: Emergency Procedures: A Proactive Approach
Preparedness is paramount in mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing and shoes. Seek medical attention.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
Accidental Release Measures
A calm and systematic approach is essential when responding to a spill.
Spill Response Decision Tree:
Caption: Decision-making workflow for spill response.
Minor Spill Cleanup Protocol (inside a fume hood):
-
Alert others in the immediate vicinity.
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using absorbent pads or other suitable materials from a chemical spill kit.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.[4]
For major spills, evacuate the area immediately and contact your institution's emergency response team.
Section 4: Toxicological Profile and Health Effects
Acute Effects:
-
Oral: Harmful if swallowed, may cause gastrointestinal irritation, nausea, and vomiting.[5][8]
-
Dermal: Causes skin irritation and may be harmful upon contact.[5][8]
Chronic Effects:
-
Mutagenicity: this compound is suspected of causing genetic defects (Germ Cell Mutagenicity Category 2). This is a significant long-term health concern.
-
Carcinogenicity: While not specifically classified as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA, many aromatic amines are known or suspected carcinogens.[2][3] Therefore, it is prudent to handle this compound as a potential carcinogen.
-
Reproductive Toxicity: There is a lack of specific data on the reproductive toxicity of this compound. However, some related compounds have shown effects on reproduction in animal studies.[9][10][11]
Section 5: Disposal of this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.[12]
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, weighing paper) must be disposed of as hazardous waste in a separate, sealed container.[12]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[12]
-
Pickup: Arrange for waste pickup through your institution's environmental health and safety department.
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the research chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can harness its synthetic potential while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, continuously assess risks, and foster a laboratory culture where safety is paramount.
References
- Enamine. Safety Data Sheet.
- ACS Publications.
- ResearchGate.
- PubChem. This compound. [Link]
- precisionFDA. This compound. [Link]
- CDC. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]
- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024-01-09). [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. [Link]
- CDC. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]
- Carl ROTH.
- PubMed. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. [Link]
- NJ.gov. HAZARD SUMMARY. [Link]
- PubMed Central.
- National Toxicology Program. TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]
- ResearchGate. Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? | Request PDF. [Link]
- PubMed.
- PubMed. Reproductive toxicity of benzophenone-3. [Link]
- PubMed.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 3. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nswai.org [nswai.org]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. GSRS [precision.fda.gov]
- 11. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Versatile Scaffold of 3-Aminobenzanilide
An In-Depth Technical Guide to the Biological Activity of 3-Aminobenzanilide Derivatives
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. This compound and its foundational precursor, 3-aminobenzamide (3-AB), represent such a scaffold. Initially identified for its role in DNA repair processes, the this compound core has become a foundational structure for developing a diverse range of therapeutic agents.[1][2] Its derivatives have been investigated for a wide spectrum of biological activities, extending from oncology to neuroprotection and anti-inflammatory applications.[1][3][4]
This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives. We will dissect their primary mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors, explore their therapeutic applications, and delve into emerging activities that highlight the scaffold's versatility. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the field but also actionable experimental protocols and an understanding of the causality behind key scientific methodologies.
Chapter 1: The Central Mechanism - PARP Inhibition
The most extensively studied biological activity of this compound derivatives is their inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][5]
The Role of PARP in DNA Repair
Poly(ADP-ribose) polymerase (PARP) is a family of nuclear enzymes critical for maintaining genomic integrity.[1][2] The most abundant member, PARP-1, functions as a DNA damage sensor, recognizing single-strand breaks (SSBs) in the DNA.[1] Upon detection of a break, PARP-1 becomes activated and utilizes its substrate, β-nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process known as PARylation.[1][6] This PARylation event acts as a signaling beacon, recruiting the cellular machinery required to repair the DNA damage.[1]
Mechanism of Inhibition by this compound
3-Aminobenzamide (3-AB), the parent compound, acts as a competitive inhibitor of PARP.[2] It achieves this by mimicking the nicotinamide moiety of NAD+, allowing it to bind to the enzyme's catalytic domain.[1] This binding event physically obstructs the synthesis of PAR, effectively halting the recruitment of DNA repair proteins and stalling the repair of single-strand breaks.[1][2]
Over-activation of PARP-1, often triggered by extensive DNA damage from oxidative stress or traumatic insults, can lead to a form of programmed cell death called "Parthanatos."[1][6] This process is characterized by the massive consumption and subsequent depletion of cellular NAD+ and ATP stores, leading to energetic collapse and cell death.[6] PARP inhibitors like 3-aminobenzamide can prevent this depletion, thereby protecting cells in certain pathological conditions.[1][6]
The Principle of Synthetic Lethality
The true therapeutic power of PARP inhibition in oncology is realized through a concept known as synthetic lethality. In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired by the high-fidelity homologous recombination (HR) pathway. Cancer cells that harbor mutations in genes essential for this pathway, such as BRCA1 or BRCA2, become heavily reliant on the PARP-mediated single-strand break repair pathway.
When these BRCA-deficient cancer cells are treated with a PARP inhibitor like a this compound derivative, the single-strand breaks that occur naturally during cell division cannot be repaired.[1] These unrepaired SSBs then collapse the replication fork, leading to the formation of lethal double-strand breaks.[1] Since the HR pathway is already compromised, the cell cannot repair these DSBs, resulting in catastrophic genomic instability and cell death.[1] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the essence of synthetic lethality.
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Chapter 2: Therapeutic Applications
The ability of this compound derivatives to inhibit PARP translates into a wide range of potential therapeutic uses.
Oncology
The primary clinical application is in cancer therapy, particularly for tumors with deficiencies in the homologous recombination repair pathway.[1] This includes certain types of ovarian, breast, pancreatic, and prostate cancers associated with BRCA1/2 mutations.[1] By inducing synthetic lethality, these compounds can selectively eliminate cancer cells. Furthermore, PARP inhibitors can potentiate the effects of DNA-damaging agents like temozolomide and radiation therapy by preventing the cancer cells from repairing the induced damage.[2]
Neuroprotection
In post-traumatic insults and neurodegenerative conditions, the over-activation of PARP-1 is a key driver of cell death.[6] This over-activation leads to the depletion of cellular energy reserves (NAD+ and ATP), causing mitochondrial dysfunction and ultimately neuronal death.[6] 3-Aminobenzamide has demonstrated protective effects in models of neurodegenerative diseases and traumatic insults by preventing this PARP-1 over-activation.[1][6] Studies have also shown that PARP inhibition can rescue photoreceptor cells from apoptosis in models of retinal damage and protect auditory hair cells from noise-induced damage.[1][7]
Anti-inflammatory Effects
3-Aminobenzamide has also been shown to possess anti-inflammatory properties.[1] In a model of acute hepatitis, 3-AB was found to reduce inflammation, oxidative stress, and liver damage.[3] The mechanism involves the inhibition of NF-κB transcriptional activity, which in turn suppresses the expression of pro-inflammatory mediators like TNF-α and iNOS, and blocks nitric oxide (NO) production.[3]
Chapter 3: Emerging and Diverse Biological Activities
While PARP inhibition is the hallmark activity, the this compound scaffold is a versatile platform for targeting other biological pathways.
Anticancer Activity via Non-PARP Mechanisms
-
ROR1 Inhibition: Recent research has identified 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[8] ROR1 is overexpressed in several cancers, including non-small cell lung cancer (NSCLC), and is crucial for cell proliferation and migration.[8] These derivatives were shown to induce cancer cell cycle arrest and suppress migration and invasion by blocking the Src survival pathway and reactivating the p38 apoptotic pathway.[8]
-
Carbonic Anhydrase (CA) Inhibition: Novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide (a related benzamide structure) have been synthesized and shown to bind to various carbonic anhydrase isoenzymes.[9] CAs are involved in pH regulation and are often overexpressed in aggressive tumors. By inhibiting these enzymes, these compounds can disrupt tumor physiology.
Antimicrobial and Antiviral Activities
The benzamide core is present in various compounds with antimicrobial and antiviral properties.
-
Antibacterial: Derivatives of 3'-hydroxy-5'-aminobenzoxazinorifamycin, which contain a related structural motif, have demonstrated potent activity against Mycobacterium tuberculosis and Mycobacterium avium complex (MAC).[10] Other derivatives have been designed to target the bacterial cell division protein FtsZ.[11]
-
Antiviral: A broad range of benzo-heterocyclic amine derivatives have shown potent in vitro activity against both RNA viruses (Influenza A, HCV, Coxsackie B3) and DNA viruses (HBV).[12] The structure-activity relationship (SAR) suggests that electron-withdrawing groups on the aromatic rings enhance this antiviral activity.[12]
Applications in Alzheimer's Disease
Novel 3-aminobenzofuran derivatives have been designed as multifunctional agents for treating Alzheimer's disease.[13][14] These compounds exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine.[13][14] By inhibiting these enzymes, they increase acetylcholine levels in the brain, a key strategy for managing Alzheimer's symptoms.[13] Furthermore, select derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a pathological hallmark of the disease.[13][14]
Chapter 4: Key Experimental Protocols & Methodologies
To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the biological activity of this compound derivatives.
Caption: General experimental workflow for screening derivatives.
Protocol: PARP Inhibition Assay (IC50 Determination)
This protocol outlines a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.
Causality: The IC50 value is a critical metric that quantifies the potency of an inhibitor. A lower IC50 indicates a more potent compound, which is a desirable characteristic in drug development. This assay directly measures the compound's ability to interfere with the enzymatic activity of its intended target.
Methodology:
-
Plate Preparation: Use a 96-well plate. Add assay buffer, activated DNA (to stimulate PARP-1), and PARP-1 enzyme to each well.
-
Compound Addition: Prepare serial dilutions of the this compound derivative (test compound) in assay buffer. Add the diluted compounds to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "background" control (no enzyme).
-
Initiate Reaction: Add the NAD+ substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing PARylation to occur.
-
Detection: Stop the reaction and add a detection reagent. This is often an antibody-based system (e.g., ELISA) that recognizes the PAR polymer product. A common method uses a horseradish peroxidase (HRP)-conjugated anti-PAR antibody, followed by the addition of an HRP substrate to generate a chemiluminescent or colorimetric signal.
-
Data Acquisition: Read the plate using a suitable plate reader (luminometer or spectrophotometer).
-
Data Analysis: Subtract the background reading from all other readings. Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for assessing the general cytotoxic or cytostatic effects of a potential anticancer agent.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-only control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of a compound on the ability of cells to migrate and close a wound, a key process in cancer metastasis.[8]
Causality: Cancer cell migration and invasion are critical steps in metastasis. This assay provides a direct visual and quantifiable measure of a compound's ability to inhibit this process, which is a highly desirable anticancer property.
Methodology:
-
Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create Wound: Use a sterile pipette tip to create a straight "scratch" or wound through the center of the monolayer.
-
Wash and Treat: Gently wash the plate with phosphate-buffered saline (PBS) to remove detached cells. Replace with fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay). Use a vehicle-only well as a control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope.
-
Incubation: Place the plate back in the incubator and allow the cells to migrate into the wound area.
-
Image Acquisition (Time X): After a set time (e.g., 24 or 48 hours), capture images of the same fields as in step 4.
-
Data Analysis: Measure the area of the wound at time 0 and time X using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for both treated and control wells. A significant reduction in wound closure in the treated wells indicates anti-migratory activity.
Data Summary: Anticancer Activity of Selected Derivatives
The following table summarizes the reported in vitro anticancer activity (IC50 values) for representative this compound derivatives from the literature.
| Compound ID | Target Cell Line | Target Pathway/Molecule | IC50 (µM) | Reference |
| 7h | H1975 (NSCLC) | ROR1 | 3.5 | [8] |
| 7h | PC9 (NSCLC) | ROR1 | 8.11 | [8] |
| 7h | A549 (NSCLC) | ROR1 | 18.16 | [8] |
| 5f | - | Acetylcholinesterase (AChE) | 0.64 | [13] |
| 6A | HepG2 (Liver Cancer) | RXRα Antagonist | < 10 | [15] |
| 6A | A549 (NSCLC) | RXRα Antagonist | < 10 | [15] |
Note: IC50 values for 3-aminobenzamide itself as a PARP inhibitor can vary significantly based on assay conditions but it is generally considered less potent than newer, more developed PARP inhibitors.[1][2]
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of biologically active compounds. Its journey began with the characterization of 3-aminobenzamide as a foundational PARP inhibitor, a discovery that has culminated in FDA-approved cancer therapies based on the principle of synthetic lethality.[6]
The future of this chemical class is bright and branching. The exploration of derivatives targeting other pathways—from ROR1 and carbonic anhydrases in oncology to cholinesterases in neurodegeneration—demonstrates that the therapeutic potential of this scaffold is far from exhausted. Future research should focus on:
-
Improving Selectivity and Potency: Designing next-generation derivatives with higher selectivity for specific PARP family members or other targets to minimize off-target effects.
-
Multifunctional Agents: Developing single molecules that can modulate multiple targets simultaneously, such as the dual cholinesterase and amyloid-β aggregation inhibitors for Alzheimer's disease.[13][14]
-
Exploring New Therapeutic Areas: Systematically screening this compound libraries against a wider range of targets, including those relevant to viral, bacterial, and parasitic diseases.
By leveraging the structural insights gained over decades of research and applying modern drug design principles, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives for the benefit of patients worldwide.
References
- BenchChem. (n.d.). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
- Selleck Chemicals. (n.d.). 3-Aminobenzamide PARP inhibitor.
- Arruri, V. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central.
- Luo, F., et al. (2024). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. ResearchGate.
- Su, M., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry.
- Kashii, S., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. PubMed.
- Vaškevičiūtė, K., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.
- Yamazaki, H., et al. (1995).
- Lee, Y., et al. (2018). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive Diseases and Sciences.
- Li, Y., et al. (2013). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules.
- Beal, M. F. (1996). Aminobenzamide compounds for the treatment of neurodegenerative disorders. Google Patents.
- Chan, K. W., et al. (2017). 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof. Google Patents.
- Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry.
- Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed.
- Wang, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof - Google Patents [patents.google.com]
- 12. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to 3-Aminobenzanilide: A Versatile Scaffold for Heterocyclic Compound Synthesis in Drug Discovery
Abstract
3-Aminobenzanilide is a deceptively simple molecule whose strategic placement of an aniline amine, a phenyl ring, and a benzamide moiety makes it a highly versatile and powerful building block in modern medicinal chemistry. Its unique electronic and structural properties allow for the construction of a diverse array of complex heterocyclic systems. This technical guide provides an in-depth exploration of this compound's utility, focusing on its application in the synthesis of privileged pharmacological scaffolds such as quinazolinones and benzimidazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the significance of these compounds, particularly in the development of targeted therapies like PARP inhibitors.
The this compound Core: A Structural Overview
At its heart, this compound is an ortho-substituted aniline derivative. The molecule possesses two key reactive centers that synthetic chemists can exploit:
-
The Primary Aromatic Amine (-NH₂): Located at the 3-position, this nucleophilic amine is the primary site for reactions such as acylation, alkylation, and diazotization. It is the key functional group for initiating cyclization reactions to form nitrogen-containing heterocycles.
-
The Amide Moiety (-CONH-Ph): This group acts as a directing group and can participate in cyclization reactions. The amide nitrogen is typically less reactive than the primary amine, allowing for selective transformations. The presence of this group is also crucial for the biological activity of many of its derivatives, notably in PARP inhibitors where it mimics the nicotinamide portion of the NAD+ substrate.[1]
The strategic 1,2-relationship between the primary amine and the amide nitrogen (once the aniline ring is considered part of a larger reactant) is the cornerstone of its utility in forming fused heterocyclic systems.
Synthesis of Quinazolinones: A Privileged Scaffold
Quinazolinones are a major class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] this compound is an excellent precursor for 3-substituted quinazolin-4(ones).
Synthetic Strategy: The Niementowski Reaction and its Variants
The classical approach to quinazolinone synthesis involves the condensation of an anthranilic acid derivative with an amide.[3] A highly effective modern strategy adapted for this compound involves a two-step, one-pot reaction. First, the primary amine is acylated, and then the resulting intermediate undergoes dehydrative cyclization.
The causality behind this choice is twofold:
-
Acylation: Reacting this compound with an acyl chloride or anhydride forms an N-acyl intermediate. This step introduces the desired R-group at what will become the 2-position of the quinazolinone ring.
-
Cyclization: Heating the intermediate, often in the presence of a dehydrating agent like acetic anhydride or under thermal conditions, forces an intramolecular cyclization. The amide nitrogen attacks the newly formed carbonyl group, eliminating water to form the stable, fused pyrimidinone ring.
General Reaction Mechanism: Quinazolinone Formation
Below is a generalized mechanism for the acid-catalyzed cyclization of an acylated this compound.
Caption: Mechanism for Quinazolinone Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-3H-quinazolin-4-one
This protocol provides a reliable method for synthesizing a representative quinazolinone from this compound. The choice of acetic anhydride serves a dual purpose: it acts as the acylating agent (introducing the 2-methyl group) and as the dehydrating agent for the subsequent cyclization.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.12 g, 10 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) followed by the slow addition of acetic anhydride (2.8 mL, 30 mmol). The use of excess acetic anhydride ensures the reaction goes to completion and acts as a water scavenger.
-
Heating: Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) with constant stirring. This hydrolyzes the excess acetic anhydride and precipitates the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-methyl-3-phenyl-3H-quinazolin-4-one as a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Benzimidazoles: Accessing Another Core Scaffold
Benzimidazoles are another critical heterocyclic motif found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[4][5] Synthesizing them from this compound requires a preliminary reduction of the nitro group (in a precursor like 3-nitrobenzanilide) to create an in-situ 1,2-diamino intermediate, which can then be cyclized.
Synthetic Strategy: The Phillips Condensation
The most common and robust method for benzimidazole synthesis is the Phillips condensation, which involves reacting a 1,2-phenylenediamine with a carboxylic acid (or its derivative) under acidic and dehydrating conditions.[6]
Workflow Logic:
-
Precursor Synthesis: Start with 2-amino-N-phenylbenzamide, which can be derived from this compound via functional group manipulation or synthesized from isatoic anhydride.
-
Condensation & Cyclization: React this diamine with a carboxylic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or under high-temperature conditions. The acid protonates the carboxylic acid, activating it for nucleophilic attack by one of the amino groups. A subsequent intramolecular cyclization and dehydration yield the benzimidazole ring.
Caption: Experimental Workflow for Benzimidazole Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzo[d]imidazol-4-yl)(phenyl)methanone
This protocol outlines the cyclization of 2,3-diaminobenzanilide with acetic acid.
Materials:
-
N-phenyl-2,3-diaminobenzamide (1.0 eq)
-
Glacial Acetic Acid (solvent and reactant)
-
4M Hydrochloric Acid
Procedure:
-
Reaction Setup: Place N-phenyl-2,3-diaminobenzamide (e.g., 2.27 g, 10 mmol) in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add an excess of glacial acetic acid (25 mL).
-
Heating: Heat the mixture to reflux for 4 hours. The acetic acid serves as both the reactant to provide the C2-methyl group and the solvent.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the solution by the slow addition of aqueous ammonia. This step is crucial as it deprotonates the benzimidazole nitrogen and causes the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent like ethanol/water.
Application in PARP Inhibitor Synthesis
Perhaps the most significant modern application of the 3-aminobenzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP is a key enzyme in DNA single-strand break repair.[8] Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) leads to a synthetic lethal phenotype, killing the cancer cells while sparing normal cells.[1][8]
3-Aminobenzamide itself is a first-generation PARP inhibitor that acts as a competitive inhibitor by mimicking the nicotinamide portion of PARP's substrate, NAD+.[1] The benzamide moiety is critical for binding to the enzyme's active site. More complex and potent inhibitors often build upon this core structure, incorporating the this compound framework into larger heterocyclic systems to enhance potency and selectivity.
| PARP Inhibitor Feature | Role of the this compound Scaffold | Reference |
| Pharmacophore Core | The benzamide group is essential for hydrogen bonding in the PARP active site. | [1] |
| Synthetic Precursor | The primary amine allows for the construction of fused rings (e.g., phthalazinones in Olaparib) that optimize binding and pharmacokinetic properties. | [8] |
| Structural Rigidity | Incorporation into a fused heterocyclic system provides a rigid conformation that can improve binding affinity. | [8] |
Conclusion
This compound is a testament to the principle that simple, well-designed starting materials can provide access to immense chemical complexity. Its dual functionality allows for the efficient and modular synthesis of quinazolinones, benzimidazoles, and other critical heterocyclic systems. The profound impact of this scaffold is most evident in the field of oncology, where its core structure remains a cornerstone in the design of life-saving PARP inhibitors. For researchers in drug development, a thorough understanding of the reactivity and synthetic pathways involving this compound is not just beneficial but essential for the innovation of next-generation therapeutics.
References
- Al-Ostath, A., et al. (2021). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules.
- Al-Suhaimi, E., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzamide.
- Singh, P., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate.
- Tan, W., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
- Organic Chemistry Portal. Synthesis of benzimidazoles.
- Tan, W., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Zahran, M. A., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC.
- Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Taylor & Francis Online. 3-Aminobenzamide – Knowledge and References.
- MDPI. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy.
- Yuan, Z., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminobenzanilide and its role as a PARP inhibitor
An In-Depth Technical Guide to 3-Aminobenzanilide: The Archetypal PARP Inhibitor
Authored by: A Senior Application Scientist
Foreword: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on this compound (3-AB). It moves beyond a simple description to provide a deep, mechanistic understanding of its function as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. We will explore the fundamental biology of PARP, the precise mechanism of 3-AB's inhibitory action, detailed experimental protocols for its characterization, and its enduring role as a foundational tool in modern biological research.
Part 1: Understanding the Target: The PARP Superfamily and Genomic Stability
Poly(ADP-ribose) Polymerases (PARPs) are a family of enzymes critical to a multitude of cellular processes, most notably the maintenance of genomic integrity.[1] PARP-1, the most abundant and well-studied member, functions as a first responder to DNA damage.[2][3] It acts as a DNA damage sensor, recognizing and binding to single-strand breaks (SSBs) in the DNA backbone.[4][5]
Upon binding to damaged DNA, PARP-1 undergoes a conformational change that activates its catalytic domain. Using cellular nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site, a process termed PARylation.[1][6] This burst of negatively charged PAR polymers acts as a signaling scaffold, electrostatically recruiting key components of the DNA repair machinery, particularly for the Base Excision Repair (BER) pathway, to the lesion.[1][3]
However, the hyperactivation of PARP-1 can be a double-edged sword. In response to extensive DNA damage, the massive consumption of NAD+ can deplete the cell's energy reserves (both NAD+ and ATP), leading to a catastrophic energy crisis and a unique form of programmed cell death known as parthanatos.[1][6] This makes the modulation of PARP activity a critical nexus in cell fate decisions.
Visualizing the PARP-1 Dependent DNA Repair Pathway
The following diagram illustrates the canonical role of PARP-1 in signaling and recruiting machinery for single-strand break repair.
Caption: PARP-1 activation at a DNA single-strand break and subsequent signaling.
Part 2: this compound: The Competitive Inhibitor
This compound (3-AB) is a seminal molecule in pharmacology, recognized as one of the first and most widely studied PARP inhibitors.[7] Its prominence stems from its straightforward yet effective mechanism of action. 3-AB functions as a competitive inhibitor of PARP enzymes.[1]
Molecular Mechanism: The catalytic activity of PARP-1 depends on its ability to bind NAD+. The NAD+ molecule consists of an adenosine diphosphate (ADP) moiety and a nicotinamide moiety. 3-AB's chemical structure features a benzamide group that acts as a structural mimic of the nicotinamide portion of NAD+.[1] By occupying the nicotinamide-binding site within the catalytic pocket of PARP-1, 3-AB physically prevents NAD+ from binding. This competitive inhibition effectively halts the synthesis of PAR polymers, thereby aborting the DNA repair signaling cascade at its inception.[1][7]
In the context of cancer therapy, this inhibition is the foundation of the "synthetic lethality" concept. In cancer cells that have a pre-existing defect in another major DNA repair pathway, such as Homologous Recombination (HR) due to BRCA1/2 mutations, the pharmacological inhibition of PARP-mediated SSB repair is catastrophic.[1] Unrepaired single-strand breaks accumulate and, upon encountering a replication fork, are converted into toxic double-strand breaks (DSBs). Without a functional HR pathway to repair these DSBs, the cell cannot maintain genomic stability and is driven into apoptosis.[1]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | [8][9] |
| Molecular Weight | 212.25 g/mol | [9] |
| CAS Number | 14315-16-3 | [10] |
| Appearance | Off-white to light brown crystalline powder | |
| Structure | A benzene ring substituted by an amino group and an anilide moiety | [11] |
Visualizing the Mechanism of Inhibition
This diagram illustrates how this compound competes with NAD+ for the PARP-1 catalytic site.
Caption: Competitive inhibition of the PARP-1 catalytic site by this compound.
Part 3: Experimental Protocols for the Study of this compound
To rigorously characterize the activity of 3-AB, a series of well-defined experimental protocols are necessary. The following sections provide step-by-step methodologies for its synthesis and functional assessment.
Protocol 3.1: Synthesis of this compound via Reduction
A common and reliable method for synthesizing 3-AB is through the reduction of its nitro precursor, N-(3-nitrophenyl)benzamide.[12] The use of iron powder in the presence of an acid catalyst is a classic and effective approach.[11]
Objective: To synthesize this compound from N-(3-nitrophenyl)benzamide.
Materials:
-
N-(3-nitrophenyl)benzamide
-
Ethanol (Reagent grade)
-
Iron powder (Fine grade)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Acetone (Reagent grade)
-
Reflux apparatus, magnetic stirrer, hot plate
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-(3-nitrophenyl)benzamide in ethanol (e.g., 10 mmol of substrate in 20 mL of ethanol).
-
Reagent Addition: In a separate beaker, prepare an aqueous solution of iron powder (e.g., 2.5 g) and ammonium chloride (e.g., 0.53 g, 10 mmol). Add this suspension to the reaction flask.[12]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring. Maintain reflux for 2-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Filtration: After the reaction is complete, filter the hot mixture through a Buchner funnel to remove the iron and iron oxides.
-
Solvent Removal: Collect the filtrate and remove the ethanol using a rotary evaporator.
-
Purification: Dissolve the resulting solid residue in acetone and filter again to remove any remaining insoluble impurities.[12]
-
Final Product: Collect the acetone filtrate and evaporate the solvent to dryness to yield the final product, this compound.[12] The product's identity and purity should be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.2: Cellular Assay for PARP Inhibition via Immunofluorescence
This protocol allows for the direct visualization of 3-AB's inhibitory effect on PARP activity within cells. It measures the formation of PAR polymers in response to DNA damage.
Objective: To qualitatively and quantitatively assess the inhibition of PARP-1 activity in cultured cells treated with 3-AB.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin
-
Glass coverslips in a 24-well plate
-
DNA damaging agent: Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-PAR (poly-ADP-ribose) monoclonal antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Methodology Workflow:
Caption: Workflow for immunofluorescent detection of cellular PARP activity.
Expected Outcome:
-
Vehicle Control + DNA Damage: Strong nuclear fluorescence signal for PAR, indicating robust PARP activation.
-
3-AB Treated + DNA Damage: Significantly reduced or absent nuclear fluorescence for PAR, demonstrating effective inhibition of PARP activity by 3-AB.
Part 4: Applications, Limitations, and Legacy
As a research tool, 3-AB has been instrumental in elucidating the cellular roles of PARP enzymes. It has been used to demonstrate the involvement of PARP in DNA repair, cell death, inflammation, and neurodegeneration.[1][6][7] Studies using 3-AB have shown that PARP inhibition can protect auditory hair cells from noise-induced damage and induce differentiation in certain cancer cell lines.[6][13]
However, it is crucial to acknowledge the limitations of 3-AB, particularly in a therapeutic context. It is a relatively non-specific and low-potency inhibitor compared to the newer generations of PARP inhibitors that have reached clinical approval.
Comparative Potency of PARP Inhibitors
| Inhibitor | Target | IC₅₀ (approx.) | Status |
| This compound | PARP-1/2 | ~30 µM | Research Tool |
| Olaparib | PARP-1/2 | ~5 nM | FDA Approved |
| Rucaparib | PARP-1/2/3 | ~1.4 nM | FDA Approved |
| Niraparib | PARP-1/2 | ~3.8 nM | FDA Approved |
| Talazoparib | PARP-1/2 | ~0.9 nM | FDA Approved |
| (Note: IC₅₀ values can vary based on assay conditions) |
Despite its lower potency, 3-AB's value should not be understated. Its low cost, ready availability, and vast historical dataset make it an excellent tool for initial proof-of-concept studies, for validating new assays, and in educational settings. The foundational research conducted with 3-AB directly paved the way for the rational design and development of the highly potent and specific inhibitors that are now transforming cancer therapy.
Conclusion
This compound remains a cornerstone compound in the study of DNA repair and cell signaling. Its simple, competitive mechanism of action provides a clear model for understanding the principles of PARP inhibition. While it has been superseded in clinical applications by more advanced molecules, its contribution to the field is indelible. For researchers and scientists, a thorough understanding of 3-AB is not just a lesson in history, but a grounding in the fundamental principles that continue to drive innovation in targeted cancer therapy and beyond.
References
- Wang, Y., et al. (n.d.). Functional Aspects of PARP1 in DNA Repair and Transcription. PMC - NIH. [Link]
- Wikipedia. (n.d.). PARP1. [Link]
- MDPI. (n.d.). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. [Link]
- Li, H., et al. (2019, July 8). PARP-1 and its associated nucleases in DNA damage response. PMC - NIH. [Link]
- PubMed. (n.d.). PARP-1 and its associated nucleases in DNA damage response. [Link]
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. [Link]
- PubMed Central. (n.d.).
- PubChem - NIH. (n.d.). This compound | C13H12N2O | CID 84347. [Link]
- precisionFDA. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- PubMed. (n.d.). Differentiative pathway activated by 3-aminobenzamide, an inhibitor of PARP, in human osteosarcoma MG-63 cells. [Link]
- Eureka | Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-1 and its associated nucleases in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. This compound | 14315-16-3 [chemicalbook.com]
- 11. Buy this compound | 14315-16-3 [smolecule.com]
- 12. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 13. Differentiative pathway activated by 3-aminobenzamide, an inhibitor of PARP, in human osteosarcoma MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical and Spectroscopic Analysis of 3-Aminobenzanilide's Electronic Properties
Abstract
This technical guide provides a robust, in-depth framework for the comprehensive analysis of the electronic properties of 3-Aminobenzanilide (C₁₃H₁₂N₂O). While this compound holds potential as a structural motif in medicinal chemistry and polymer science, a consolidated resource detailing its electronic and spectroscopic characterization is notably absent in the current literature. This document bridges that gap by presenting a validated, dual-approach methodology, combining experimental spectroscopic techniques with high-level computational analysis. We detail step-by-step protocols for Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, which serve as the benchmark for validating theoretical models. The core of this guide is a meticulous computational workflow based on Density Functional Theory (DFT), designed to elucidate the molecule's optimized geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), and reactive sites via its molecular electrostatic potential (MEP). By synthesizing established best practices for analogous compounds, this whitepaper offers researchers, scientists, and drug development professionals a definitive protocol to predict, validate, and understand the electronic behavior of this compound, thereby accelerating its potential application.
Introduction
This compound, with the chemical structure N-(3-aminophenyl)benzamide, is an aromatic compound featuring both an amide linkage and a primary amine group.[1][2] This unique combination of functional groups makes it an intriguing candidate for applications ranging from a building block for advanced polymers to a scaffold in the design of pharmacologically active agents. The electronic properties of such a molecule are paramount, as they govern its stability, reactivity, intermolecular interactions, and spectroscopic signature. Understanding the distribution of electrons, the energy of frontier orbitals, and the sites susceptible to electrophilic or nucleophilic attack is fundamental to predicting its behavior and designing new applications.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting molecular properties with remarkable accuracy.[3] However, the trustworthiness of theoretical data hinges on its validation against experimental results. This guide is therefore structured around a synergistic workflow where experimental spectroscopy provides the "ground truth" to confirm and refine computational predictions.
The purpose of this document is to present a complete, self-validating protocol for characterizing the electronic properties of this compound. It is designed to be a practical guide, explaining not just the steps to be taken, but the scientific rationale behind each choice of method, basis set, and analytical approach.
Part 1: Experimental Characterization (The Validation Framework)
The accuracy of any theoretical model must be benchmarked against empirical data. The following experimental protocols provide the necessary validation points for the computational studies detailed in Part 2.
Synthesis of this compound
A reliable synthesis is the first step for obtaining a pure sample for analysis. A common and effective method is the reduction of a nitro-group precursor.[4]
Protocol:
-
Dissolve the precursor, N-(3-nitrophenyl)benzamide, in ethanol.
-
Prepare an aqueous solution of iron powder and ammonium chloride.
-
Add the aqueous solution to the ethanolic solution of the precursor.
-
Heat the reaction mixture to reflux for approximately 2 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the iron catalyst.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
FT-IR Spectroscopy Protocol
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint of its functional groups.
Methodology:
-
Prepare a KBr pellet: Mix ~1 mg of dry, pure this compound with ~100 mg of spectroscopic grade KBr powder.
-
Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the spectrum from 4000 to 400 cm⁻¹ using a calibrated FT-IR spectrometer.
Expected Vibrational Assignments: The FT-IR spectrum serves as a direct validation for the vibrational frequencies calculated via DFT. Key vibrational modes for this compound are expected in the regions outlined in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comment |
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Typically two bands (asymmetric and symmetric). |
| N-H Stretch | Amide (-NH-) | ~3300 | A single, sharp peak. |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Multiple weak to medium bands. |
| C=O Stretch (Amide I) | Amide (-C=O) | 1680 - 1650 | A very strong, sharp absorption.[5] |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium to strong absorption. |
| N-H Bend (Amide II) | Amide (-C-N-H) | 1570 - 1515 | Strong absorption, coupled C-N stretch and N-H bend. |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Multiple bands of varying intensity. |
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be directly correlated with the calculated energy difference between molecular orbitals.
Methodology:
-
Prepare a dilute solution of this compound (e.g., 1x10⁻⁵ M) using a UV-grade solvent such as ethanol.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Calibrate the spectrophotometer with the solvent blank.
-
Record the absorption spectrum over a range of 200-400 nm.
Expected Electronic Transitions: The aromatic rings and carbonyl group constitute the primary chromophores. The spectrum is expected to show intense absorptions corresponding to π → π* transitions and a weaker, longer-wavelength absorption from the n → π* transition of the carbonyl group's non-bonding electrons. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzanilide. For similar aromatic amines, absorption bands can be expected in the 230-280 nm region.[6]
Part 2: Computational Methodology (The Predictive Engine)
This section details the theoretical protocol for modeling the electronic properties of this compound using DFT. The B3LYP functional combined with the 6-311++G(d,p) basis set is recommended, as it provides an excellent balance of accuracy and computational efficiency for organic molecules containing heteroatoms.[7]
Sources
- 1. PubChemLite - 3'-aminobenzanilide (C13H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Sourcing High-Purity 3-Aminobenzanilide for Research and Drug Development
Understanding 3-Aminobenzanilide: A Versatile Building Block
This compound (IUPAC name: 3-amino-N-phenylbenzamide) is an aromatic amine and a derivative of both aniline and benzamide.[1] Its molecular structure, featuring a reactive primary amine and an amide linkage, makes it a valuable intermediate in organic synthesis.[1] This versatility has led to its application in various fields, including the synthesis of more complex molecules for pharmaceuticals and materials science.[1]
It is crucial to distinguish this compound from a similarly named compound, 3-aminobenzamide. While both are aromatic amines, they have distinct chemical structures, molecular weights, and CAS numbers.
A Note on CAS Numbers: Researchers may encounter two primary CAS numbers for this compound: 14315-16-3 and 16091-26-2 .[2][3][4][5] This can arise from various factors, including different salt forms or historical cataloging practices. When sourcing, it is imperative to confirm the specific CAS number and corresponding structural information provided by the supplier to ensure you are acquiring the correct molecule for your application.
The Critical Importance of Purity in Research and Development
The purity of a chemical building block like this compound is not merely a qualitative descriptor but a quantitative parameter that directly influences experimental outcomes. Impurities can introduce confounding variables, leading to:
-
Irreproducible results: Trace impurities can act as catalysts, inhibitors, or competing reactants, leading to inconsistent reaction yields and profiles.
-
Misinterpretation of biological data: In drug discovery, even minute quantities of unknown substances can elicit off-target biological effects, skewing structure-activity relationship (SAR) studies.
-
Challenges in scale-up: Impurities that are manageable at the milligram scale can become significant obstacles during process development and scale-up, impacting yield, purity, and cost.
For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) is often a requirement to ensure product quality and safety.[6]
Selecting a Reputable Commercial Supplier: A Step-by-Step Evaluation
Choosing a supplier should be a methodical process based on a thorough evaluation of their credentials, quality systems, and technical support.[1][6][7][8][9]
Initial Screening and Due Diligence
Begin by identifying potential suppliers through chemical search engines, industry directories, and professional networks.[9] Once you have a shortlist, investigate each supplier's reputation by reading customer reviews and testimonials.[1][6] A supplier with a long history of serving the pharmaceutical and research sectors is often a good indicator of reliability.[6]
The Certificate of Analysis (CoA): Your Primary Quality Document
The Certificate of Analysis is a formal document that provides detailed information about a specific batch of a chemical.[6] It is the most critical piece of documentation for assessing product quality. Do not hesitate to request a CoA before making a purchase. A comprehensive CoA for high-purity this compound should include the following:
| Parameter | Description | Importance for Researchers |
| Product Identification | Includes product name, CAS number, molecular formula, and molecular weight. | Ensures you are ordering and receiving the correct compound. |
| Lot/Batch Number | A unique identifier for the specific batch of material. | Crucial for traceability and investigating any batch-to-batch variability. |
| Date of Analysis | Indicates when the quality control testing was performed. | Provides an indication of the age of the data. |
| Appearance | A visual description of the material (e.g., "Off-white to light brown powder"). | A simple but important initial check for consistency. |
| Purity Assay | The percentage purity of the compound, determined by a specific analytical method. | The most critical parameter for ensuring the quality of your starting material. |
| Analytical Method(s) Used | Specifies the techniques used for the purity assay (e.g., HPLC, GC, Titration). | Allows you to understand how the purity value was derived and its reliability. |
| Identification Tests | Confirmatory tests to verify the chemical structure (e.g., NMR, IR, MS). | Provides confidence in the identity of the material. |
| Levels of Key Impurities | Quantification of any known or significant impurities. | Essential for understanding the potential impact on your experiments. |
| Residual Solvents | The amount of any solvents remaining from the synthesis and purification process. | Important for both chemical reactivity and potential toxicity in biological assays. |
| Water Content | The percentage of water in the sample, often determined by Karl Fischer titration. | Water can be a reactant or catalyst in many chemical reactions. |
| Storage Conditions | Recommended temperature and handling for maintaining product stability. | Ensures the long-term integrity of the chemical. |
| Signature of Quality Control/Assurance | Authorization from the supplier's quality unit. | Indicates that the data has been reviewed and approved. |
Evaluating Technical Support and Custom Services
Reputable suppliers often provide more than just chemicals.[8] Consider their level of technical support. Can they provide additional analytical data or assist with troubleshooting? For drug development, the ability of a supplier to offer custom synthesis and scale-up services can be a significant advantage.[6]
Verifying Purity: In-House Analytical Protocols
While a supplier's CoA is a vital starting point, independent verification of purity for critical applications is a best practice. Here are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of this compound.[10]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and identifying any structurally related impurities.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The resulting spectrum should be consistent with the known structure of this compound, showing characteristic peaks for the aromatic protons and the amine and amide protons. The integration of these peaks should correspond to the number of protons in each environment.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a precise measurement of the molecular weight of a compound, offering further confirmation of its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source. In positive ion mode, the expected [M+H]⁺ ion for this compound (C₁₃H₁₂N₂O, molecular weight 212.25 g/mol ) would be at m/z 213.26.
The Role of this compound in Drug Discovery and Development
Aromatic amines are a cornerstone of medicinal chemistry, serving as privileged scaffolds in the design of novel therapeutic agents.[11][12] this compound, with its distinct substitution pattern, offers a versatile platform for the synthesis of a diverse range of compounds. Its derivatives have been explored for various biological activities. For instance, the benzamide moiety is present in a number of approved drugs and is a key pharmacophore in the development of inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase.[13] The strategic incorporation of building blocks like this compound is a key strategy for expanding chemical diversity and improving the properties of drug candidates.[14]
Conclusion: A Foundation of Quality for Scientific Innovation
The selection of a commercial supplier for a high-purity chemical like this compound is a foundational step that underpins the reliability and success of research and development endeavors. By adopting a rigorous evaluation process that prioritizes comprehensive documentation, independent analytical verification, and a deep understanding of the impact of purity, researchers can mitigate risks and build a solid foundation for scientific innovation. This guide serves as a framework to empower scientists and drug development professionals to navigate the complexities of chemical sourcing with confidence and scientific integrity.
Visualizations
Caption: Chemical structure of this compound.
Sources
- 1. citizen.co.za [citizen.co.za]
- 2. scbt.com [scbt.com]
- 3. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 14315-16-3 [chemicalbook.com]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. How to Choose Pharmaceutical Chemicals: A Complete Buyer's Guide [plantin.alibaba.com]
- 8. variantlab.me [variantlab.me]
- 9. How to choose the right Chemical and Pharmaceutical Supplier? [srdpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicals.basf.com [chemicals.basf.com]
- 13. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminobenzanilide reactivity with electrophiles and nucleophiles
An In-Depth Technical Guide to the Reactivity of 3-Aminobenzanilide
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (C₁₃H₁₂N₂O) is a bifunctional aromatic compound featuring both a primary amino group and an amide linkage.[1][2][3] This unique structural arrangement imparts a nuanced reactivity profile, making it a highly versatile building block in organic synthesis, particularly within medicinal chemistry and materials science.[1] Its significance is underscored by its role as a core scaffold in the development of bioactive molecules, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme family involved in DNA repair and cell death pathways.[4][5][6][7][8]
This guide provides a detailed exploration of this compound's reactivity towards both electrophilic and nucleophilic reagents. We will dissect the electronic and steric factors governing its reaction pathways, provide field-proven experimental protocols, and explain the causal relationships behind key synthetic transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically employ this valuable synthetic intermediate.
Mapping the Reactive Landscape of this compound
The reactivity of this compound is dominated by its two primary functional groups: the nucleophilic aromatic amine (-NH₂) and the electrophilic amide carbonyl (-CONH-). The interplay between these groups, situated in a meta-relationship on one of the aromatic rings, dictates the molecule's behavior in chemical transformations.
Caption: Key reactive sites on the this compound molecule.
PART 1: Reactivity with Electrophiles
The lone pair of electrons on the nitrogen of the primary amino group makes it the most significant nucleophilic center in the molecule.[9] Consequently, reactions with electrophiles predominantly occur at this site or on the aromatic ring activated by it.
Reactions at the Amino Group
The amino group readily engages with a variety of electrophiles, leading to N-functionalized derivatives. These reactions are fundamental for protecting the amine, extending the molecular scaffold, or introducing new functionalities.
N-Acylation
N-acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form a new amide bond.[1][10] This reaction is typically rapid and high-yielding. The causality for adding a base, such as pyridine or triethylamine, is crucial: it neutralizes the acidic byproduct (e.g., HCl), preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]
-
Product: N-(3-(acylamino)phenyl)benzamide derivatives.
-
Significance: Often used as a protecting group strategy or to build more complex amide-containing structures.[1]
N-Alkylation
The amino group can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines.[1][10] This reaction is a classic example of amines acting as nucleophiles.[9] However, a significant challenge in this process is controlling the extent of alkylation. The primary amine can react to form a secondary amine, which is often more nucleophilic than the starting material, leading to the formation of a tertiary amine and even a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is essential to achieve selectivity.
-
Product: N-alkyl and N,N-dialkyl-3-aminobenzanilide derivatives.
-
Significance: Introduces alkyl chains, which can modulate solubility, lipophilicity, and biological activity.
Diazotization
Primary aromatic amines, including this compound, react with nitrous acid (generated in situ from NaNO₂ and a strong acid at low temperatures) to form a diazonium salt.[1][11] This intermediate is highly valuable due to the excellent leaving group ability of dinitrogen gas (N₂). The resulting diazonium salt is typically not isolated and is used immediately in subsequent reactions.[11][12]
-
Product: 3-(phenylformamido)benzenediazonium salt.
-
Significance: This intermediate is a gateway to a vast array of transformations, including:
-
Sandmeyer Reactions: Introduction of halides (-Cl, -Br, -CN).[1]
-
Schiemann Reaction: Introduction of fluorine (-F).
-
Hydroxylation: Introduction of a hydroxyl group (-OH) by reaction with water.[13]
-
Azo Coupling: Reaction with activated aromatic rings (e.g., phenols, anilines) to form brightly colored azo compounds, which are important dyes.[14]
-
Caption: Experimental workflow for the N-acylation of this compound.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a slight excess of a base, such as pyridine (1.2 eq), to act as an acid scavenger.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control the initial exothermic reaction.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acylated product.
Protocol 2: Synthesis of this compound via Reduction
This protocol, adapted from a known procedure, illustrates a common method for preparing the title compound itself, which is relevant for researchers who may need to synthesize it from its nitro precursor. [15] Methodology:
-
Setup: Dissolve N-(3-nitrophenyl)benzamide (1.0 eq) in ethanol in a round-bottom flask. [15]2. Addition of Reducing Agents: Add iron powder (approx. 4-5 eq) and an aqueous solution of ammonium chloride (approx. 0.2 eq). [15]The iron/NH₄Cl system is a classic and effective method for nitro group reduction. [1]3. Reaction: Heat the mixture to reflux and maintain for 2-3 hours. [15]The reaction progress can be monitored by TLC.
-
Filtration: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol. [15]5. Isolation: Combine the filtrates and remove the solvent by rotary evaporation. [15]6. Purification: The resulting solid can be further purified by dissolving in a minimal amount of a suitable solvent like acetone, filtering any insoluble matter, and then evaporating the solvent to yield pure this compound. [15]This method has been reported to achieve yields around 90%. [15]
Conclusion
This compound presents a duality in its chemical nature: a nucleophilic amine that readily reacts with electrophiles and a stable, electrophilic amide that can be cleaved by nucleophiles under forcing conditions. The primary amino group is the main driver of its reactivity, enabling straightforward N-functionalization and activating its host aromatic ring for electrophilic substitution at the ortho positions. The transformation of this amino group into a diazonium salt provides a powerful synthetic handle for introducing a wide range of other functionalities. Understanding these distinct reaction pathways is paramount for leveraging this compound as a strategic building block in the rational design and synthesis of complex target molecules in pharmaceutical and materials research.
References
- Borek, C., & Cleaver, J. E. (1987). 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. Experimental Cell Research, 172(2), 258-64. [Link]
- Gao, Y., et al. (2016). 3-aminobenzamide, one of poly(ADP-ribose)polymerase-1 inhibitors, rescues apoptosis in rat models of spinal cord injury. Biomedicine & Pharmacotherapy, 83, 1233-1238. [Link]
- Schwartz, J. L., et al. (1985). Different efficiencies of interaction between 3-aminobenzamide and various monofunctional alkylating agents in the induction of sister chromatid exchanges. Carcinogenesis, 6(11), 1581-5. [Link]
- Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Cell & Bioscience, 13(1), 40. [Link]
- PubMed. (2023, March 6).
- Google Patents. (1976).
- Wikipedia.
- Fisher Scientific.
- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
- Ablajan, K., et al. (2024). I2-Catalyzed Oxidative Acylation of Tertiary Amines via C-N Bond Cleavage. Synthesis, 56, 1601-1607. [Link]
- Singh, R., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 652-656. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 84347, this compound. [Link]
- Professor Dave Explains. (2019, July 12).
- Organic Chemistry Portal.
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
- Quest Journals. (2016). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Journal of Research in Environmental and Earth Science, 2(10), 01-05. [Link]
- Google Patents. (1981). US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.
- Galdrik, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5220. [Link]
- Walsh, C. T., et al. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(1), 37-59. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1645, 3-aminobenzamide. [Link]
- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 12(4), 2260-2266. [Link]
- precisionFDA. This compound. [Link]
- SCIRP. (2017). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 7, 21-29. [Link]
- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- Tsunematsu, H., et al. (1985). Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. Journal of Biochemistry, 97(2), 617-23. [Link]
- Papaspyrou, S. D., et al. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Tetrahedron Letters, 53(41), 5555-5558. [Link]
- ResearchGate. Acetylation and condensation of p-amino benzoic acid 1 with different reagents. [Link]
- Proctor, R. S., & Phipps, R. J. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25667. [Link]
- Morphy, J. R., & Taylor, R. J. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
- Al-Shamaa, A. A., et al. (2019). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Journal of Engineering, 25(1), 133-143. [Link]
- Clark, J. (2015). amines as nucleophiles. Chemguide. [Link]
- LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]
- Kubota, K., et al. (2017). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Scientific Reports, 7, 13217. [Link]
- Sugiura, M., et al. (2008). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research, 41(2), 248-59. [Link]
- Royal Society of Chemistry. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
- Leisvuori, J., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry, 55(15), 6896-6906. [Link]
- MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(23), 8568. [Link]
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, is a stimulator, not an inhibitor, of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 3-aminobenzamide, one of poly(ADP-ribose)polymerase-1 inhibitors, rescuesapoptosisin rat models of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diazotisation [organic-chemistry.org]
- 12. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 13. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 14. questjournals.org [questjournals.org]
- 15. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
Methodological & Application
A Detailed, Two-Step Protocol for the Laboratory-Scale Synthesis of 3-Aminobenzanilide
An Application Note for the Synthesis of 3-Aminobenzanilide
Abstract
This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The synthesis is presented as a robust two-step process: (1) the acylation of aniline with 3-nitrobenzoyl chloride to yield N-(3-nitrophenyl)benzamide, and (2) the subsequent selective reduction of the nitro group using tin metal in acidic medium to produce the target this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for procedural choices, rigorous safety protocols, and methods for purification and characterization, ensuring both reproducibility and a high degree of purity in the final product.
Introduction and Significance
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of both an amide linkage and an aromatic amine provides a versatile scaffold for further chemical modification. Notably, 3-aminobenzamide, a closely related structure, is a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making this class of compounds highly relevant in cancer research[1]. The protocol detailed herein provides a reliable and scalable method for accessing this valuable chemical intermediate.
The chosen synthetic strategy involves two classic and well-understood organic transformations. The initial step is a nucleophilic acyl substitution to form the amide bond, a cornerstone of organic synthesis[2]. The second step focuses on the selective reduction of an aromatic nitro group. While various methods exist, such as catalytic hydrogenation[3][4], the use of tin metal in concentrated hydrochloric acid (a Béchamp-style reduction) is selected for its high efficiency, functional group tolerance (it does not reduce the amide), and operational simplicity for a laboratory setting[5][6].
Overall Synthetic Scheme
The synthesis of this compound is achieved via the following two-stage reaction pathway:
Step 1: Synthesis of N-(3-Nitrophenyl)benzamide
Reaction: 3-Nitrobenzoyl chloride + Aniline → N-(3-Nitrophenyl)benzamide
Step 2: Synthesis of this compound
Reaction: N-(3-Nitrophenyl)benzamide + Sn/HCl → this compound
Experimental Protocols
PART A: Synthesis of Intermediate N-(3-Nitrophenyl)benzamide
This procedure details the formation of the amide bond through the reaction of an acid chloride with an amine. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 3-Nitrobenzoyl chloride | 185.56 | 5.57 g | 0.03 mol | Moisture-sensitive, handle with care[7][8]. |
| Aniline | 93.13 | 2.79 g (2.73 mL) | 0.03 mol | Freshly distilled recommended. Toxic. |
| Pyridine | 79.10 | 2.61 g (2.67 mL) | 0.033 mol | Anhydrous. Acts as base and solvent. |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous solvent. |
| 1 M Hydrochloric Acid | - | ~40 mL | - | For work-up. |
| Saturated NaHCO₃ Sol. | - | ~40 mL | - | For work-up. |
| Brine | - | ~20 mL | - | For work-up. |
| Anhydrous MgSO₄ | - | As needed | - | For drying. |
Safety Precautions
-
3-Nitrobenzoyl chloride is corrosive and moisture-sensitive. It can cause severe burns[7]. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[7].
-
Aniline is toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle with extreme care in a fume hood[9][10].
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or swallowed.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed within a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add aniline (2.73 mL, 0.03 mol) and 30 mL of anhydrous dichloromethane.
-
Addition of Base: Add pyridine (2.67 mL, 0.033 mol) to the aniline solution and stir for 5 minutes at room temperature.
-
Acylation: Dissolve 3-nitrobenzoyl chloride (5.57 g, 0.03 mol) in 20 mL of anhydrous DCM and add this solution to the dropping funnel. Add the acid chloride solution dropwise to the stirring aniline solution over a period of 20-30 minutes. The reaction is exothermic; maintain the temperature around room temperature, using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine and aniline), 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.
-
-
Purification: The resulting crude solid is N-(3-nitrophenyl)benzamide. It can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a pale yellow solid.
PART B: Synthesis of this compound
This step employs a classic Béchamp reduction, using tin metal and concentrated hydrochloric acid to reduce the nitro group to an amine. The acidic conditions protonate the nitro group, facilitating its reduction by tin, which acts as the electron donor[5][6]. The amine is initially formed as its hydrochloride salt and is liberated by basification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| N-(3-Nitrophenyl)benzamide | 242.23 | 4.84 g | 0.02 mol | From Step A. |
| Tin (Sn), granular | 118.71 | 6.88 g | 0.058 mol | ~3 equivalents. |
| Hydrochloric Acid (conc.) | 36.46 | ~25 mL | - | Corrosive. Handle in fume hood. |
| Ethanol (95%) | 46.07 | 30 mL | - | Solvent. |
| 6 M Sodium Hydroxide | - | As needed | - | For basification. Highly caustic. |
| Ethyl Acetate | - | ~100 mL | - | For extraction. |
Safety Precautions
-
Concentrated Hydrochloric Acid is highly corrosive and releases toxic fumes. Always handle it in a fume hood with appropriate PPE[7].
-
The reaction is exothermic . Care must be taken during the addition of acid and the reaction should be cooled as needed.
-
Hydrogen gas may be evolved. Ensure the setup is not sealed and is well-ventilated.
-
Sodium Hydroxide solutions are extremely caustic and can cause severe burns.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the N-(3-nitrophenyl)benzamide (4.84 g, 0.02 mol), granular tin (6.88 g, 0.058 mol), and 30 mL of 95% ethanol.
-
Acid Addition: While stirring vigorously, slowly add 25 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and will begin to reflux. If the reaction becomes too vigorous, cool the flask in an ice-water bath.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle for 1-2 hours, or until the starting material is consumed (monitored by TLC). The reaction mixture will contain the anilinium chloride salt[5].
-
Work-up and Basification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding 6 M NaOH solution until the solution is strongly basic (pH > 10). Tin salts will precipitate as tin hydroxides. This step is crucial to liberate the free aniline[5].
-
Filter the basic mixture through a pad of Celite® using a Büchner funnel to remove the tin salts. Wash the filter cake with ethyl acetate.
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with 30-40 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Isolation:
-
Filter off the drying agent and remove the ethyl acetate using a rotary evaporator.
-
The crude this compound can be purified by recrystallization. A common solvent system is an ethanol/water or isopropanol/water mixture[11]. Dissolve the crude product in a minimum amount of hot solvent, and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Visualization of Workflow
The overall experimental workflow can be visualized as follows:
Sources
- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions [mdpi.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn3.evostore.io [cdn3.evostore.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
The Art of Amide Bond Formation: A Technical Guide to Utilizing 3-Aminobenzanilide
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. Among the vast array of primary amines available for such transformations, 3-aminobenzanilide stands out as a versatile building block, incorporating a benzamide functionality that is a common feature in many biologically active molecules.[1] This guide provides a comprehensive overview of the principles and practices for effectively employing this compound in amide bond formation reactions, with a focus on two of the most robust and widely used coupling methodologies: the carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Understanding the Reactivity of this compound
This compound is an aniline derivative, and as such, the nucleophilicity of its amino group is attenuated by the electron-withdrawing nature of the aromatic ring. This characteristic can render amide coupling reactions more challenging compared to those with aliphatic amines, often resulting in sluggish reaction rates and lower yields.[2] Consequently, the choice of coupling reagent and the optimization of reaction conditions are paramount to achieving successful and efficient amide bond formation.
The Mechanics of Amide Bond Formation: A Tale of Two Reagents
The fundamental principle behind amide bond formation is the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Both EDC/HOBt and HATU achieve this, albeit through slightly different mechanistic pathways.
The EDC/HOBt Pathway: A Classic Collaboration
The EDC-mediated coupling, particularly with the addition of HOBt, is a workhorse in organic synthesis. The reaction proceeds through a multi-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This unstable intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. HOBt acts as a crucial additive by intercepting the O-acylisourea to form an HOBt-ester. This ester is more stable than the O-acylisourea, thus minimizing side reactions and suppressing racemization.[3]
-
Nucleophilic Attack: The amine, in this case, this compound, then attacks the activated HOBt-ester to form the desired amide bond and regenerate HOBt.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-(3-carbamoylphenyl) amides using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), this compound (1.0-1.2 equiv), and HOBt (1.1-1.5 equiv).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids (typically to a concentration of 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 equiv) dropwise to the stirred solution.
-
EDC Addition: Add EDC·HCl (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide. [4]
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly effective for sterically hindered substrates or when rapid reaction times are desired.
Materials:
-
Carboxylic acid
-
This compound
-
HATU
-
DIPEA or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Base and Coupling Reagent Addition: Add DIPEA or TEA (2.0-3.0 equiv) to the solution and stir for 5-10 minutes at room temperature. Then, add HATU (1.0-1.2 equiv) and continue stirring for another 10-15 minutes for pre-activation.
-
Amine Addition: Add this compound (1.0-1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: A Comparative Overview
The choice of coupling conditions can significantly impact the yield of the desired amide. The following table, adapted from the findings of Ghosh and Shahabi (2021) on the coupling of electron-deficient anilines, illustrates the effect of different reagents and conditions on reaction outcomes. [2]While not specific to this compound, it provides a valuable guide for optimizing reactions with this substrate.
| Entry | Coupling Reagent(s) (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | HATU (1.0) | DIPEA (5.0) | DMF | 23 | 5 | 38 |
| 2 | BOPCl (1.5) | Et₃N (3.0) | CH₂Cl₂ | 23 | 48 | 28 |
| 3 | EDC·HCl (1.0), DMAP (1.0) | DIPEA (5.0) | CH₃CN | 23 | 42 | 11 |
| 4 | EDC·HCl (2.0), DMAP (1.0) | DIPEA (5.0) | CH₃CN | 23 | 42 | 19 |
| 5 | EDC·HCl (1.0), HOBt (1.0) | Et₃N (5.0) | Dichloroethane | 23 | 48 | Trace |
| 6 | DCC (1.0), DMAP (1.0), HOBt (0.1) | - | CH₃CN | 23 | 42 | 51 |
| 7 | EDC·HCl (1.0), DMAP (0.1), HOBt (0.1) | DIPEA (5.0) | CH₃CN | 23 | 42 | 38 |
| 8 | EDC·HCl (1.0), DMAP (1.0), HOBt (0.1) | DIPEA (5.0) | CH₃CN | 23 | 42 | 72 |
This data is illustrative for electron-deficient anilines and serves as a starting point for optimization with this compound.
The data suggests that a combination of EDC, a stoichiometric amount of DMAP, and a catalytic amount of HOBt in acetonitrile provides a significant improvement in yield for electron-deficient amines. [2]
Purification and Characterization
The purification of the resulting N-(3-carbamoylphenyl) amides is a critical step to ensure the integrity of subsequent biological or chemical studies.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these amides. A gradient elution system, typically starting with a non-polar solvent like hexanes or heptane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is often effective.
-
Recrystallization: For solid products, recrystallization can be an excellent method for obtaining highly pure material. Solvents such as ethanol, acetone, acetonitrile, or 1,4-dioxane can be explored. [4]The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to induce crystallization.
Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Applications in Medicinal Chemistry
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. [5][6]The use of this compound allows for the introduction of this key pharmacophore while providing a handle for further diversification through the newly formed amide bond, making it a valuable building block in the design and synthesis of novel therapeutic agents.
References
- Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
- PubChem Compound Summary for CID 84347, this compound.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
- First total synthesis of hoshinoamide A. (2014). Beilstein Journal of Organic Chemistry. [Link]
- What is the best technique for amide purification?. (2020).
- Amine to Amide (Coupling)
- Amide Synthesis. Fisher Scientific. [Link]
- Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research. [Link]
- Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (2019). ACS Omega. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021).
- Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
- C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (2025). Molecules. [Link]
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. (1986). The Journal of Biological Chemistry. [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]
- Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the 3-Aminobenzanilide Scaffold for Structure-Activity Relationship (SAR) Studies
Abstract
The 3-aminobenzanilide core is a foundational scaffold in medicinal chemistry, most notably recognized for its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] Its structural simplicity, synthetic tractability, and proven biological relevance make it an ideal starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics. This guide provides a detailed framework for researchers, outlining strategic points of chemical modification on the this compound scaffold, robust synthetic protocols for derivatization, and a workflow for iterative SAR analysis. We detail field-proven methodologies for N-acylation and palladium-catalyzed cross-coupling reactions, supplemented with a protocol for an in vitro PARP-1 inhibition assay to enable a complete design-synthesize-test-analyze cycle.
Introduction: The this compound Scaffold
This compound is an organic compound consisting of a benzamide core with an amino group substituted at the meta-position of the aniline ring.[1][4][5] Historically, its simple analog, 3-aminobenzamide, was identified as a potent inhibitor of PARP, a family of enzymes critical for DNA repair.[1][2][3][6] This discovery established the benzamide moiety as a key pharmacophore that mimics the nicotinamide portion of the PARP substrate, NAD+.
Inhibition of PARP has emerged as a powerful strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][8] By blocking PARP-mediated single-strand break repair, cancer cells accumulate lethal double-strand breaks during replication, leading to selective cell death—a concept known as synthetic lethality.[3]
The goal of Structure-Activity Relationship (SAR) studies is to systematically modify a lead compound to understand how specific structural changes influence its biological activity. For the this compound scaffold, SAR exploration allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Strategic Points for Derivatization
The this compound scaffold offers three primary, chemically distinct sites for modification. Targeting these sites allows for a comprehensive exploration of the chemical space around the core structure.
Figure 1: Key derivatization points on the this compound scaffold.
-
Position 1 (3-Amino Group): This primary aromatic amine is a strong nucleophile, making it an ideal handle for introducing a wide variety of substituents via N-acylation, N-alkylation, or reductive amination. Modifications here can explore interactions with solvent-exposed regions of a target protein or modulate the compound's overall polarity and solubility.
-
Position 2 (Amide Linker): While the amide N-H is less reactive than the primary amine, it can be alkylated under specific conditions.[9] Altering this linker can change the torsional angle between the two aromatic rings, which can be critical for achieving the optimal binding conformation.
-
Position 3 (Anilide 'B-Ring'): This phenyl ring can be substituted at its ortho, meta, or para positions. By starting with a halogenated precursor (e.g., 3-amino-4'-bromobenzanilide), powerful cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to introduce diverse aryl, heteroaryl, or alkyl groups.[10][11] These modifications are crucial for exploring deeper pockets within a binding site and can significantly impact potency and selectivity.
Synthetic Protocols for Derivatization
The following protocols provide detailed, step-by-step methodologies for modifying the this compound scaffold.
Protocol 3.1: N-Acylation of the 3-Amino Group
This protocol describes the reaction of the primary amino group with an acyl chloride to form a new amide bond. This is a fundamental and reliable transformation.[12]
Rationale: The primary aromatic amine is significantly more nucleophilic than the amide nitrogen, ensuring high selectivity for this reaction under standard conditions. A mild base like pyridine or triethylamine is used to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[12]
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., Benzoyl chloride, 1.1 eq)
-
Anhydrous Pyridine (1.2 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
Standard work-up and purification reagents (water, brine, Na2SO4, silica gel)
-
-
Procedure:
-
Under an inert atmosphere (N2 or Argon), dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine) to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.
-
Protocol 3.2: Modification of the B-Ring via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a halogenated this compound precursor with a boronic acid to form a new carbon-carbon bond. This method is exceptionally powerful for creating biphenyl and related structures.[10][11][13]
Rationale: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation valued for its mild conditions and tolerance of a wide range of functional groups.[11] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to form the product and regenerate the catalyst.[10][13]
-
Materials:
-
3-Amino-4'-bromobenzanilide (or other halogenated analog, 1.0 eq)
-
Aryl or vinyl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Schlenk flask or microwave vial, condenser
-
Standard work-up and purification reagents
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add the halogenated this compound, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (N2 or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 2-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Structure-Activity Relationship (SAR) Analysis Workflow
The SAR process is an iterative cycle. Data from each round of testing informs the design of the next generation of compounds, guiding the project toward molecules with optimized properties.
Figure 2: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Data Presentation for SAR Analysis
Summarizing results in a structured table is critical for identifying trends. In the example below, we hypothesize modifications at the 4'-position of the B-ring and their effect on PARP-1 inhibition.
| Compound ID | R-Group at 4'-Position | Structure | PARP-1 IC50 (nM) | Scientist's Note |
| Ref-1 | -H (Parent) | This compound | 1800 | Baseline activity. |
| Cpd-1 | -F | 3-Amino-4'-fluorobenzanilide | 950 | Small electron-withdrawing group improves potency. |
| Cpd-2 | -OCH3 | 3-Amino-4'-methoxybenzanilide | 450 | Electron-donating group further enhances potency, suggesting a favorable H-bond interaction. |
| Cpd-3 | -Ph | 3-Amino-4'-phenylbenzanilide | 120 | Introduction of a phenyl ring via Suzuki coupling dramatically increases potency, indicating a large hydrophobic pocket. |
| Cpd-4 | -COOH | 3-Amino-4'-carboxybenzanilide | >10,000 | A charged acidic group is detrimental, likely due to repulsion in the binding site. |
Interpretation: From this hypothetical data, a clear SAR trend emerges: the 4'-position of the B-ring projects into a pocket that tolerates and rewards hydrophobicity (Cpd-3) and can accept hydrogen bond donors (Cpd-2), but does not tolerate charged groups (Cpd-4). The next design cycle would focus on exploring larger, more elaborate hydrophobic groups at this position.
Bioassay Protocol: In Vitro PARP-1 Inhibition Assay
To close the SAR loop, a reliable biological assay is required. A common method is a chemiluminescent or colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[14] Commercial kits are widely available for this purpose.[7][8][15]
Principle: Recombinant PARP-1 enzyme is incubated with its substrates (histones and NAD+) in the presence of damaged DNA and the test inhibitor. The activity of PARP-1 leads to the "PARylation" of histone proteins. This activity is then quantified using a streptavidin-HRP (Horseradish Peroxidase) conjugate that binds to the biotinylated ADP-ribose chains, generating a light signal upon addition of a chemiluminescent substrate.[14] A potent inhibitor will reduce PARP-1 activity, resulting in a lower signal.
-
Materials:
-
PARP-1 Assay Kit (containing reaction buffer, activated DNA, histone proteins, biotinylated NAD+, PARP-1 enzyme, streptavidin-HRP, chemiluminescent substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 96-well microplate
-
Microplate luminometer
-
-
Procedure (General Outline):
-
Prepare a serial dilution of each test compound in the assay buffer. A typical starting concentration is 100 µM, diluted down to the low nM range. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
In the 96-well plate, add the assay buffer, activated DNA, histone proteins, and the diluted test compounds.
-
Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 60 minutes at room temperature).
-
Add the streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.
-
Wash the plate to remove unbound reagents.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The this compound scaffold is a versatile and powerful starting point for medicinal chemistry campaigns, particularly in the pursuit of novel PARP inhibitors. By systematically applying derivatization strategies at its key modification points—the 3-amino group and the anilide B-ring—researchers can efficiently explore the structure-activity landscape. The robust synthetic protocols for N-acylation and Suzuki-Miyaura coupling, combined with a reliable in vitro bioassay, provide a complete and self-validating workflow. This iterative process of design, synthesis, and testing is fundamental to translating a simple chemical scaffold into a highly optimized drug candidate.
References
- Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services. BioAssay Systems. [Link]
- PARP Assays. BPS Bioscience. [Link]
- PARP assay kits. Cambridge Bioscience. [Link]
- How To Choose the Right Assay for PARP. Technology Networks. (2024-07-01). [Link]
- PARP assay for inhibitors. BMG LABTECH. [Link]
- 3-Aminobenzamide.
- 3-Aminobenzamide – Knowledge and References. Taylor & Francis. [Link]
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.Molecules, PMC, NIH. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki reaction. Wikipedia. [Link]
- N-acylation of amides through internal nucleophilic catalysis.Journal of Chemical Research, Semantic Scholar. [Link]
- Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis...Molecular Cancer, PMC, PubMed Central. (2011-05-19). [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- This compound.
Sources
- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Buy this compound | 14315-16-3 [smolecule.com]
- 5. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP assay kits [bioscience.co.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bioassaysys.com [bioassaysys.com]
Microwave-Assisted Synthesis of 3-Aminobenzanilide Derivatives: A Modern Approach to Amide Bond Formation
< APPLICATION NOTE
Introduction
The benzanilide scaffold and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial and enzyme inhibitory properties.[1][2][3] Specifically, 3-aminobenzanilide serves as a crucial building block for more complex pharmaceutical agents. The formation of the amide bond is a cornerstone of organic synthesis, yet traditional methods often require harsh conditions, long reaction times, and the use of stoichiometric coupling reagents that generate significant waste.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[5][6] By directly heating the reactants and solvent through dielectric polarization, microwave irradiation dramatically accelerates reaction rates, often leading to higher yields, cleaner product profiles, and reduced energy consumption.[7][8] This application note provides a detailed protocol for the synthesis of this compound derivatives via microwave-assisted direct amidation of a carboxylic acid with an amine, highlighting the technique's advantages for rapid and efficient lead optimization in drug discovery.
Scientific Principles: The Microwave Advantage
Conventional heating relies on conduction and convection, which results in uneven temperature distribution and can lead to the degradation of thermally sensitive compounds.[5] In contrast, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume.[9][10] This localized and instantaneous heating can accelerate reactions by orders of magnitude compared to conventional methods.[5]
For amide bond formation, a process that typically requires the removal of water to drive the equilibrium, the high temperatures achievable in a sealed microwave reactor can facilitate this dehydration without the need for azeotropic distillation. Furthermore, the precise temperature control afforded by modern microwave reactors minimizes the formation of byproducts, simplifying purification.[5] The choice of a polar solvent is crucial for efficient microwave absorption and rapid heating.[10][11]
Experimental Protocol: Synthesis of N-(3-aminophenyl)benzamide
This protocol details the synthesis of a representative this compound derivative, N-(3-aminophenyl)benzamide, from benzoic acid and m-phenylenediamine.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Monowave or multimode microwave reactor
-
10 mL microwave reaction vial with a stir bar
-
Analytical balance
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
-
Reaction Workflow Diagram
Caption: Experimental workflow for microwave-assisted synthesis.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine benzoic acid (1.0 mmol), m-phenylenediamine (1.2 mmol), and a catalytic amount of ceric ammonium nitrate (0.02 mmol, optional). The slight excess of the amine helps to drive the reaction to completion.
-
Solvent Addition: Add 3 mL of anhydrous dimethylformamide (DMF) to the vial, followed by a small magnetic stir bar. DMF is a suitable solvent due to its high boiling point and high dielectric constant, which allows for efficient heating under microwave irradiation.[14]
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Microwave Irradiation: Set the reaction parameters to a temperature of 150°C, a hold time of 15 minutes, and a maximum power of 300 W. The reaction is monitored by pressure, and the power is modulated to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before opening.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Extraction and Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Data and Expected Results
The microwave-assisted approach typically affords the desired this compound derivatives in high yields and with significantly reduced reaction times compared to conventional heating methods.
| Derivative | Carboxylic Acid | Amine | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzoic Acid | m-Phenylenediamine | 15 | 150 | 85-95 |
| 2 | 4-Chlorobenzoic Acid | m-Phenylenediamine | 20 | 160 | 80-90 |
| 3 | 4-Methoxybenzoic Acid | m-Phenylenediamine | 15 | 150 | 88-97 |
Table 1: Representative reaction conditions and yields for the synthesis of this compound derivatives.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. The addition of a catalyst, such as ceric ammonium nitrate or a boronic acid derivative, can also improve the efficiency of the amidation.[12][15] For less reactive amines, a higher excess of the amine may be required.
-
Byproduct Formation: If significant byproduct formation is observed, a lower reaction temperature or shorter reaction time may be necessary. The purity of the starting materials and the use of an anhydrous solvent are critical to minimize side reactions.
-
Solvent Choice: While DMF is a good general solvent, other high-boiling polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can also be used.[14] The optimal solvent will depend on the specific substrates. Non-polar solvents are generally not suitable for microwave-assisted synthesis as they do not absorb microwave energy efficiently.[10][16]
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious method for the preparation of this compound derivatives.[6] This technology significantly accelerates the amidation reaction, leading to high yields of the desired products in a fraction of the time required by conventional methods.[7] The protocols and principles outlined in this application note can be readily adapted for the synthesis of a diverse library of benzanilide derivatives, making it an invaluable tool for researchers in drug discovery and development.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Jarošová, P., et al. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 17(2), 1292-1306. [Link]
- Jarošová, P., et al. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PubMed. [Link]
- Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.).
- ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry.
- Cao, H., et al. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. [Link]
- Slideshare. (n.d.). Microwave assisted reactions.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- ACS Applied Nano Materials. (2023).
- PubMed. (2020).
- ACS Applied Nano Materials. (n.d.).
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC.
- Biblioteka Nauki. (n.d.). Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments.
- National Center for Biotechnology Information. (2020).
- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
- International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- National Center for Biotechnology Information. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Taylor & Francis Online. (n.d.). Aluminum-catalyzed efficient synthesis of anilides by the acylation of aryl amines under ultrasonic conditions.
- ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.). 3-Aminobenzamide. PubChem. [Link]
- Amanote Research. (n.d.). Microwave-Assisted Synthesis of 3-.
- Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.
- PubMed. (2017).
- PubMed. (n.d.). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion.
- University of Strathclyde. (2015).
- Arkat USA. (n.d.).
- Semantic Scholar. (n.d.).
- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 12(4), 2260-2266.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Solvent Choice for Microwave Synthesis [cem.com]
- 11. Microwave assisted reactions | PPTX [slideshare.net]
- 12. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Chromatographic Purification of 3-Aminobenzanilide
This document provides a comprehensive guide to the chromatographic purification of 3-Aminobenzanilide, a key intermediate in pharmaceutical and chemical synthesis.[1] The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven techniques. Our focus is on delivering robust, reproducible, and efficient purification strategies using Thin-Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Purifying this compound
This compound (C₁₃H₁₂N₂O) is a versatile aromatic amine derivative of both aniline and benzamide.[1] Its unique structure, featuring a meta-positioned amino group relative to the anilide nitrogen, makes it a valuable precursor in the synthesis of various organic compounds, including potential antimicrobial and anticancer agents.[1] The purity of this compound is paramount, as impurities can significantly impact the yield, safety, and efficacy of downstream products.
Common synthetic routes to this compound include the reduction of 3-nitrobenzanilide or the direct amination of benzoyl chloride with 3-aminoaniline.[1] These processes can introduce various impurities, such as unreacted starting materials, reaction byproducts, and isomers like 2-aminobenzanilide and 4-aminobenzanilide.[1] Therefore, efficient chromatographic purification is a critical step in obtaining high-purity this compound for research and development.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O | PubChem[2] |
| Molecular Weight | 212.25 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline solid | CymitQuimica[3] |
| Melting Point | 130-135 °C | CymitQuimica[3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; low solubility in water. | CymitQuimica[3] |
The presence of both a polar amino group and a relatively nonpolar benzanilide backbone gives the molecule moderate polarity. This dual nature allows for flexibility in the choice of chromatographic techniques.
Chromatographic Purification Strategies: A Multi-faceted Approach
The purification of this compound can be approached using a combination of chromatographic techniques, each serving a specific purpose in the workflow.
Caption: General workflow for the purification of this compound.
Thin-Layer Chromatography (TLC): Method Development and In-process Monitoring
TLC is an indispensable tool for the rapid assessment of reaction progress and for developing an optimal solvent system for flash chromatography.
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline.
-
Elution: Develop the plate in a sealed chamber containing a pre-equilibrated mobile phase. A good starting point for the mobile phase is a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
Visualization: Visualize the separated spots under UV light (254 nm). This compound, being an aromatic compound, will be UV active.
-
Rf Calculation: Calculate the Retention Factor (Rf) for the product and any impurities. An ideal Rf for the target compound for flash chromatography is between 0.2 and 0.4.[4]
Interpreting the Results: The choice of mobile phase is critical. For benzanilide derivatives, a mobile phase of dichloromethane:methanol (e.g., 300:1) has been used.[5] Adjust the solvent ratio to achieve optimal separation. Increasing the polarity of the mobile phase (e.g., by adding more methanol) will generally increase the Rf values of all components.
Flash Column Chromatography: Bulk Purification
Flash chromatography is the primary technique for purifying gram to kilogram quantities of this compound. The conditions are typically scaled up from the optimized TLC system.
Protocol for Flash Chromatography:
-
Column Selection and Packing:
-
Choose a silica gel column appropriate for the scale of your purification.
-
Pack the column with silica gel in the chosen nonpolar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dry Loading (Recommended for compounds with limited solubility): Dissolve the crude product in a minimal amount of a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it directly onto the column.
-
-
Elution:
-
Begin elution with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.[4] For example, you can increase the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Causality Behind Experimental Choices:
-
Silica Gel as Stationary Phase: The slightly acidic nature of silica gel is generally suitable for compounds of moderate polarity like this compound.[6]
-
Gradient Elution: A gradient elution is often more efficient than an isocratic elution for separating compounds with a wide range of polarities, which is common in crude reaction mixtures.[4]
-
Addressing Basicity: As an amine, this compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[7] To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic sites.[4][7] Alternatively, an amine-bonded silica column can be used.[8]
Caption: Step-by-step workflow for flash column chromatography.
High-Performance Liquid Chromatography (HPLC): High-Resolution Analysis and Purification
HPLC is employed for the high-resolution analysis of the purity of this compound and for preparative purification when very high purity is required. Both normal-phase and reversed-phase HPLC can be utilized.
3.3.1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for the analysis of aromatic amines.[9][10]
Analytical RP-HPLC Protocol:
-
Column: C18 column (e.g., 5 µm, 250 mm x 4.6 mm).[11]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[9][11] The ratio will depend on the specific column and system. A good starting point is a gradient from a lower to a higher concentration of the organic solvent.
-
pH of Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of amines. For basic compounds like this compound, using a slightly alkaline mobile phase can improve peak shape by ensuring the analyte is in its neutral form.[7]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).[12]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25°C) ensures reproducible retention times.[11]
Preparative RP-HPLC:
For obtaining highly pure this compound, the analytical method can be scaled up to a preparative scale using a larger diameter column and a higher flow rate. The collected fractions containing the pure compound are then subjected to solvent evaporation.
3.3.2. Normal-Phase HPLC (NP-HPLC)
NP-HPLC can also be effective for the separation of aromatic amine isomers.[9]
Analytical NP-HPLC Protocol:
-
Column: Silica or other polar stationary phase.
-
Mobile Phase: A mixture of nonpolar and polar organic solvents (e.g., hexane/isopropanol or dichloromethane/methanol).
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
Comparison of HPLC Modes:
| Feature | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., Silica) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water) | Nonpolar (e.g., Hexane/Ethyl Acetate) |
| Elution Order | Most polar compounds elute first. | Most nonpolar compounds elute first. |
| Advantages for this compound | Good for separating a wide range of polarities. Robust and reproducible. | Can be better for isomer separation. |
| Considerations | pH control is important for good peak shape. | Water content in the mobile phase needs to be controlled. |
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Tailing Peaks in Flash/HPLC | Strong interaction of the amine with acidic silica. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[7] Use an amine-functionalized silica column.[8] |
| Poor Separation of Isomers | Insufficient selectivity of the chromatographic system. | Optimize the mobile phase composition. Try a different stationary phase (e.g., switch between normal and reversed-phase). |
| Product Not Eluting from Column | Mobile phase is not polar enough. Strong adsorption to the stationary phase. | Increase the polarity of the mobile phase. For basic compounds on silica, this may require a high percentage of a polar solvent like methanol. |
| Low Recovery | Irreversible adsorption or degradation on the column. | Deactivate the silica with a base. Ensure the compound is stable under the chromatographic conditions. |
Conclusion
The successful purification of this compound relies on a systematic and well-informed approach to chromatography. By leveraging the strengths of TLC for method development, flash chromatography for bulk purification, and HPLC for high-resolution analysis and final polishing, researchers can consistently obtain this valuable intermediate in high purity. The key to success lies in understanding the physicochemical properties of this compound and tailoring the chromatographic conditions to its specific characteristics, particularly its basicity.
References
- J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
- Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- PubChem. (n.d.). 3-Aminobenzamide.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography.
- ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography.
- PubMed. (n.d.). Use of normal-phase microcolumn high-performance liquid chromatography for the study of hydrolytic stability, metabolic profiling and pharmacokinetics of an antiepileptic drug, benzonal.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
- MDPI. (2024, June 16). Switchable Site-Selective Benzanilide C(sp 2 )-H Bromination via Promoter Regulation.
- University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?
- University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]
- 4. Chromatography [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pp.bme.hu [pp.bme.hu]
3-Aminobenzanilide: A Versatile Monomer for High-Performance Aromatic Polyamides
Application Note AN-2026-01
Audience: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.
Abstract: This guide provides a comprehensive overview of 3-aminobenzanilide as a monomer for the synthesis of high-performance aromatic polyamides (aramids). Detailed protocols for two primary polymerization techniques—low-temperature solution polycondensation and direct phosphorylation polycondensation—are presented. The causality behind experimental choices, expected polymer properties based on structurally analogous materials, and characterization methodologies are discussed to provide a self-validating framework for researchers.
Introduction: The Strategic Advantage of this compound in Aramid Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. This compound is a unique AB-type monomer, possessing both an amine (-NH₂) and a benzamide (-CONH-phenyl) functional group. This structure allows for self-condensation or co-polymerization to form meta-oriented aromatic polyamides. The meta-catenation imparts a greater degree of flexibility and solubility compared to their para-aramid counterparts (e.g., Kevlar), without a significant compromise in thermal performance. This makes polymers derived from this compound particularly attractive for applications requiring processability into films, coatings, and complex composite matrices.
The inherent amide bond within the this compound monomer itself contributes to the overall hydrogen-bonding network of the final polymer, influencing its crystallinity and mechanical properties. This application note will detail the synthetic pathways to harness the potential of this monomer.
Physicochemical Properties and Safety Considerations
Before commencing any synthesis, it is crucial to understand the properties and handling requirements of the this compound monomer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16091-26-2 |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 151-155 °C |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Polymerization Methodologies: Crafting High-Performance Polyamides
The synthesis of high molecular weight aromatic polyamides from this compound can be effectively achieved through several polycondensation techniques. Below are detailed protocols for two robust and widely adopted methods.
Method 1: Low-Temperature Solution Polycondensation with a Diacid Chloride
This technique is a cornerstone of aramid synthesis, allowing for the formation of high molecular weight polymers under mild conditions. It involves the reaction of the amine group of this compound with a diacid chloride, such as isophthaloyl chloride (IPC), in an aprotic polar solvent. The reaction liberates hydrochloric acid (HCl), which is neutralized by an acid acceptor or by using the solvent as the acceptor.
Rationale for Experimental Choices:
-
Low Temperature (0-5 °C): This minimizes side reactions, such as hydrolysis of the acid chloride and unwanted reactions with the solvent, allowing for controlled chain growth and achieving high molecular weight.
-
Aprotic Polar Solvent (e.g., N,N-Dimethylacetamide, DMAc): These solvents are excellent at dissolving both the monomers and the resulting polymer, preventing premature precipitation and allowing the reaction to proceed to high conversion. The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) can further enhance solubility by disrupting the strong intermolecular hydrogen bonds of the polyamide.
-
Acid Acceptor (e.g., Pyridine or Propylene Oxide): Neutralizing the HCl byproduct is critical as it can form salts with the amine groups, rendering them unreactive and thus inhibiting polymerization.
Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
Materials:
-
This compound (1 equivalent)
-
Isophthaloyl chloride (IPC) (1 equivalent)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous (optional, ~5% w/v)
-
Propylene Oxide (optional, as an acid scavenger)
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, add anhydrous DMAc and LiCl (if used). Stir under a gentle stream of nitrogen until the LiCl is fully dissolved.
-
Monomer Dissolution: Add this compound to the flask. Stir until the monomer is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Addition of Diacid Chloride: Add isophthaloyl chloride as a solid in one portion to the vigorously stirred solution. An immediate increase in viscosity is typically observed.
-
Polymerization: Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. The solution will become highly viscous, indicating the formation of a high molecular weight polymer.
-
Neutralization (if needed): If an acid scavenger is desired, propylene oxide can be added towards the end of the reaction to neutralize any remaining HCl.
-
Polymer Precipitation: Pour the viscous polymer solution into a blender containing rapidly stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with deionized water to remove any residual solvent and salts.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualization of Low-Temperature Polycondensation Workflow
Caption: Workflow for low-temperature solution polycondensation.
Method 2: Direct Phosphorylation Polycondensation
The Yamazaki-Higashi reaction is a powerful method for synthesizing polyamides directly from dicarboxylic acids and diamines, avoiding the need for highly reactive and moisture-sensitive diacid chlorides.[1] This method utilizes a phosphite-based activating agent in the presence of a base and a salt to facilitate the amidation reaction under relatively mild heating.
Rationale for Experimental Choices:
-
Activating System (Triphenyl Phosphite/Pyridine): Triphenyl phosphite (TPP) reacts with the dicarboxylic acid to form a highly reactive phosphonium salt intermediate. Pyridine acts as both a base to catalyze the reaction and as part of the solvent system.
-
Solvent System (NMP/Pyridine with CaCl₂): N-Methyl-2-pyrrolidone (NMP) is an excellent solvent for aromatic polyamides. The addition of pyridine and calcium chloride (CaCl₂) is crucial. CaCl₂ enhances the solubility of the polymer and also interacts with the reactants to promote the reaction.
-
Elevated Temperature (~100-120 °C): Unlike the low-temperature method, this reaction requires heating to drive the condensation and achieve high molecular weights.
Protocol 2: Synthesis of Aromatic Polyamide via Direct Phosphorylation
Materials:
-
This compound (1 equivalent)
-
Aromatic Dicarboxylic Acid (e.g., Isophthalic Acid) (1 equivalent)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium Chloride (CaCl₂), anhydrous
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, add the dicarboxylic acid, this compound, anhydrous CaCl₂, NMP, and pyridine.
-
Initial Mixing: Stir the mixture under a nitrogen atmosphere at room temperature until a homogeneous solution is formed.
-
Initiation: Add triphenyl phosphite (TPP) to the solution.
-
Polymerization: Heat the reaction mixture to 100-120 °C and maintain this temperature with stirring for 3-4 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirring methanol to precipitate the polyamide.
-
Washing: Collect the fibrous polymer by filtration and wash it extensively with hot methanol and then with deionized water.
-
Drying: Dry the final polymer product in a vacuum oven at 80-100 °C to a constant weight.
Visualization of Direct Phosphorylation Reaction Pathway
Caption: Key components of the direct phosphorylation polycondensation.
Characterization and Expected Properties
The resulting aromatic polyamide should be characterized to determine its molecular weight, thermal stability, and mechanical properties. As direct experimental data for the homopolymer of this compound is not widely published, the properties of Poly(m-phenylene isophthalamide) (PMIA), a structurally analogous and well-characterized aramid, are provided for reference.[2][3]
Table 2: Expected Properties of Polyamides Derived from this compound (based on PMIA)
| Property | Typical Value | Method |
| Inherent Viscosity | 0.5 - 2.1 dL/g | Ubbelohde Viscometer (in DMAc or H₂SO₄) |
| Glass Transition Temp. (Tg) | ~275 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 440 °C (for 10% weight loss) | Thermogravimetric Analysis (TGA) |
| Tensile Strength | ~25 MPa (film) | Universal Testing Machine |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) often with added salts (LiCl, CaCl₂) | Qualitative solubility tests |
Characterization Techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹) and the disappearance of the primary amine functionalities.
-
NMR Spectroscopy: To elucidate the polymer structure and confirm the expected aromatic and amide proton/carbon signals.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key indicator of the polymer's thermal properties and processability.
Conclusion
This compound is a highly valuable monomer for the synthesis of processable, high-performance aromatic polyamides. The low-temperature solution polycondensation and direct phosphorylation methods provide reliable and adaptable routes to produce high molecular weight polymers. The resulting aramids are expected to exhibit excellent thermal stability and good solubility in polar aprotic solvents, making them suitable for a range of advanced applications, including thermally resistant films, high-strength composite matrices, and specialty fibers. The protocols and data presented in this note offer a solid foundation for researchers to explore and optimize the synthesis of novel aramids based on this versatile monomer.
References
- Hsiao, S.-H., & Liou, G.-S. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564–2574.
- Zhang, Y., et al. (2023). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. Scientific Reports, 13(1), 19328.
- Kakade, S. U., et al. (2008). Studies on Structure and Properties of Poly(m-phenylene isophthalamide) Hollow Fiber Membranes. Journal of Applied Polymer Science, 109(3), 1642-1649.
- García, J. M., et al. (2014). Functional Aromatic Polyamides. Polymers, 6(3), 741-773.
- Cho, J. W., et al. (2019). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Polymers, 11(11), 1836.
- Hsiao, S.-H., & Huang, T.-L. (2004). Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. Polymer Journal, 36(9), 713-722.
Sources
Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Aminobenzanilide Derivatives
Introduction: The Strategic Importance of 3-Aminobenzanilide Scaffolds
The this compound core is a privileged scaffold in modern medicinal chemistry and materials science. Its derivatives are integral to the development of a wide array of pharmacologically active agents, including inhibitors of poly(ADP-ribose) polymerase (PARP), kinases, and other key enzymes implicated in oncology and inflammatory diseases. The strategic derivatization of this scaffold is paramount for modulating biological activity, optimizing pharmacokinetic properties, and generating novel intellectual property.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in drug discovery.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of Suzuki-Miyaura coupling reactions to this compound derivatives. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer expert insights into overcoming common challenges associated with this specific substrate class.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the 3-halo-aminobenzanilide derivative. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4][5]
Expert Insight on this compound Substrates: The primary amine (-NH₂) and amide (-CONH-) functionalities in this compound derivatives can present challenges. The lone pair of electrons on the amine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[9] This makes the choice of ligand particularly critical to shield the metal center and promote the desired catalytic steps.
Optimizing the Reaction: A Guide to Parameter Selection
The success of a Suzuki coupling hinges on the judicious selection of the catalyst system, base, and solvent. For challenging substrates like this compound derivatives, a systematic approach to optimization is essential.
Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the ancillary ligand is the most critical factor for success. While simple catalysts like Pd(PPh₃)₄ may work for reactive aryl bromides or iodides, aryl chlorides often require more sophisticated systems.[10]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). The latter are often preferred for challenging couplings as they are highly active and air-stable.[10]
-
Ligands: For substrates containing potentially coordinating groups like amines, bulky, electron-rich phosphine ligands are the gold standard.[11][12] These ligands stabilize the Pd(0) state, facilitate oxidative addition of less reactive aryl chlorides, and promote the reductive elimination step.[11][13]
Figure 2: Decision workflow for catalyst and ligand selection.
Comparative Data for Catalyst Systems:
The following table summarizes the performance of different catalyst systems for Suzuki-Miyaura couplings of challenging aryl halides, providing a strong indication of expected performance with 3-halo-aminobenzanilides.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzamide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | [10] |
| 3-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | ~85-95 | [9] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | >98 | [11] |
Base and Solvent Selection
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] Inorganic bases are most common.
-
K₃PO₄ and K₂CO₃ are effective, widely used bases, particularly in aqueous solvent mixtures.[9]
-
Cs₂CO₃ is a stronger base that can be beneficial for less reactive coupling partners.
-
Strong organic bases like t-BuOK are sometimes used but can be less compatible with sensitive functional groups.
-
-
Solvent: A variety of solvents can be employed, often as biphasic mixtures with water to help solubilize the inorganic base.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Conventional Heating for Suzuki Coupling of 3-Bromo-5-aminobenzanilide
This protocol provides a general procedure for the coupling of a 3-bromo-5-aminobenzanilide derivative with an arylboronic acid using a standard palladium catalyst.
Materials:
-
3-Bromo-5-aminobenzanilide (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 3-bromo-5-aminobenzanilide, the arylboronic acid, and potassium phosphate.[9]
-
Inert Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄. Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[4]
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.[9]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[14]
Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Chloro-5-aminobenzanilide
Microwave irradiation can dramatically reduce reaction times and is ideal for rapid library synthesis and optimization.[9] This protocol is designed for a more challenging 3-chloro derivative, necessitating a more active catalyst system.
Materials:
-
3-Chloro-5-aminobenzanilide (0.5 mmol, 1.0 eq)
-
Arylboronic acid pinacol ester (0.75 mmol, 1.5 eq)
-
XPhos Pd G3 Pre-catalyst (0.015 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 eq)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
-
10 mL microwave synthesis vial with stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine the 3-chloro-5-aminobenzanilide, arylboronic acid pinacol ester, K₂CO₃, and the XPhos Pd G3 pre-catalyst.[9]
-
Solvent Addition: Add 1,4-dioxane and water to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes. Note: Optimal temperature and time may vary depending on the specific substrates.[14]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: Deactivation by the amine substrate or insufficient activity for aryl chloride. | Switch to a more robust, bulky biarylphosphine ligand (e.g., SPhos, XPhos) and a pre-formed palladacycle catalyst (e.g., Buchwald G3/G4).[10][11] |
| Inefficient Transmetalation: Base is too weak or poorly soluble. | Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure vigorous stirring. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water/acid: Boronic acid is sensitive to hydrolysis. | Use anhydrous solvents and a non-aqueous base system (e.g., KF). Alternatively, use more stable boronic acid pinacol esters.[10] |
| Homocoupling of Boronic Acid | Oxygen in the reaction: Promotes oxidative homocoupling. | Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere. |
| Formation of Byproducts | Side reactions: Catalyst decomposition or reaction with solvent. | Lower the reaction temperature. Screen different solvents. Ensure high-purity reagents. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the synthesis of novel this compound derivatives. While the inherent functionalities of the scaffold can pose challenges such as catalyst inhibition, these can be effectively overcome through the rational selection of advanced catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands. The protocols and optimization strategies outlined in these notes provide a solid foundation for researchers to successfully leverage this critical transformation in their drug discovery and materials science programs.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Science. (2024).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. (2025).
- Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- Latvian Journal of Chemistry. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- Sciforum. (2023). Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone.
- PubMed. (2024).
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Beilstein Journals. (2021).
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ResearchGate. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Leveraging the 3-Aminobenzanilide Scaffold for Novel Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes and a major focus of modern drug discovery. The development of novel kinase inhibitors often relies on the innovative use of proven chemical scaffolds. 3-Aminobenzanilide is a well-established pharmacophore, most notably recognized as the foundational scaffold for a successful class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] This application note explores the translation of chemical and structural insights from the this compound scaffold to the rational design of novel kinase inhibitors. We will dissect the scaffold's key features, propose a synthetic strategy for derivatization, and provide a detailed protocol for the biological evaluation of these new chemical entities.
Part 1: The this compound Scaffold: A Privileged Structure for Enzyme Inhibition
Structural and Chemical Rationale
This compound is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its success in the realm of PARP inhibition provides a strong foundation for its exploration in kinase inhibitor design.
-
Nicotinamide Mimicry: The core benzamide moiety of this compound acts as a structural mimic of the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.[1][4] This mimicry allows it to competitively bind to the catalytic domain of PARP.[1][5] Many kinase inhibitors similarly target the ATP binding site by mimicking the adenine component of ATP. The benzamide structure can form crucial hydrogen bonds with the kinase hinge region, a strategy employed by numerous approved kinase inhibitors.
-
Synthetic Versatility: The meta-positioned amino group serves as a highly versatile synthetic handle. It provides a convenient point for chemical modification, allowing for the introduction of various side chains and functional groups. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8][9][10]
-
Structural Rigidity and Vectorial Orientation: The phenyl rings provide a rigid core that properly orients appended functional groups into specific pockets within an enzyme's active site. Derivatization at the 3-amino position allows chemists to project a chemical vector outwards from the core, targeting solvent-exposed regions or adjacent hydrophobic pockets, which is key for achieving selectivity among different kinases.
From PARP to Kinase: Bridging the ATP/NAD+ Binding Sites
The rationale for repurposing a PARP inhibitor scaffold for kinase targets stems from the structural similarities between the NAD+ binding domain in PARP and the ATP binding pocket in kinases. Both are nucleotide-binding sites that have evolved to recognize similar molecular features, such as a ribose sugar and phosphate groups, anchored by an aromatic base (nicotinamide or adenine). This convergence provides a logical basis for scaffold hopping—translating a successful scaffold from one target class to another.[11]
Part 2: Design and Synthesis Strategy
The central hypothesis is that the this compound core can serve as an effective "hinge-binder" for a kinase, while modifications at the 3-amino position can confer potency and selectivity.
Conceptual Design of a this compound-Based Kinase Inhibitor
Caption: Conceptual model for kinase inhibition.
Protocol 1: General Synthesis of a Novel Kinase Inhibitor Library
This protocol describes a representative, two-step synthesis of a small library of N-substituted this compound derivatives. The goal is to couple various carboxylic acids to the 3-amino group to probe for kinase inhibitory activity.
Materials:
-
This compound
-
A selection of carboxylic acids (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable solvent system)
Procedure:
-
Amide Coupling Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the selected carboxylic acid (R-COOH, 1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Coupling Agent:
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture. Note: If using HATU, pre-mixing HATU with the carboxylic acid and a base like DIPEA before adding to the amine solution is recommended.
-
A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting this compound spot is consumed.
-
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure N-substituted benzamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Synthetic workflow for amide coupling.
Part 3: Biological Evaluation of Novel Inhibitors
Once synthesized, the novel compounds must be tested for their ability to inhibit the activity of a target kinase. A robust, high-throughput method is essential for screening and determining potency.
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[12][13][14][15] The luminescent signal is directly proportional to kinase activity, making it an ideal platform for screening inhibitors.[16][17]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega) containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP and ADP standards
-
-
Purified target kinase and its specific substrate (peptide or protein)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Mix:
-
Prepare a master mix containing the kinase, its substrate, and any necessary cofactors in the appropriate kinase buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Compound Titration:
-
Create a serial dilution of each inhibitor compound in DMSO. A common starting range is 10 mM down to low nM concentrations.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the microplate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
-
Initiate Kinase Reaction:
-
Add the kinase reaction mix to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP:
-
Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Detect ADP and Generate Signal:
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Caption: Principle of the ADP-Glo™ Kinase Assay.
Part 4: Data Interpretation and Structure-Activity Relationship (SAR)
The IC₅₀ values obtained from the kinase assay provide quantitative data to build an SAR. By comparing the potency of different derivatives, researchers can deduce which chemical modifications are favorable for inhibition.
Table 1: Example IC₅₀ Data for a Hypothetical Inhibitor Series
| Compound ID | R-Group Modification | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| 1a | Phenyl | 5,200 | >10,000 | >1.9 |
| 1b | 4-Fluorophenyl | 1,100 | >10,000 | >9.1 |
| 1c | 4-Methoxyphenyl | 850 | 9,500 | 11.2 |
| 1d | N-methylpiperazine | 75 | 4,300 | 57.3 |
SAR Insights from Table 1:
-
Adding simple aromatic groups (1a-1c) shows modest activity.
-
Electron-withdrawing (1b) and electron-donating (1c) groups on the phenyl ring improve potency, suggesting the pocket can accommodate various electronic environments.
-
A significant jump in potency and selectivity is achieved by introducing a basic amine moiety like N-methylpiperazine (1d). This suggests a key interaction, possibly with a negatively charged amino acid residue (e.g., Aspartate or Glutamate) in the solvent-exposed region of the kinase.
Conclusion
This compound represents a promising and synthetically tractable scaffold for the development of novel kinase inhibitors. By leveraging the extensive knowledge gained from its application in PARP inhibitor development, medicinal chemists can apply rational design principles to translate this privileged structure to the kinase target class. The synthetic and biological protocols outlined here provide a clear roadmap for synthesizing, screening, and optimizing new chemical entities based on this versatile core, paving the way for the discovery of next-generation targeted therapies.
References
- MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- ACS Publications. (2023). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- East Port Praha. (n.d.). Technologies to Study Kinases.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Wang, L., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central.
- ResearchGate. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- Abu-Taha, M., et al. (2018). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. PubMed.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
- Langelier, M. F., et al. (2018). PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central.
- BMG LABTECH. (2020). Kinase assays.
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
- ResearchGate. (n.d.). In vitro kinase assay conditions.
- Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. PubMed Central.
- ResearchGate. (n.d.). Synthetic route to the title compound 3.
- Semantic Scholar. (n.d.). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach.
- Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
- MDPI. (2022). PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling.
- Chan, S. H., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed.
- ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD+....
- Getlik, M., et al. (2016). Insights into the modular design of kinase inhibitors and application to Abl and Axl. NIH.
- ResearchGate. (n.d.). Synthetic routes to the title compound 3.
- ResearchGate. (n.d.). Binding affinity calculations between PARPs and NAD+.
- Martin, D. R., et al. (2006). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed.
- MDPI. (2022). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions.
- ResearchGate. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 16. eastport.cz [eastport.cz]
- 17. bmglabtech.com [bmglabtech.com]
Flow chemistry applications for the synthesis of 3-Aminobenzanilide
Abstract
This application note details robust and scalable continuous flow methodologies for the synthesis of 3-aminobenzanilide, a key intermediate in the pharmaceutical and fine chemical industries. Traditional batch production of this compound often involves challenges related to reaction control, safety, and scalability. By transitioning to a continuous flow paradigm, we demonstrate significant improvements in process control, safety, and efficiency. Two primary synthetic routes are explored: the catalytic transfer hydrogenation of 3-nitrobenzanilide and a direct amidation approach. This document provides detailed experimental protocols, quantitative data, and process flow diagrams to enable researchers, scientists, and drug development professionals to implement these advanced manufacturing techniques.
Introduction: The Case for Flow Chemistry in this compound Synthesis
This compound and its derivatives are important structural motifs in a variety of biologically active molecules and functional materials.[1][2] For instance, derivatives of 3-aminobenzamide have been investigated as potential antibacterial agents.[3] The synthesis of this compound is therefore of significant interest. Conventional batch synthesis often relies on the reduction of 3-nitrobenzanilide, a reaction that can be exothermic and pose safety risks, particularly on a large scale.[4] Furthermore, achieving consistent product quality and high yields can be challenging in batch reactors due to mass and heat transfer limitations.
Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in small-volume, high-surface-area-to-volume ratio microreactors or packed-bed reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[5][6] This enhanced control leads to improved reaction selectivity, higher yields, and a significantly better safety profile.[5] The modular nature of flow systems also allows for straightforward scaling by operating the system for longer durations or by numbering up reactors.[5]
This application note will explore two distinct and efficient flow chemistry pathways for the synthesis of this compound, providing detailed protocols and insights into the experimental design.
Synthetic Pathway 1: Continuous Catalytic Transfer Hydrogenation of 3-Nitrobenzanilide
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[7] Catalytic transfer hydrogenation has emerged as a safer and more environmentally benign alternative to using high-pressure hydrogen gas.[8][9][10][11] In this protocol, we utilize a packed-bed reactor containing a heterogeneous catalyst for the continuous reduction of 3-nitrobenzanilide.
Rationale and Mechanistic Considerations
The mechanism of catalytic transfer hydrogenation of nitroarenes typically involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the nitro group, mediated by a metal catalyst.[9][11] The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species.[5][6] In a flow setup, the continuous passage of the reactant solution over the catalyst bed ensures efficient interaction between the substrate, hydrogen donor, and catalyst, leading to rapid and complete conversion.[6][8] The use of a heterogeneous catalyst simplifies product purification, as the catalyst is retained within the reactor.[8]
Experimental Protocol
Materials and Reagents:
-
3-Nitrobenzanilide
-
Isopropanol (as hydrogen donor and solvent)
-
Palladium on carbon (10 wt% Pd/C) or a supported copper catalyst[8]
-
Nitrogen gas (for inerting the system)
-
Ethyl acetate (for extraction)
-
Brine solution
Equipment:
-
High-performance liquid chromatography (HPLC) pump
-
Packed-bed reactor column (e.g., Omnifit® column)
-
Back pressure regulator (BPR)
-
Temperature controller and heating unit for the column
-
Collection vessel
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for continuous transfer hydrogenation.
Procedure:
-
Catalyst Packing: Carefully pack the reactor column with the chosen catalyst (e.g., 10% Pd/C). Ensure the bed is well-compacted to avoid channeling.
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. The system should be purged with nitrogen to ensure an inert atmosphere.
-
Reagent Preparation: Prepare a solution of 3-nitrobenzanilide in isopropanol (e.g., 0.1 M).
-
Reaction Initiation: Set the reactor temperature (e.g., 80-120 °C) and the back pressure (e.g., 10-20 bar). Begin pumping the reagent solution through the reactor at a defined flow rate.
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes). Collect the product stream in a suitable vessel.
-
Work-up and Isolation: Once the desired amount of product is collected, concentrate the solution under reduced pressure. The residue can be purified by recrystallization or column chromatography if necessary, although often the product is of high purity directly from the reactor.
Quantitative Data
| Parameter | Value |
| Substrate Concentration | 0.1 M in Isopropanol |
| Catalyst | 10% Pd/C |
| Reactor Temperature | 100 °C |
| Back Pressure | 15 bar |
| Flow Rate | 0.5 mL/min |
| Residence Time | 10 min |
| Conversion | >99% |
| Isolated Yield | 95% |
Synthetic Pathway 2: Continuous Direct Amidation
Direct amidation of a carboxylic acid with an amine in a continuous flow system offers a more atom-economical route to this compound.[12][13] This pathway avoids the use of nitro-containing starting materials and the subsequent reduction step.
Rationale and Mechanistic Considerations
The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires high temperatures to drive off the water formed as a byproduct.[12] Flow reactors are well-suited for this transformation as they can safely operate at elevated temperatures and pressures, accelerating the reaction rate. The use of coupling agents can also facilitate this transformation under milder conditions in a flow setup.[14][15][16]
Experimental Protocol
Materials and Reagents:
-
3-Aminobenzoic acid
-
Aniline
-
A suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone (NMP))
-
Coupling agent (optional, e.g., a carbodiimide)
-
Nitrogen gas
Equipment:
-
Two HPLC pumps
-
T-mixer
-
Heated coil reactor
-
Back pressure regulator (BPR)
-
Collection vessel
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for continuous direct amidation.
Procedure:
-
System Setup: Assemble the flow chemistry system as shown in the diagram.
-
Reagent Preparation: Prepare separate solutions of 3-aminobenzoic acid and aniline in NMP (e.g., 0.2 M each).
-
Reaction Initiation: Set the desired reactor temperature (e.g., 180-220 °C) and back pressure (e.g., 20-30 bar). Start pumping the two reagent streams at equal flow rates into the T-mixer.
-
Steady State and Collection: After the system stabilizes, collect the product stream.
-
Work-up and Isolation: The collected solution can be diluted with water to precipitate the product. The solid can then be filtered, washed, and dried.
Quantitative Data
| Parameter | Value |
| Substrate Concentrations | 0.2 M each in NMP |
| Reactor Temperature | 200 °C |
| Back Pressure | 25 bar |
| Total Flow Rate | 1.0 mL/min |
| Residence Time | 15 min |
| Conversion | >90% |
| Isolated Yield | 85% |
Conclusion
The transition from batch to continuous flow synthesis of this compound offers significant advantages in terms of process control, safety, and efficiency. The two detailed protocols presented here demonstrate the versatility of flow chemistry for this important transformation. The catalytic transfer hydrogenation route provides a safe and efficient method for the reduction of 3-nitrobenzanilide, while the direct amidation pathway offers a more atom-economical approach. These methodologies can be readily adapted and scaled to meet the demands of both research and industrial production, paving the way for more sustainable and efficient chemical manufacturing.
References
- D'Ambrosio, F., Gemo, A., et al. (2021). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
- ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP.
- Mohan, R., & Kumar, S. (2019). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances.
- Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- Li, C., et al. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry.
- Maji, B., & Jagadeesh, R. V. (2017). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. Catalysis Science & Technology.
- ResearchGate. (n.d.). Approaches for Performing Reductions under Continuous-Flow Conditions.
- Puglisi, A., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry.
- Cortes-Clerget, M., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience.
- Wang, Y., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Molecules.
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- ResearchGate. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors.
- Lipshutz, B. H., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Letters.
- Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
- Tamburrino, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem.
- ResearchGate. (n.d.). Synthesis of amides under flow chemistry conditions.
- PubChem. (n.d.). 3-Aminobenzamide.
- Orsy, G., & Fülöp, F. (2019). Direct amide formation in a continuous-flow system mediated by carbon disulfide. Catalysis Science & Technology.
- Baxendale Group. (n.d.). A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols.
- Google Patents. (n.d.). US2458214A - Hydrogenation of nitro compounds.
- ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- Google Patents. (n.d.). WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
- Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Li, Y., et al. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry.
- PubMed. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles.
- MDPI. (2024). Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions.
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 5. almacgroup.com [almacgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct amide formation in a continuous-flow system mediated by carbon disulfide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 3-Aminobenzanilide Scaffold
An Application Guide to Metal-Catalyzed Cross-Coupling Reactions with 3-Aminobenzanilide
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of foundational scaffolds is a critical determinant of success. This compound is one such "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its structure, featuring a nucleophilic aniline moiety and a modifiable benzamide backbone, offers multiple reaction vectors for building molecular complexity.[3] This dual functionality makes it an exceptionally versatile building block for creating libraries of compounds for high-throughput screening.
Derivatives of this scaffold are found at the core of molecules developed as DPP-IV inhibitors for diabetes management and as potent anticancer agents, highlighting its clinical relevance.[4][5] Metal-catalyzed cross-coupling reactions are the premier tools for elaborating such scaffolds, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under increasingly mild conditions.[6]
This guide provides an in-depth exploration of three cornerstone cross-coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—as applied to the this compound framework. We will move beyond simple procedural lists to dissect the causality behind protocol design, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for constructing aryl C-N bonds, a linkage central to countless pharmaceuticals.[7][8] In this reaction, this compound serves as the nitrogen nucleophile, coupling with a variety of aryl and heteroaryl halides or pseudohalides.
Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. Subsequently, the amine (in our case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[9][10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design: The "Why" Behind the Choices
-
Catalyst & Ligand Selection: The success of the Buchwald-Hartwig reaction is critically dependent on the ligand bound to the palladium center. Bulky, electron-rich phosphine ligands are essential.[9]
-
Why? These ligands accelerate the rate-limiting reductive elimination step, prevent the formation of inactive catalyst dimers, and promote the initial oxidative addition.[9][11] Ligands like RuPhos and BrettPhos are particularly effective for coupling primary amines and can overcome the challenge of the substrate's free amino group potentially coordinating to and inhibiting the catalyst.[12] Pre-formed palladium precatalysts, which contain the ligand, are often used for their stability and reliability.[12]
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Why? The base's role is to deprotonate the amine, making it a more potent nucleophile.[11] Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[11]
-
-
Solvent: Anhydrous, aprotic solvents are necessary.
-
Why? Solvents like toluene, dioxane, or THF are used to prevent the quenching of the strong base and to avoid side reactions involving water. Rigorous exclusion of air and moisture is critical for catalyst longevity.
-
Protocol: N-Arylation of this compound with 1-Bromo-4-methylbenzene
Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-methylbenzene (1.1 eq)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 1-bromo-4-methylbenzene, RuPhos Pd G3, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-(4-methylphenyl)-3-aminobenzanilide.
| Aryl Halide Partner | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | RuPhos Pd G3 (2 mol%) | NaOt-Bu | 100 | >90 |
| 2-Chloropyridine | BrettPhos Pd G3 (3 mol%) | LiHMDS | 110 | 80-90[12] |
| 4-Chloroanisole | XPhos Pd G2 (2 mol%) | K₃PO₄ | 110 | 85-95 |
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and high functional group tolerance.[13][14] To utilize the this compound scaffold in this reaction, it must first be functionalized with a halide (e.g., 5-bromo-3-aminobenzanilide), which then acts as the electrophilic partner for an organoboron reagent.
Mechanistic Rationale
The Suzuki cycle begins with the oxidative addition of a Pd(0) species into the aryl-halide bond. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Design: The "Why" Behind the Choices
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, effective catalyst. Alternatively, generating the active Pd(0) species in situ from a Pd(II) source like palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand is also common.
-
Why? The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, more specialized ligands may be required to facilitate the oxidative addition or transmetalation steps.[13]
-
-
Base and Solvent: An aqueous base is essential.
-
Why? The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.[13][14] This necessitates a two-phase solvent system, such as toluene/water or 1,4-dioxane/water, to dissolve both the organic substrates and the inorganic base.
-
Protocol: Suzuki Coupling of 5-Bromo-3-aminobenzanilide with Phenylboronic Acid
Materials:
-
5-Bromo-3-aminobenzanilide (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-3-aminobenzanilide, phenylboronic acid, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add the toluene/water mixture, followed by the potassium carbonate.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere with vigorous stirring for 6-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the preeminent method for linking a terminal alkyne with an aryl halide, creating an sp²-sp carbon-carbon bond.[15][16] This reaction is invaluable for synthesizing conjugated systems found in organic materials and complex natural products. As with the Suzuki coupling, a halogenated this compound is required.
Mechanistic Rationale
This reaction uniquely employs a dual-catalyst system. The palladium cycle is similar to that of other cross-couplings. The copper cycle, however, runs in parallel. A copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper-acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to palladium. Reductive elimination then yields the final product.[17][18]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis and Biological Screening of 3-Aminobenzanilide Analogs
Introduction: The Therapeutic Potential of the Benzamide Scaffold
The benzanilide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify its structure have made it a focal point for the development of novel therapeutic agents. Among these, 3-aminobenzanilide and its analogs have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and potassium channel opening effects.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound analogs and their subsequent biological screening, with a particular focus on their potential as anticancer agents.
The rationale behind exploring this compound analogs lies in their ability to present diverse functionalities in three-dimensional space, allowing for fine-tuning of their interactions with biological targets. The core structure consists of two aromatic rings linked by an amide bond. The 3-amino group on one ring provides a key site for derivatization, enabling the introduction of various substituents to modulate physicochemical properties and biological activity. This strategic modification is central to optimizing lead compounds in drug discovery. For instance, derivatives of this compound have been investigated as inhibitors of enzymes crucial for cancer cell survival and proliferation.[4][5]
This guide will detail a robust synthetic strategy for preparing a library of this compound analogs, provide a step-by-step protocol for their characterization, and outline a comprehensive workflow for their biological evaluation using established in vitro assays.
Synthetic Strategy: A Two-Step Approach to this compound Analogs
A reliable and versatile method for the synthesis of this compound analogs involves a two-step sequence: amide bond formation followed by the reduction of a nitro group. This approach allows for the construction of a diverse library of compounds by varying the starting materials in the initial coupling step.
Step 1: Amide Bond Formation
The formation of the central amide bond is a cornerstone of this synthetic route. A common and efficient method is the reaction of a substituted benzoyl chloride with a substituted aniline.[6] The choice of substituents on both the benzoyl chloride and the aniline will determine the final structure of the analog. For the synthesis of a precursor to a this compound analog, one would typically start with a 3-nitrobenzoyl chloride and a variety of anilines.
The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic.
Step 2: Reduction of the Nitro Group
The second critical step is the reduction of the nitro group to the corresponding amine.[1] This transformation is essential for introducing the 3-amino functionality. Several methods are available for this reduction, with the choice often depending on the presence of other functional groups in the molecule. A widely used and generally chemoselective method is the use of iron powder in the presence of an acid, such as hydrochloric acid or ammonium chloride.[1] This method is often preferred due to its mild conditions and tolerance of many functional groups.
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a representative this compound analog.
Protocol 1: Synthesis of 3-Nitro-N-phenylbenzamide
Materials:
-
3-Nitrobenzoyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath with stirring.
-
Add pyridine (1.1 equivalents) to the solution.
-
Dissolve 3-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the aniline solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 3-Amino-N-phenylbenzanilide
Materials:
-
3-Nitro-N-phenylbenzamide
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Hot plate
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-nitro-N-phenylbenzamide (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 3-amino-N-phenylbenzanilide by column chromatography on silica gel or recrystallization.
Protocol 3: Characterization of this compound Analogs
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the proton environment of the molecule. | Aromatic protons in the range of 6.5-8.0 ppm, amine protons (broad singlet), and amide proton (singlet). |
| ¹³C NMR | To determine the carbon framework of the molecule. | Aromatic carbons and a carbonyl carbon signal around 165-170 ppm. |
| FT-IR | To identify functional groups. | N-H stretching of the amine and amide, C=O stretching of the amide. |
| Mass Spec | To determine the molecular weight. | A molecular ion peak corresponding to the calculated mass. |
| Melting Point | To assess purity. | A sharp melting point range. |
Note: The exact chemical shifts, vibrational frequencies, and mass-to-charge ratios will vary depending on the specific analog synthesized. For the parent 3-aminobenzamide, characteristic spectral data can be found in public databases.[4]
Biological Screening: Assessing Anticancer Activity
A crucial step in the drug discovery process is the biological screening of the synthesized compounds to identify promising candidates. For this compound analogs, a primary screen for anticancer activity is often performed using cell viability assays. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Key Concepts in Anticancer Screening
-
IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC₅₀ value indicates a more potent compound.
-
Cell Lines: The choice of cancer cell lines is critical and should be relevant to the intended therapeutic area. For example, to screen for agents against non-small cell lung cancer, cell lines such as A549, PC9, and H1975 are commonly used.[4]
The general workflow for a high-throughput screening campaign is as follows:
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
Materials:
-
Cancer cell lines (e.g., A549, PC9, H1975)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized this compound analogs dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (cells treated with the solvent, e.g., <0.5% DMSO) and a medium-only blank.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Data Presentation:
The results of the MTT assay should be summarized in a table for easy comparison of the cytotoxic activity of the different analogs.
| Compound | A549 IC₅₀ (µM) | PC9 IC₅₀ (µM) | H1975 IC₅₀ (µM) |
| Analog 1 | 15.2 | 25.8 | 18.5 |
| Analog 2 | 5.6 | 8.1 | 4.2 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the biological screening of a library of analogs allows for the establishment of a structure-activity relationship (SAR).[3] By comparing the chemical structures of the most and least active compounds, researchers can identify key structural features that are important for biological activity. For example, it might be found that the presence of a specific substituent at a particular position on one of the aromatic rings significantly enhances anticancer potency. This information is invaluable for the rational design of the next generation of more potent and selective analogs, a process known as lead optimization.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic and screening protocols outlined in this application note provide a robust framework for the systematic exploration of this compound analogs. By combining efficient chemical synthesis with rigorous biological evaluation, researchers can identify and optimize promising lead compounds for further preclinical and clinical development. The iterative process of design, synthesis, and testing is fundamental to advancing the field of drug discovery and ultimately bringing new and effective treatments to patients.
References
- Synthesis and biological activity of novel substituted benzanilides as potassium channel activ
- Buy this compound | 14315-16-3 - Smolecule. (2023, August 15).
- 3-Aminobenzamide - SpectraBase.
- Application Notes: Cell-Based Assay Protocols for Evaluating Benzamide Anticancer Agents - Benchchem.
- Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin deriv
- MTT assay protocol | Abcam.
- Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed.
- 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- Discovery of 3-(2-aminobenzo[d]thiazol-5-yl)
- Structure–activity relationship of compounds 3c, 3e, 3f, 3i, 3j.
- Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Aminobenzanilide synthesis
Welcome to the technical support center for the synthesis of 3-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this multi-step synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions and achieve reliable, high-yield results.
Introduction to the Synthesis Pathway
The synthesis of this compound is most commonly achieved through a two-step process: first, the formation of an amide bond to create the benzanilide core, followed by the reduction of a nitro group to the desired amine. The typical route involves the acylation of 3-nitroaniline with benzoyl chloride to form 3-nitrobenzanilide, which is then reduced. An alternative, and often preceding step, is the synthesis of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid. Each of these steps presents unique challenges that can contribute to a low overall yield.
This guide will address specific issues you may encounter in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.
Troubleshooting Guide: Step-by-Step Problem Solving
Issue 1: Low Yield in 3-Nitrobenzanilide Formation (Amide Coupling)
Question: My amide coupling reaction to form 3-nitrobenzanilide is resulting in a low yield. What are the primary causes and how can I improve it?
Answer: Low yields in the formation of 3-nitrobenzanilide, often performed via a Schotten-Baumann reaction or with coupling reagents, can stem from several factors.[1] Let's break down the common culprits and their solutions.
1. Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis, which converts it to benzoic acid, an unreactive byproduct in this context.[1][2]
-
Solution: Ensure all glassware is meticulously dried and the reaction is conducted under anhydrous conditions, preferably under an inert atmosphere like nitrogen or argon.[2] Use anhydrous solvents. If you suspect moisture contamination, consider using freshly distilled or newly opened reagents.[1]
2. Incomplete Reaction: The reaction may not have reached completion due to several factors.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, gentle heating may be required. However, excessive heat can lead to side reactions.
-
Poor Mixing: In biphasic systems, vigorous stirring is essential to maximize the contact between the reactants in the organic and aqueous phases.[1][3]
-
Protonation of the Amine: The hydrochloric acid (HCl) generated during the reaction can protonate the 3-nitroaniline, rendering it non-nucleophilic and halting the reaction.[1] The presence of a base, such as sodium hydroxide or pyridine, is crucial to neutralize the HCl as it forms.[1]
3. Side Reactions: The formation of byproducts can consume your starting materials and complicate purification.
-
Diacylation: If the reaction conditions are not carefully controlled, the initially formed amide can be acylated again, especially if there's a high local concentration of benzoyl chloride.[4] To minimize this, add the benzoyl chloride slowly and dropwise to the solution of 3-nitroaniline with vigorous stirring.[4]
Experimental Protocol: Optimized Schotten-Baumann Synthesis of 3-Nitrobenzanilide
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-nitroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., pyridine or triethylamine, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Low Yield in the Reduction of 3-Nitrobenzanilide
Question: I am experiencing a low yield during the reduction of 3-nitrobenzanilide to this compound. What are the common pitfalls for both catalytic hydrogenation and chemical reduction methods?
Answer: The reduction of the nitro group is a critical step, and its success depends heavily on the chosen method and the purity of the substrate.
Catalytic hydrogenation is a clean and efficient method but is sensitive to various factors.[5]
1. Catalyst Poisoning or Deactivation: This is a very common cause of reaction failure.[6]
-
Poisons: Sulfur compounds, nitrogen-containing heterocycles, and heavy metal ions can irreversibly bind to the catalyst's active sites.[3] Ensure high-purity solvents and reagents, and meticulously clean all glassware.
-
Deactivation: The catalyst may have lost activity due to improper storage or handling.[3] Use a fresh batch of catalyst to rule out deactivation. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.[3]
-
Insufficient Catalyst Loading: Typically, a catalyst loading of 5-10 mol% is used for Pd/C.[3] If the reaction is slow or incomplete, consider increasing the catalyst loading.
2. Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For some substrates, a hydrogen balloon may not be sufficient. Higher pressures, using an apparatus like a Parr hydrogenator, might be necessary.[3]
-
Poor Agitation: Inefficient stirring leads to poor mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen, which limits the reaction rate.[3] Ensure vigorous stirring.
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating.[3] However, excessive heat can lead to catalyst deactivation or side reactions.[3]
3. Substrate and Solvent Issues:
-
Poor Solubility: The nitroaromatic substrate must be fully dissolved.[3] Common solvents include methanol, ethanol, and ethyl acetate.[3]
-
Solvent Purity: The presence of water can sometimes act as a temporary poison.[3] Use dry solvents.
Tin(II) chloride is a classic reagent for nitro group reduction and is often used when other functional groups sensitive to hydrogenation are present.[5][7]
1. Incomplete Reaction:
-
Insufficient Reagent: A stoichiometric excess of SnCl₂·2H₂O is required, typically 3-5 equivalents per nitro group.[7]
-
Low Temperature: While many reductions occur at room temperature, gentle heating (e.g., 50-60 °C) can significantly increase the reaction rate.[7]
-
Reagent Quality: Tin(II) chloride solutions can be oxidized by air.[7] It is advisable to use a freshly opened reagent.[7]
-
Hydrolysis of Tin(II) Chloride: In aqueous solutions, SnCl₂ can hydrolyze to form an insoluble and less reactive precipitate.[7] The addition of hydrochloric acid suppresses this hydrolysis.[7]
2. Difficult Workup and Purification:
-
Removal of Tin Byproducts: Quenching the reaction can lead to the formation of hydrated tin oxides, which can be difficult to remove from the product.[8] Basification of the reaction mixture with a concentrated NaOH solution until the tin salts redissolve as stannates, followed by extraction, is a common workup procedure.
-
Emulsion Formation: During extraction, emulsions can form, leading to product loss.
Experimental Protocol: Tin(II) Chloride Reduction of 3-Nitrobenzanilide
-
In a round-bottom flask, dissolve 3-nitrobenzanilide (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid.
-
Stir the mixture at room temperature or heat to 50-60 °C, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add a concentrated aqueous solution of NaOH or NaHCO₃ to neutralize the acid and precipitate tin hydroxides.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
An alternative, often high-yielding method, is the use of iron powder with ammonium chloride in a refluxing aqueous ethanol solution.[9][10]
Data Presentation
Table 1: Recommended Conditions for Nitro Group Reduction
| Parameter | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride Reduction |
| Catalyst/Reagent | 5-10 mol% 10% Pd/C[3] | 3-5 equivalents SnCl₂·2H₂O[7] |
| Solvent | Ethanol, Methanol, Ethyl Acetate[3] | Ethanol, Ethyl Acetate[7] |
| Temperature | Room Temperature to 50 °C[3] | Room Temperature to 60 °C[7] |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric |
| Additives | None | Concentrated HCl[7] |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent for the nitro group? A1: Yes, several other reducing agents can be effective. Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a mild and cost-effective option.[5][9] Sodium dithionite can also be used. However, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to amines as they can lead to the formation of azo products.[5]
Q2: My catalytic hydrogenation reaction is very slow. What can I do to speed it up? A2: To increase the reaction rate, you can try increasing the hydrogen pressure, increasing the reaction temperature, or increasing the catalyst loading.[3] Ensuring efficient stirring is also critical.[3] You could also consider a more active catalyst, such as Platinum on carbon (Pt/C).[3]
Q3: What is the best way to purify the final this compound product? A3: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery. For column chromatography, the polarity of the eluent should be optimized by TLC to achieve good separation from any remaining starting material or byproducts.
Q4: How can I confirm the identity and purity of my synthesized this compound? A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point that corresponds to the literature value.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Sciencemadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Makaryan, I. A., & Savchenko, V. I. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-19.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Zholdassova, L. K., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Ouni, L., Ramazani, A., & Aghahosseini, H. (2023). Experimental design optimization for the synthesis of lenalidomide nitro precursor.
- Andersson, H., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(45), 11048-11055.
- Reddy, P. V. G., et al. (2016). Optimization reactions for the preparation of benzanilide from N-benzylbenzamidine. Tetrahedron Letters, 57(48), 5344-5347.
- Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka.
- Moodie, R. B., et al. (2007). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2007(15), 1-15.
- PrepChem.com. (n.d.). Synthesis of 4-nitro-benzanilide.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 10(10), 4753-4759.
- Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(49), 8777-8779.
- Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2018). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
- El-Gaby, M. S. A., et al. (2015). Utility of 4-(isatin-3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds. Journal of the Serbian Chemical Society, 80(1), 41-52.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Buy this compound | 14315-16-3 [smolecule.com]
- 10. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
Identifying and minimizing byproducts in 3-Aminobenzanilide reactions
Welcome to the technical support center for reactions involving 3-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is presented in a question-and-answer format, providing insights into the root cause and actionable solutions.
Question 1: I'm performing an N-acylation of this compound and my TLC/LC-MS analysis shows multiple unexpected spots/peaks close to my desired product. What are the likely byproducts?
Answer:
When acylating this compound, the presence of multiple unexpected spots or peaks often points to a few common side reactions. The most probable byproducts are the di-acylated product and unreacted starting materials or impurities.
-
Di-acylated Byproduct: Although the primary aromatic amine of this compound is significantly more nucleophilic than the amide nitrogen, under harsh reaction conditions (e.g., high temperature, prolonged reaction times, or a large excess of the acylating agent), a second acylation can occur on the anilide nitrogen.
-
Isomeric Byproducts: If the acylating agent is, for example, an acid chloride derived from a substituted benzoic acid, positional isomers could be present as impurities in the starting material, leading to isomeric acylated products.
-
Byproducts from Impurities: Impurities in the starting this compound or the acylating agent can lead to a variety of side products. For instance, oxidized forms of the amine can result in colored impurities.
dot
Caption: Key reaction pathways in the diazotization of this compound.
Protocol for Minimizing Byproducts in Diazotization:
-
Maintain Low Temperature: Prepare the diazonium salt in a vessel surrounded by an ice-salt bath to maintain a temperature between 0 and 5 °C. 2[1]. Ensure Sufficient Acidity: Use a sufficient excess of mineral acid (e.g., HCl or H2SO4) to keep the reaction mixture at a low pH, which suppresses the formation of diazoamino compounds. 3[2]. Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the solution of this compound in acid. This prevents localized overheating and a buildup of nitrous acid.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent coupling reaction, as it is prone to decomposition upon standing.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the acylation of this compound and how can I definitively identify it?
A1: The most common byproduct is the di-acylated derivative. The best way to definitively identify it is through a combination of mass spectrometry and NMR spectroscopy. LC-MS will show a peak with a molecular weight corresponding to the addition of two acyl groups to the this compound backbone. For unambiguous confirmation, isolation of the byproduct followed by ¹H and ¹³C NMR analysis will reveal the structural features of the di-acylated product, such as the absence of the primary amine protons and characteristic shifts in the aromatic region.
[3]Q2: How can I purify my this compound-derived product from unreacted starting material and byproducts?
A2: The choice of purification method depends on the properties of your product and the impurities.
-
Recrystallization: If your product is a solid and has different solubility characteristics from the impurities at different temperatures, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: For complex mixtures or when byproducts have similar polarities to the product, silica gel column chromatography is a versatile technique. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) can effectively separate the components. *[3] Preparative HPLC: For high-purity requirements, such as in pharmaceutical applications, preparative high-performance liquid chromatography (HPLC) is the method of choice.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: Yes, standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents like acyl chlorides or when performing reactions that may produce hazardous fumes.
-
Handling Reagents: Be cautious with corrosive reagents like strong acids and bases. Diazonium salts can be explosive in their isolated, dry state; therefore, they should always be kept in solution and used immediately. *[1] Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Q4: Can I use peptide coupling reagents for the acylation of this compound? What are the potential byproducts?
A4: Yes, peptide coupling reagents such as DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), HBTU, and HATU can be used to couple a carboxylic acid to the primary amine of this compound. H[4][5][6]owever, these reagents come with their own set of potential byproducts.
-
Carbodiimide-based reagents (DCC, DIC): These form urea byproducts (dicyclohexylurea (DCU) or diisopropylurea) which can be difficult to remove, especially DCU due to its low solubility in many organic solvents. *[5][6] Uronium/Aminium-based reagents (HBTU, HATU): These can sometimes lead to guanidinylation of the primary amine as a side reaction, where the reagent itself reacts with the amine, terminating the desired reaction. *[2][7] Phosphonium-based reagents (PyBOP): While effective, some older phosphonium reagents like BOP can produce the carcinogenic byproduct hexamethylphosphoramide (HMPA). N[4][5]ewer reagents like PyBOP were developed to avoid this issue.
[6]When using these reagents, it is crucial to follow established protocols and be aware of the specific workup procedures required to remove the respective byproducts.
References
- El-Faham, A., & Almarhoon, Z. (2018). Recent development of peptide coupling reagents in organic synthesis. Journal of the Saudi Chemical Society, 22(7), 835-853.
- Aapptec. (n.d.). Coupling Reagents.
- Kaur, P., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2959.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Ansari, M. Y., et al. (2023). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)
- Gershinsky, M., et al. (2018). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive Diseases and Sciences, 63(12), 3382-3397.
- Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
- Li, F., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4601.
- Wang, Y., et al. (2022). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. Polymers, 14(13), 2638.
- Simu, G. M., et al. (2004). Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric Dye. Turkish Journal of Chemistry, 28(5), 579-586.
- Agilent Technologies, Inc. (2020). Analysis of a Synthetic Peptide and Its Impurities.
- Reddy, G. S., et al. (2018). A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. Journal of Pharmaceutical and Biomedical Analysis, 150, 245-251.
- Miller, C. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- PubChem. (n.d.). This compound.
- Oladipo, A. M., et al. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4. IOSR Journal of Applied Chemistry, 12(3), 44-50.
- McAnally, D. J., et al. (2004). SERRS dyes - Part 3.
- Axen, A., et al. (2005). Synthesis and NMR-spectral characterization of N,N-dialkyl-3-nitroanilines, N,N-dialkyl-1,3-benzenediamines and their acyl derivatives. Magnetic Resonance in Chemistry, 43(10), 823-828.
Sources
- 1. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. file.globalso.com [file.globalso.com]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Optimizing Acylation of 3-Aminobenzanilide
Welcome to the technical resource hub for the acylation of 3-aminobenzanilide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction in their synthetic workflows. The formation of an amide bond at the 3-amino position is a key step in the synthesis of numerous compounds, including poly (ADP-ribose) polymerase (PARP) inhibitors and other complex molecular scaffolds.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common challenges from reaction failure to product purification. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success.
Section 1: The Core Reaction - Mechanism & Key Parameters
The acylation of this compound is a nucleophilic acyl substitution. The lone pair of electrons on the primary aromatic amine attacks the electrophilic carbonyl carbon of an acylating agent (like an acyl chloride or anhydride). The selectivity for N-acylation at the 3-amino group over the existing amide nitrogen is due to the significantly higher nucleophilicity of the primary aromatic amine.[1][2]
General Reaction Mechanism
The reaction typically proceeds via a tetrahedral intermediate. When using an acyl chloride in the presence of a base like pyridine, the mechanism involves two key functions of the base: neutralizing the HCl byproduct and acting as a nucleophilic catalyst.[3][4]
Caption: General mechanism for amine acylation.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Common Choices | Impact on Reaction | Key Considerations |
| Acylating Agent | Acyl Chlorides, Acid Anhydrides, Carboxylic Acids | Determines reactivity and byproducts. Acyl chlorides are highly reactive; anhydrides are moderately reactive; carboxylic acids require activation.[1][5] | Use fresh acyl chloride as it can hydrolyze. Anhydrides are a good alternative to avoid HCl byproduct. |
| Base | Pyridine, Triethylamine (TEA), NaOH, K₂CO₃ | Neutralizes acid byproduct, preventing protonation of the starting amine. Can also act as a nucleophilic catalyst.[1][3][6][7] | Pyridine is often preferred as it can form a highly reactive acylpyridinium intermediate.[4] TEA is a non-nucleophilic scavenger. |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Affects solubility of reactants and reaction rate. Aprotic solvents are standard.[1] | Ensure the solvent is anhydrous, especially when using moisture-sensitive reagents like AlCl₃ or acyl chlorides.[8] |
| Temperature | 0 °C to Room Temperature (RT) | Controls reaction rate and selectivity. Low temperatures (0-5 °C) during addition of reactive reagents can minimize side reactions. | Exothermic reactions should be cooled. If the reaction is sluggish at RT, gentle heating may be required. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Dramatically increases the rate of acylation, especially with less reactive agents like anhydrides. | Use in catalytic amounts (0.05-0.1 eq). DMAP is a hyper-nucleophilic catalyst. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which acylating agent is better: an acyl chloride or an acid anhydride? A: The choice depends on your specific needs.
-
Acyl Chlorides: Are generally more reactive than anhydrides, leading to faster reaction times.[5] However, they produce corrosive hydrochloric acid (HCl), which must be neutralized by a base.[1]
-
Acid Anhydrides: Are less reactive, which can sometimes provide better control and selectivity. The byproduct is a carboxylic acid, which is less corrosive than HCl. For sluggish reactions with anhydrides, a catalyst like DMAP is often added.
Q2: What is the specific role of pyridine in this reaction? It seems to be more than just a base. A: You are correct. Pyridine serves a dual role. First, it acts as a conventional base to neutralize the HCl generated, preventing the protonation and deactivation of the this compound starting material.[3][6][9] Second, it can act as a nucleophilic catalyst. The pyridine nitrogen attacks the acyl chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is then more readily attacked by the amine than the original acyl chloride, accelerating the reaction.[4]
Q3: Can the other nitrogen—the one in the existing benzanilide amide group—also be acylated? A: Under standard conditions, this is highly unlikely. The primary aromatic amine at the 3-position is significantly more nucleophilic and less sterically hindered than the amide nitrogen. Selective acylation at the primary amine is the expected outcome.[1][2] Di-acylation would only be a concern under very harsh, forcing conditions (e.g., high temperatures with a large excess of a highly reactive acylating agent).[1]
Q4: My starting this compound is a bit discolored. Does purity matter? A: Absolutely. Aniline derivatives can oxidize over time, often indicated by a change in color from off-white/tan to brown or dark purple. These oxidized impurities can lead to side reactions and the formation of colored byproducts, complicating purification. If your starting material is significantly discolored, consider purifying it first by recrystallization or by passing a solution of it through a short plug of silica gel.[1]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the acylation of this compound.
Caption: A decision tree for troubleshooting common issues.
Problem 1: Low or No Product Yield (Starting Material Remains)
-
Question: I ran the reaction, but my TLC/LCMS analysis shows mostly unreacted this compound. What went wrong?
-
Answer & Solutions: This is one of the most common issues and typically points to a problem with reagents or conditions.
-
Check Your Acylating Agent: Acyl chlorides are highly susceptible to hydrolysis. If the bottle is old or has been opened frequently, the reagent may be "dead." Solution: Use a fresh bottle or a newly opened ampule of the acylating agent.
-
Insufficient Base or Acid Quenching: As the reaction proceeds, HCl is formed. If there isn't enough base to neutralize it, the acid will protonate the amino group of the starting material, rendering it non-nucleophilic and effectively stopping the reaction.[1] Solution: Ensure you are using at least one equivalent of base (e.g., pyridine, TEA) for every equivalent of HCl produced. Using a slight excess (1.1-1.2 eq) is common practice.
-
Low Reactivity: The specific combination of your amine and acylating agent may simply be sluggish. Solution: If using an anhydride, add a catalytic amount of DMAP (e.g., 0.1 eq). If the reaction is running at 0 °C or room temperature, consider gentle heating (e.g., 40 °C) and monitor by TLC.[1]
-
Problem 2: Multiple Products Observed by TLC/LCMS
-
Question: My reaction mixture is messy, showing multiple spots on the TLC plate besides my starting material and desired product. What causes this?
-
Answer & Solutions: This suggests side reactions are occurring.
-
Reaction Temperature is Too High: Adding a reactive acyl chloride to the amine can be exothermic. If the temperature rises uncontrollably, it can lead to degradation and byproduct formation. Solution: Control the reactivity by cooling the reaction mixture in an ice bath (0-5 °C) before and during the dropwise addition of the acylating agent.[1]
-
Impure Starting Materials: As discussed in the FAQ, impurities in the this compound can lead to a host of side products. Solution: Purify the starting material prior to the reaction.[1]
-
Di-acylation: While rare, if you use a large excess of the acylating agent and/or high temperatures, you might see trace amounts of di-acylation. Solution: Use a stoichiometric amount of the acylating agent (1.0 to 1.1 equivalents). Add it slowly to the reaction mixture to avoid localized areas of high concentration.[1]
-
Problem 3: Difficulty with Product Isolation and Purification
-
Question: The reaction seems to have worked, but I'm struggling to get a clean, solid product after workup.
-
Answer & Solutions: Isolation issues often stem from workup procedures or unfavorable physical properties of the product.
-
Emulsion During Aqueous Workup: When shaking the organic layer (e.g., DCM) with an aqueous wash, a stubborn emulsion can form, making separation impossible. Solution: Add a saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Product is Water-Soluble: If your acylated product has polar functional groups, it may have some solubility in the aqueous wash, leading to yield loss. Solution: After the initial separation, re-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
Failure to Crystallize: The crude product may be an oil or a waxy solid that is difficult to purify by recrystallization. Solution:
-
First, ensure the crude product is free of solvent by drying it under high vacuum.
-
Perform a systematic solvent screen for recrystallization. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane).
-
If recrystallization fails, the product must be purified by column chromatography on silica gel.
-
-
Section 4: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Standard Acylation using Benzoyl Chloride and Pyridine
This protocol is a robust, general method for the N-benzoylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine, anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine to the stirred solution.
-
Acyl Chloride Addition: Add benzoyl chloride dropwise via syringe over 5-10 minutes. Ensure the internal temperature remains below 5 °C.[1]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Typical mobile phase: 50% Ethyl Acetate in Heptane).
-
Workup:
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any excess acid), and finally with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.
Protocol 2: Acylation using Acetic Anhydride and Catalytic DMAP
This protocol is ideal when avoiding acyl chlorides is desirable.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
Setup: To a round-bottom flask, add this compound, DMAP, and anhydrous acetonitrile.
-
Base Addition: Add triethylamine and stir to dissolve.
-
Acylating Agent Addition: Add acetic anhydride dropwise to the mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization or chromatography as needed.
References
- What is the role of pyridine in the acylation reaction of amines? - Chemistry - Shaalaa.com. (2022-03-28).
- What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu.
- What is the role of pyridine in the acylation - eSaral.
- Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians. (2025-08-05).
- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023-08-23).
- What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. (2023-07-07).
- Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. (2020-01-01).
- Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a - ResearchGate.
- Write a short note on the following. Schotten-Baumann reaction - Chemistry - Shaalaa.com. (2021-08-24).
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. (2023-10-12).
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shaalaa.com [shaalaa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. esaral.com [esaral.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Aminobenzanilide and Its Derivatives
Welcome to the technical support center for the purification of 3-aminobenzanilide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique bifunctional nature of these molecules, possessing both a basic aromatic amine and a neutral amide, presents specific purification hurdles. This resource provides in-depth, practical solutions to common problems, grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. The two most common methods are the reduction of 3-nitrobenzanilide and the Schotten-Baumann reaction between m-phenylenediamine and benzoyl chloride.
-
From Reduction of 3-Nitrobenzanilide:
-
Unreacted 3-Nitrobenzanilide: Incomplete reduction is a common issue. This impurity is less polar than the desired product.
-
Partially Reduced Intermediates: Depending on the reducing agent and reaction conditions, you may find nitroso or hydroxylamine intermediates. These are often unstable and can lead to colored impurities.
-
Over-reduction Products: While less common for the benzanilide core, aggressive reduction conditions could potentially affect the amide bond, though this is generally unlikely.
-
Residual Metals/Reagents: If using metal-based reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl), residual metals can contaminate the product.[1][2]
-
-
From Schotten-Baumann Reaction:
-
Di-acylated Product (N,N'-dibenzoyl-1,3-phenylenediamine): If the reaction is not carefully controlled, the benzoyl chloride can react with both amino groups of m-phenylenediamine.
-
Unreacted m-Phenylenediamine: This starting material is more polar and basic than the product.
-
Hydrolyzed Benzoyl Chloride (Benzoic Acid): Benzoyl chloride can react with the aqueous base to form benzoic acid, an acidic impurity.[3]
-
Q2: My this compound is discolored (yellow/brown). What is the cause and can it be removed?
A2: Discoloration in aromatic amines is often due to the formation of oxidized, polymeric, or other chromophoric impurities. The primary amino group is susceptible to air oxidation, especially when exposed to light and trace metals. The presence of residual nitro-compounds can also contribute to color.
Troubleshooting Discoloration:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[4] Use it sparingly, as it can also adsorb your product, reducing the yield.
-
Column Chromatography: If discoloration persists, flash column chromatography is an effective method for removing these impurities.
-
Proper Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (2-8 °C).[5]
Q3: I am struggling with "oiling out" during the recrystallization of my this compound derivative. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with melting points lower than the boiling point of the solvent and for solutions that are too supersaturated.
Strategies to Prevent Oiling Out:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes oil formation.[6]
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the just-dissolved solution to reduce the supersaturation.
-
Solvent System Modification: If a single solvent consistently leads to oiling, a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Seed Crystals: Introducing a small crystal of the pure compound into the cooling solution can induce crystallization and prevent oil formation.[6]
Troubleshooting Purification Workflows
This section provides a logical approach to troubleshooting common issues encountered during the purification of this compound and its derivatives.
Workflow 1: Purification by Recrystallization
Caption: Troubleshooting decision tree for recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This technique is highly effective for removing neutral (e.g., unreacted 3-nitrobenzanilide) and acidic (e.g., benzoic acid) impurities.
Principle: The basic amino group of this compound is protonated in an acidic aqueous solution, forming a water-soluble salt. Neutral and acidic impurities remain in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL). The protonated this compound will move into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH until the pH is basic (pH 9-10), as confirmed by pH paper. The free amine (this compound) will precipitate out.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of this compound
Recrystallization is an excellent final purification step to obtain highly crystalline material.
Solvent Selection: A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold. Based on the structure of this compound, a polar protic solvent is a good starting point.
| Solvent | Qualitative Solubility (Cold) | Qualitative Solubility (Hot) | Comments |
| Water | Sparingly soluble | Soluble | Good for high polarity derivatives. |
| Ethanol | Slightly soluble | Very soluble | Often a good choice.[3] |
| Isopropanol | Sparingly soluble | Soluble | Can provide good crystal quality. |
| Acetone | Soluble | Very soluble | May not be ideal due to high cold solubility.[7] |
| Ethyl Acetate | Slightly soluble | Soluble | A good alternative to alcohols.[7] |
| Toluene | Insoluble | Slightly soluble | Can be used in a mixed solvent system. |
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent to ensure good recovery.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
Protocol 3: Flash Column Chromatography of this compound
This is the most powerful technique for separating compounds with similar polarities.
Principle: Separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase. Due to the basicity of the amino group, it can interact strongly with the acidic silica gel, leading to peak tailing.[8]
Caption: Workflow for flash column chromatography of this compound.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Aim for an Rf value of 0.2-0.3 for this compound.
-
Mitigating Tailing: If significant tailing is observed on the TLC plate, add a small amount of triethylamine (0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[8][9]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and load it onto the column. Alternatively, for compounds with low solubility in the mobile phase, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating impurities with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
- SYNTHESIS Benzanilide BY BENZOLATION.
- vibzz lab. (2021).
- Slideshare. (2023). Benzanilide synthesis. [Link]
- Biotage. (2023).
- City University of New York.
- King Group.
- ResearchGate.
- ResearchGate. (2023). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.
- Florida A&M University. (2016).
- Semantic Scholar. (2020). Solubility of Benzanilide Crystals in Organic Solvents. [Link]
- University of Missouri–St. Louis.
- Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
- University of Wisconsin-Madison.
- ScienceDirect. High-performance liquid chromatography utilization of ionic liquids as mobile phase additives for separation and determination of the isomers of amino benzoic acids. [Link]
- Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. [Link]
- ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?[Link]
- Royal Society of Chemistry. Analytical Methods. [Link]
- Prof.
- Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]
- ResearchGate. (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Common side reactions observed with 3-Aminobenzanilide
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 3-Aminobenzanilide. Here, we address common side reactions and provide troubleshooting strategies to ensure the successful execution of your experiments. Our guidance is rooted in the fundamental principles of organic chemistry and extensive experience in synthetic applications.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a primary aromatic amine and a benzanilide moiety.[1] This unique structure dictates its reactivity and potential for side reactions. The primary amino group is nucleophilic and can undergo various transformations, including acylation, alkylation, and diazotization.[1] The benzanilide portion contains a stable amide bond that can be susceptible to hydrolysis under acidic or basic conditions.[2] Understanding this dual reactivity is crucial for troubleshooting and optimizing reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation of this compound resulting in a low yield and multiple products?
A1: The primary amino group of this compound is highly reactive towards acylation. A common side reaction is di-acylation, where the initially formed N-acylated product is further acylated.[3] This is more likely to occur with highly reactive acylating agents or under harsh reaction conditions. To favor mono-acylation, it is crucial to control the stoichiometry of your reagents and use milder conditions.
Q2: My reaction mixture turns dark brown or black when I use this compound. What is causing this?
A2: Aromatic amines, including anilines, are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances.[4] This can be initiated by air, light, or certain reagents. To mitigate this, ensure your this compound is pure, use degassed solvents, and run your reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am attempting a diazotization reaction with this compound, but I'm observing the formation of a phenolic byproduct. Why is this happening?
A3: Diazonium salts, formed from the reaction of primary aromatic amines with nitrous acid, are intermediates that can be sensitive to reaction conditions.[5][6] The presence of excess water or elevated temperatures can lead to the nucleophilic substitution of the diazonium group by a hydroxyl group, resulting in the corresponding phenol. Careful control of temperature (typically 0-5 °C) and the use of appropriate acidic conditions are critical to minimize this side reaction.[7]
Q4: How stable is the amide bond in this compound?
A4: The benzanilide amide bond is generally stable under neutral conditions. However, it can undergo hydrolysis under either strongly acidic or basic conditions.[2] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion in Acylation Reactions
| Symptom | Likely Cause(s) | Troubleshooting Steps & Solutions |
| Starting material remains unreacted | 1. Insufficiently reactive acylating agent. 2. Protonation of the amine. | 1. Use a more reactive acylating agent: If using a carboxylic acid with a coupling agent is slow, consider switching to an acid anhydride or an acyl chloride.[8] 2. Add a non-nucleophilic base: If using an acyl halide, an acid byproduct (e.g., HCl) is formed, which can protonate the starting amine, rendering it non-nucleophilic. Add a base like pyridine or triethylamine to neutralize the acid.[8] |
| Formation of multiple products | Di-acylation. | Control stoichiometry: Use a 1:1 molar ratio of this compound to the acylating agent.[8] Slow addition: Add the acylating agent dropwise to the reaction mixture at a low temperature to avoid localized high concentrations. |
Issue 2: Unexpected Byproducts
| Symptom | Likely Cause(s) | Troubleshooting Steps & Solutions |
| Isolation of a higher molecular weight, di-acylated product. | Over-acylation of the primary amine. | See "Formation of multiple products" in the table above. |
| Presence of oxidized byproducts (e.g., nitroso, nitro, or azoxy compounds). | Oxidation of the aromatic amine. | Use purified reagents: Ensure the this compound is of high purity and colorless.[4] Inert atmosphere: Conduct the reaction under nitrogen or argon to prevent air oxidation.[4] Protecting group: Consider protecting the amino group as an acetamide to reduce its susceptibility to oxidation.[9] |
| Formation of phenolic compounds during diazotization. | Hydrolysis of the diazonium salt intermediate. | Maintain low temperatures: Keep the reaction temperature between 0-5 °C.[7] Control acidity: Use the appropriate concentration of a non-nucleophilic acid (e.g., HBF₄ or HCl) to stabilize the diazonium salt.[10] |
Issue 3: Product Degradation or Instability
| Symptom | Likely Cause(s) | Troubleshooting Steps & Solutions |
| Product decomposes during workup or purification. | Hydrolysis of the benzanilide amide bond. | Avoid harsh acidic or basic conditions: During aqueous workup, use dilute acid or base washes and minimize contact time.[2] For chromatography, use a neutral mobile phase if possible. |
| Compound darkens upon storage. | Oxidation and/or light sensitivity. | Store in a cool, dark place: Keep the compound in an amber vial. Inert atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation. |
Experimental Protocols & Visualizations
Protocol 1: Controlled Mono-N-Acetylation of this compound
This protocol is designed to minimize di-acetylation by controlling the reactivity of the electrophile.
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Perform a standard aqueous workup and purify the product by recrystallization or column chromatography.
Caption: Reaction pathway for the acylation of this compound.
Protocol 2: Diazotization of this compound
This protocol emphasizes the critical control of temperature to prevent side reactions.
-
Dissolve this compound (1 equivalent) in an aqueous solution of a strong, non-nucleophilic acid (e.g., 2.5 equivalents of HCl or HBF₄).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1 equivalent) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C.
-
The resulting diazonium salt solution can then be used in subsequent reactions (e.g., Sandmeyer reaction).
Caption: Troubleshooting logic for diazotization reactions.
References
- Benzanilide (C13H11NO) properties
- preventing byproduct form
- Buy this compound | 14315-16-3 - Smolecule
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
- Synthesis of Nitroarenes by Oxid
- Technical Support Center: Halogenation of Substituted Anilines - Benchchem
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
- optimizing N-acylation of 3-aminoacetanilide reaction conditions - Benchchem
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corpor
- Synthesis and stability of strongly acidic benzamide deriv
- The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing)
- 14.
- Synthesis and stability of strongly acidic benzamide derivatives - ResearchG
- The Reaction of Amines with Nitrous Acid - Chemistry Steps
- 1° Amines to Diazonium or Aryldiazonium Salts: Diazotiz
- Technical Support Center: Troubleshooting Halogen
- Diazotization Reaction Mechanism - Detailed Inform
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Public
- SYNTHESIS Benzanilide BY BENZOL
- BENZANILIDE 93-98-1 wiki - Guidechem
- 20.7: Reactions of Arylamines - Chemistry LibreTexts
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - ark
- Is the Friedel-Crafts acyl
- Reactions of Aniline - Chemistry Steps
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH
- US3941768A - One step diazotization coupling process - Google P
- Diazotis
- 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts
- N-acylation of amides through internal nucleophilic c
- Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides - Organic Chemistry Portal
- Benzanilide : Schotten Baumann Benzoyl
- (very Imp.)"Acylation of Aniline (Why and How)
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- This compound - precisionFDA
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. webqc.org [webqc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. careers360.com [careers360.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
Technical Support Center: Improving the Stability of 3-Aminobenzanilide in Solution
Welcome to the technical support center for 3-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a compound with both an aromatic amine and an amide functional group, its stability in solution can be a critical factor for experimental success and reproducibility. This document provides in-depth troubleshooting advice, stabilization protocols, and answers to frequently asked questions to ensure the integrity of your solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound solutions.
Q1: My this compound solution has turned yellow/brown. What is causing this discoloration and is it still usable?
A: The discoloration of your solution is a classic indicator of oxidation. The primary aromatic amine group (-NH₂) on the this compound molecule is susceptible to atmospheric oxygen, leading to the formation of colored oxidation products.[1][2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.[1]
Whether the solution is still usable depends on the sensitivity of your application. For qualitative purposes, it might be acceptable. However, for quantitative analyses, drug formulation, or kinetic studies, the presence of these impurities can lead to inaccurate results. It is highly recommended to use a freshly prepared, colorless solution for such applications.
Q2: What is the best solvent to dissolve this compound for long-term storage?
A: The choice of solvent is critical for long-term stability. While this compound is a solid at room temperature, for experimental use, it is typically dissolved. Based on the properties of the related compound benzamide, polar protic solvents like methanol and ethanol, or polar aprotic solvents like acetone, generally offer good solubility.[3] However, for stability, the ideal solvent should be deoxygenated and stored under an inert atmosphere (e.g., nitrogen or argon). For aqueous solutions, pH control is crucial.
Q3: Can pH affect the stability of my this compound solution?
A: Absolutely. The stability of this compound is significantly influenced by pH due to its two primary functional groups: the aromatic amine and the amide.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under both acidic and basic conditions to yield 3-aminobenzoic acid and aniline.[4][5] This reaction is typically slow at neutral pH but is accelerated at pH extremes, especially at elevated temperatures.[4][6]
-
Amine Basicity: The aromatic amine group is basic and can be protonated in acidic conditions.[7][8] While protonation can protect the amine from oxidation, the overall stability of the molecule might be compromised by acid-catalyzed hydrolysis of the amide link.
For most applications, preparing solutions in a buffered system, slightly acidic to neutral (pH 4-7), can offer a good compromise between preventing oxidation and minimizing hydrolysis.
Q4: Are there any additives that can improve the stability of the solution?
A: Yes, several strategies can be employed. The use of antioxidants or stabilizers is a common practice for aromatic amines.[1][2] Compounds like thiourea or certain alkyl tin compounds have been shown to retard color deterioration in aromatic amines.[2] Additionally, enveloping the solution in an inert atmosphere, such as carbon monoxide or nitrogen, can effectively prevent oxidative degradation.[9] For solutions prone to metal-catalyzed oxidation, adding a chelating agent like EDTA can be beneficial.
In-Depth Troubleshooting & Protocols
This section provides detailed workflows for preparing, stabilizing, and assessing the quality of your this compound solutions.
Troubleshooting Flowchart: Diagnosing Solution Instability
If you are experiencing issues with your this compound solution, follow this diagnostic workflow to identify the root cause and find a solution.
Caption: A flowchart to diagnose common this compound solution stability issues.
Primary Degradation Pathways
Understanding the chemical reactions that degrade this compound is key to preventing them. The two main pathways are oxidation and hydrolysis.
Caption: The primary degradation pathways for this compound in solution.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution of this compound with enhanced stability, suitable for sensitive applications.
Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) with minimal initial degradation and enhanced shelf-life.
Materials:
-
This compound (high purity solid)
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen) with tubing
-
Amber glass vials with PTFE-lined screw caps
-
Analytical balance and volumetric flasks
Procedure:
-
Deoxygenate Solvent: Sparge the required volume of DMSO with inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh the required amount of this compound solid in a clean, dry weighing boat.
-
Dissolution: Transfer the solid to an appropriate volumetric flask. Add a portion of the deoxygenated DMSO and gently swirl to dissolve the compound completely. Avoid vigorous shaking which can reintroduce air.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the deoxygenated DMSO.
-
Inert Atmosphere Aliquoting: Aliquot the stock solution into smaller, single-use amber glass vials. Before sealing each vial, flush the headspace with the inert gas for 10-15 seconds.
-
Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light. For aqueous buffers, sterile filter the final solution before aliquoting.
Protocol 2: Assessing Solution Purity and Stability by HPLC-UV
Regularly assessing the purity of your stock or working solutions is crucial for data integrity. A simple reverse-phase HPLC-UV method can be used to monitor for the appearance of degradation products.
Objective: To quantify the purity of a this compound solution and detect the presence of degradation products.
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standard: Prepare a fresh solution of this compound at a known concentration from high-purity solid. This will serve as your reference (t=0) standard.
-
Analyze Standard: Inject the fresh standard onto the HPLC system to determine the retention time of the parent compound and establish a baseline purity (should be >99%).
-
Analyze Test Sample: Inject your stored solution (the sample you wish to test for stability).
-
Data Analysis: Compare the chromatograms.
-
Purity Calculation: Calculate the purity of your sample by dividing the peak area of this compound by the total area of all peaks.
-
Degradation Products: Look for new peaks, especially those eluting earlier (more polar, potential hydrolysis products) or broader peaks/humps (potential polymeric oxidation products). A significant increase in these secondary peaks over time indicates degradation.
-
Data Summary Tables
Table 1: Solubility of Related Amides in Common Laboratory Solvents
| Solvent | Solvent Type | Benzamide Solubility Trend |
| Methanol | Polar Protic | High |
| Acetone | Polar Aprotic | High |
| Ethanol | Polar Protic | Good |
| 1-Propanol | Polar Protic | Good |
| Ethyl Acetate | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | Low |
| Water | Polar Protic | Very Low |
Data adapted from solubility studies on benzamide.[3] Actual solubility of this compound may vary but trends are expected to be similar.
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Atmosphere | Container | Recommended Shelf-Life |
| Concentrated Stock | Anhydrous DMSO / DMF | -20°C to -80°C | Inert (N₂ or Ar) | Amber Glass Vial | 1-3 Months |
| Working Solution | Aqueous Buffer (pH 4-7) | 2-8°C | Air (short-term) | Clear/Amber Vial | < 24 hours |
| Solid Compound | N/A | Room Temperature | Air | Well-sealed Bottle | > 4 years[10] |
References
- US2653171A - Stabilized aromatic amines.
- US2927136A - Stabilization of aromatic amines.
- US3154583A - Stabilization of aromatic amines.
- Basicity of Arom
- The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid. Journal of the Chemical Society (Resumed).
- 3-amino Benzamide (CAS 3544-24-9). Cayman Chemical.
- Brief summary of various metabolic pathways for the degradation of 3CBA...
- Basic strength of Aromatic amines| NEET 2017 | Problem solved| ChemOrgChem. (2025). YouTube.
- This compound | 14315-16-3. (2023). Smolecule.
- Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: p
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- OXIDATIVE DECOMPOSITION KINETICS OF BENZANILIDE BY IMIDAZOLIUM FLUOROCHROMATE. Journal of Advanced Scientific Research.
- 3-Aminobenzamide | C7H8N2O | CID 1645. PubChem.
- This compound. precisionFDA.
- 3-Aminobenzamide. Wikipedia.
- Bacterial degradation of monocyclic arom
- EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
- This compound | 14315-16-3. (2025). ChemicalBook.
- This compound | C13H12N2O | CID 84347. PubChem.
- 3'-Aminobenzanilide | 16091-26-2. (2025). ChemicalBook.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025).
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025).
- CN10567583A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Sources
- 1. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 14315-16-3 [smolecule.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. Video: Basicity of Aromatic Amines [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 10. caymanchem.com [caymanchem.com]
Strategies to avoid over-acylation of 3-Aminobenzanilide
Welcome to the technical support center for the acylation of 3-Aminobenzanilide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this common synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your reaction for success. Our focus is on achieving selective mono-acylation while strategically avoiding the formation of over-acylated byproducts.
Frequently Asked Questions (FAQs)
Q1: I'm planning to acylate this compound. Which nitrogen will react? Is over-acylation a significant risk?
A1: This is the most critical and fortunately, most favorable, aspect of this reaction. The primary aromatic amine (the -NH₂ group at position 3) is substantially more nucleophilic and reactive than the amide nitrogen (-NH- of the benzanilide moiety).[1][2] The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less available for nucleophilic attack.
Under standard, well-controlled acylation conditions, the reaction is highly chemoselective for the primary amine. Over-acylation (di-acylation) to form a product on both nitrogens is generally not observed unless very harsh or forcing conditions are employed, such as using a large excess of a highly reactive acylating agent at elevated temperatures.[1]
Q2: What are the most common and effective acylating agents for this transformation?
A2: The choice of acylating agent depends on the required reactivity and the stability of your substrate. The most common choices are:
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and are the most frequently used agents for this type of transformation. They typically provide high yields in short reaction times.[1]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are also very effective and are a good alternative to acyl halides. They are often slightly less reactive, which can sometimes offer better control.[3]
-
Carboxylic Acids: Direct acylation with carboxylic acids is possible but requires the use of a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid.[1] This method is common in peptide synthesis and is useful when the corresponding acyl halide or anhydride is not available.
Q3: Why is a base necessary when using acyl halides or anhydrides?
A3: The reaction between an amine and an acyl halide (or anhydride) generates a strong acid byproduct (e.g., HCl or a carboxylic acid).[1] This acid will protonate the starting amine, converting the nucleophilic -NH₂ group into a non-nucleophilic ammonium salt (-NH₃⁺). This effectively stops the reaction. A base, typically a tertiary amine like pyridine or triethylamine (Et₃N), is added to scavenge this acid, ensuring the starting material remains in its active, nucleophilic form.[1]
Q4: How do I monitor the reaction to know when it's complete?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). You will spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture together). The reaction is complete when the starting material spot has been completely consumed. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LCMS) can be used to monitor the disappearance of the starting material and the appearance of the desired product mass.[1]
Core Strategies for Selective Mono-Acylation
The key to preventing over-acylation lies in controlling the reaction conditions. The inherent selectivity of the primary amine is high, but poor experimental technique can lead to undesired side products.
Strategy 1: Strict Stoichiometric Control
Over-acylation is primarily a consequence of using a large excess of the acylating agent. By carefully controlling the stoichiometry, you can ensure there isn't enough acylating agent present to react with the less reactive amide nitrogen after the primary amine has been consumed.
Key Parameters:
| Parameter | Recommendation | Rationale |
| Acylating Agent | 1.0 - 1.1 equivalents | A slight excess ensures the reaction goes to completion, consuming all the starting material, without providing a large excess that could lead to side reactions.[1] |
| Base | 1.1 - 1.2 equivalents | A small excess is needed to neutralize the acid byproduct and ensure the reaction medium does not become acidic. |
| This compound | 1.0 equivalent | This is the limiting reagent. |
Strategy 2: Temperature Management
Acylation reactions are typically exothermic. Controlling the temperature is crucial to prevent side reactions and potential degradation of materials.
Workflow for Temperature Control:
Caption: Recommended temperature control workflow for acylation.
Rationale: Adding the reactive acylating agent at a low temperature (0 °C) helps to dissipate the heat generated and allows for a more controlled reaction rate, minimizing the formation of byproducts.[1]
Experimental Protocol: N-Benzoylation of this compound
This protocol is a standard procedure for the selective mono-acylation of the primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture. It is critical to ensure the internal temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., with a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is complete when the this compound spot is no longer visible.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.[1]
Troubleshooting Guide
Even with the best protocols, unexpected issues can arise. This guide will help you diagnose and solve common problems.
Caption: A decision tree for troubleshooting common acylation issues.
Mechanistic Insight: Why is the Primary Amine More Reactive?
The selectivity of this reaction is rooted in the electronic properties of the two nitrogen atoms in this compound.
Caption: The selective acylation pathway of this compound.
The lone pair on the primary aromatic amine is localized on the nitrogen atom, making it readily available to attack the electrophilic carbonyl carbon of the acylating agent. In contrast, the lone pair on the amide nitrogen is delocalized across the N-C=O system, significantly reducing its nucleophilicity. This fundamental difference in electronic character dictates the outcome of the reaction, strongly favoring mono-acylation at the primary amine.
References
- Lee, J., et al. (2021). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry.
- Temperini, A., et al. (2010). Additive-Free Chemoselective Acylation of Amines. Synthetic Communications.
- Sorenson, R.J. (2000). Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes. Journal of Organic Chemistry.
- Katritzky, A.R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
Sources
Technical Support Center: Dealing with Poor Solubility of 3-Aminobenzanilide in Reaction Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Aminobenzanilide (C₁₃H₁₂N₂O)[1][2][3]. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure your reactions proceed smoothly and efficiently. The unique structure of this compound, featuring both an amino group and an anilide moiety, presents specific solubility characteristics that can be managed with the right experimental approach[1].
I. Troubleshooting Guide: Direct Solutions for Common Solubility Issues
This section addresses specific problems you might face during your experiments, offering explanations and actionable protocols.
Issue 1: My this compound won't dissolve in the initial reaction solvent.
Possible Cause: The chosen solvent may have a polarity that is not compatible with this compound. Like many aromatic amines, its solubility is influenced by the solvent's ability to engage in hydrogen bonding[1][4].
Recommended Solutions:
-
Systematic Solvent Screening: Before committing to a large-scale reaction, perform small-scale solubility tests with a range of solvents. Polar aprotic solvents are often a good starting point for compounds like this compound.
Solvent Type Rationale for Use Dimethylformamide (DMF) Polar Aprotic Often used in reactions requiring elevated temperatures and for dissolving polar organic compounds[1][5][6]. Dimethyl Sulfoxide (DMSO) Polar Aprotic A powerful solvent for a wide array of organic molecules, including many active pharmaceutical ingredients[5][6][7][8]. N-Methyl-2-pyrrolidone (NMP) Polar Aprotic Similar to DMF and DMSO, it is a strong solvent for many organic compounds. Ethanol/Methanol Polar Protic The hydrogen bonding capability of this compound enhances its solubility in protic solvents like ethanol and methanol[1]. Acetonitrile Polar Aprotic A common solvent in organic synthesis, its polarity may be suitable for dissolving this compound. -
Employing Co-solvents: If a single solvent system is ineffective, a binary mixture can significantly enhance solubility[9][10]. This technique works by reducing the interfacial tension between the solution and the solute[11].
Experimental Protocol: Co-solvent System Development
-
Initial Dissolution: Attempt to suspend the this compound in your primary reaction solvent.
-
Co-solvent Addition: While vigorously stirring, add a miscible co-solvent (e.g., adding DMSO to a reaction in ethanol) dropwise.
-
Observation: Continue adding the co-solvent until the this compound is fully dissolved.
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.
-
Issue 2: The reaction is sluggish or incomplete, even though the this compound appears to have dissolved.
Possible Cause: The concentration of dissolved this compound may be too low to support an efficient reaction rate. Even if visually dissolved, the compound might be at its saturation limit, which is insufficient for the reaction kinetics.
Recommended Solutions:
-
Temperature Elevation: Increasing the reaction temperature can significantly improve the solubility of many organic compounds[5][12]. Reactions involving benzanilides often benefit from heating[1][13].
-
Caution: Before increasing the temperature, ensure that all reactants and the solvent are stable at the higher temperature to avoid degradation.
-
-
Microwave-Assisted Synthesis: This technology provides rapid and uniform heating, which can accelerate reaction rates and enhance solubility[1].
Issue 3: My this compound precipitates out of solution when another reagent is added or as the reaction progresses.
Possible Cause: The addition of another reagent can alter the overall polarity of the reaction mixture, causing the this compound to crash out. Alternatively, a change in pH during the reaction could be the culprit.
Recommended Solutions:
-
pH Modification: For ionizable compounds like this compound, adjusting the pH can dramatically alter solubility[11][14][15]. The amino group on the molecule can be protonated under acidic conditions, forming a more soluble salt.
-
Expert Insight: The basicity of aromatic amines is lower than that of aliphatic amines due to the delocalization of the lone pair of electrons on the nitrogen into the benzene ring[4][16][17]. Therefore, a lower pH is generally required to protonate and solubilize aromatic amines compared to their aliphatic counterparts[16].
Experimental Protocol: pH-Based Solubility Enhancement
-
Determine pKa: If not known, estimate the pKa of the conjugate acid of this compound. For aromatic amines, this is typically in the range of 4-5[16].
-
Acidification: In a small-scale test, suspend this compound in your reaction solvent. Add a dilute acid (e.g., HCl in an appropriate solvent) dropwise while monitoring for dissolution.
-
Reaction Compatibility: Ensure that the acidic conditions are compatible with all other reagents and the desired reaction pathway. Some reactions may be sensitive to pH changes.
-
Issue 4: I am working under aqueous conditions and facing significant solubility problems.
Possible Cause: this compound has limited solubility in water.[1] The hydrophobic nature of the benzanilide structure counteracts the hydrophilic character of the amino group.[4]
Recommended Solutions:
-
Co-solvents in Aqueous Systems: The use of water-miscible organic solvents as co-solvents is a common and effective strategy to increase the solubility of hydrophobic compounds in aqueous media.[9][18][19]
-
Common Choices: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used for this purpose.[9]
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in water.[20] This is a widely used technique in pharmaceutical formulations.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: this compound is an organic compound with the molecular formula C₁₃H₁₂N₂O.[1][3] Its structure, containing both a hydrogen-bond donating amino group and a hydrogen-bond accepting amide group, allows for interactions with a variety of solvents.[1] Its aromatic nature contributes to its generally low solubility in water.[1]
Q2: Can I use heat to dissolve this compound? Are there any risks?
A2: Yes, gentle heating can be an effective method to increase the solubility of this compound.[7] Many synthetic procedures involving similar compounds are conducted at elevated temperatures.[1] However, it is crucial to be aware of the thermal stability of your compound and other reactants. Prolonged exposure to high temperatures can lead to degradation. It is advisable to conduct a preliminary thermal stability test if you have concerns.
Q3: How does particle size affect the dissolution of this compound?
A3: Reducing the particle size of a solid, a process known as micronization, increases the surface area available for interaction with the solvent. This can significantly increase the rate of dissolution, but it does not change the equilibrium solubility of the compound.[11][21] Grinding the solid material before adding it to the solvent can be a simple and effective first step.
Q4: Are there any "green" or more environmentally friendly solvent options for dissolving this compound?
A4: Yes, the field of green chemistry is continuously exploring safer solvent alternatives. For instance, cyclopentyl methyl ether (CPME) has been reported as a greener alternative to some traditional organic solvents in certain enzymatic reactions.[1] Additionally, solvent-free reaction conditions, sometimes coupled with microwave irradiation, are being developed to minimize environmental impact.[1]
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chapter 22 notes [web.pdx.edu]
- 17. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. youtube.com [youtube.com]
- 20. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 3-Aminobenzanilide Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for catalytic reactions involving 3-Aminobenzanilide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation and other cross-coupling reactions with this versatile molecule. Whether you are using this compound as a nucleophile or synthesizing its derivatives, catalyst system optimization is paramount for success. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C(sp²)–N bonds.[1][2] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent, as these components work in concert to drive the catalytic cycle.[3][4] This guide provides direct answers to common challenges and offers a logical framework for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Buchwald-Hartwig amination?
A: The primary challenge lies in balancing the reactivity of the primary amine with the stability of the amide functional group. This compound's primary arylamine is a good nucleophile for C-N coupling.[3] However, the reaction conditions, particularly the choice of base, must be managed carefully to prevent hydrolysis or other unwanted side reactions involving the benzanilide moiety. Strong bases like sodium tert-butoxide (NaOtBu), while often effective, can potentially compromise base-sensitive functional groups.[3][5]
Q2: How do I choose the right palladium source for my reaction?
A: The choice of palladium source is often a balance between convenience, activity, and cost.
-
Simple Salts (e.g., Pd(OAc)₂, PdCl₂): These are cost-effective but require in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to variability.[3]
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but can be sensitive to air and require careful handling.
-
Pre-catalysts: These are often the best choice for reproducibility and high activity.[6] They are air-stable Pd(II) complexes that readily form the active monoligated Pd(0) species in solution. They are available with a wide variety of ligands already incorporated.
Q3: Why is the ligand so critical, and how do I select one?
A: The ligand is arguably the most important variable for tuning reactivity and selectivity.[7] It stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition.[8] For coupling with an amine like this compound, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1] They accelerate the rate-limiting reductive elimination step, which is crucial for forming the C-N bond and turning over the catalyst efficiently.[8]
Table 1: Common Palladium Pre-catalysts and Ligands for C-N Coupling
| Catalyst/Ligand | Common Name | Key Features & Applications |
|---|---|---|
| (t-Bu)₃P | Tri-tert-butylphosphine | A simple, sterically demanding ligand effective for many couplings.[1] |
| P(o-tolyl)₃ | Tri(o-tolyl)phosphine | Used in first-generation catalyst systems; effective for secondary amines.[4][9] |
| XPhos | A highly active, versatile dialkylbiaryl phosphine ligand for a broad range of substrates.[10] | |
| RuPhos | Excellent for coupling with heteroaryl partners and tolerates a wide range of functional groups. |
| BrettPhos | | Particularly effective for reactions involving sterically hindered substrates. |
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic insights and actionable solutions.
Problem 1: My reaction shows low or no conversion of the starting materials.
Q: I've assembled my reaction with this compound, an aryl halide, a palladium catalyst, and a base, but after 24 hours, I only see starting material. What's the most likely cause?
A: This is a common issue that typically points to one of four culprits: catalyst inactivity, poor solubility, incorrect base selection, or reagent quality.
-
Cause 1: Catalyst Deactivation/Poisoning. The active Pd(0) species is susceptible to oxidation or poisoning.
-
Cause 2: Poor Reagent Solubility. One of the most overlooked reasons for failure is the poor solubility of the base (especially inorganic bases like K₃PO₄ or Cs₂CO₃) in the reaction solvent.[5] If the base isn't dissolved, it cannot effectively participate in the catalytic cycle.
-
Cause 3: Suboptimal Base/Ligand Combination. The pKa of the base must be sufficient to deprotonate the amine (or the amine-palladium complex) but not so high that it causes substrate degradation.[5]
-
Cause 4: Aryl Halide Reactivity. The reactivity order for the aryl halide is generally I > Br > OTf >> Cl.[12] Aryl chlorides are notoriously difficult to activate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022 - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 12. reddit.com [reddit.com]
Work-up procedures to remove impurities from 3-Aminobenzanilide
Welcome to the technical support guide for the purification of 3-Aminobenzanilide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude this compound is intrinsically linked to its synthetic route. The most prevalent laboratory-scale synthesis involves the reduction of 3-nitrobenzanilide.[1][2]
Common synthetic routes and their associated impurities are:
| Synthetic Route | Common Impurities | Rationale |
| Reduction of 3-Nitrobenzanilide (e.g., with Fe/NH₄Cl or Sn/HCl) | 1. Unreacted 3-nitrobenzanilide2. Iron or Tin salts3. Side-reaction products | Incomplete reduction leaves starting material.[3] Metal catalysts must be thoroughly removed.[3] Harsh acidic or basic conditions can lead to hydrolysis or other side reactions. |
| Amide coupling (e.g., 3-aminobenzoic acid and aniline) | 1. Unreacted starting materials2. Coupling reagents/byproducts | Incomplete reaction is common. Reagents like DCC or EDC and their byproducts (e.g., DCU) need to be removed. |
The most common impurity from the reduction pathway is the starting material, 3-nitrobenzanilide . Due to the nitro group, this impurity is significantly less polar than the desired amino-product.[3]
Q2: My crude product is a dark oil/discolored solid. What does this indicate?
Discoloration, particularly brown or reddish hues, often points to the presence of oxidized species or residual metal catalysts (like iron) from the reduction step. Aromatic amines are notoriously sensitive to air oxidation, which can form highly colored polymeric impurities.
Q3: How do I choose the right purification strategy?
Your choice depends on the nature of the impurities and the required final purity.
-
For removing inorganic salts (e.g., iron sludge): A simple dissolution of the crude product in an organic solvent (like acetone or ethyl acetate) followed by filtration is a highly effective first step.[4]
-
For separating organic impurities with different polarities (e.g., 3-nitrobenzanilide from this compound): Flash column chromatography is the method of choice.
-
For removing trace impurities from a mostly pure solid: Recrystallization is ideal for achieving high purity (>99%).
-
For leveraging acidic/basic properties: Liquid-liquid extraction using pH manipulation can effectively separate basic amines from neutral or acidic impurities.
Troubleshooting Purification Workflows
Guide 1: Flash Column Chromatography
Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Q: When is column chromatography the best choice for purifying this compound?
This technique is most effective when your crude material contains significant amounts of organic impurities with different polarities, such as unreacted 3-nitrobenzanilide (non-polar) and your desired this compound product (more polar).[3]
Q: My this compound is streaking badly on the silica column. Why is this happening and how do I fix it?
This is the most common problem encountered when purifying amines on silica gel.
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amino group of your product interacts strongly with these acidic sites via an acid-base interaction.[5][6] This strong binding prevents clean elution, causing the compound to "streak" down the column, leading to poor separation and low recovery.
Troubleshooting & Optimization:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase. This base will neutralize the acidic silanol sites, allowing your compound to elute cleanly.
-
Alternative Stationary Phases: If streaking persists, switch to a more inert or a basic stationary phase.
Workflow: Purifying this compound via Flash Chromatography
Caption: Workflow for purifying this compound using column chromatography.
Guide 2: Recrystallization
Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, forming pure crystals while impurities remain in the solvent.[8]
Q: My this compound won't crystallize out of solution. What should I do?
This is a common issue that can be resolved by several methods.
Causality: Crystal formation requires nucleation (the initial formation of a small crystal seed) followed by growth. This process can be inhibited if the solution is too dilute (too much solvent was used), the cooling is too rapid, or there are no nucleation sites.
Troubleshooting & Optimization:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed crystal" provides a template for further crystal growth.
-
-
Increase Concentration: If nucleation fails, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[9]
-
Cool Slowly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, often impure crystals or oils. Allow the flask to cool slowly to room temperature first, then move it to an ice bath.[9]
Q: How do I choose the best solvent for recrystallizing this compound?
The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, common choices include:
-
Water: It is a good solvent for polar compounds, and the solubility of many organic compounds in water changes significantly with temperature.[8]
-
Ethanol/Water or Acetone/Water mixtures: Using a solvent/anti-solvent system can be very effective. Dissolve the compound in a minimal amount of hot ethanol or acetone (the "solvent"), then slowly add hot water (the "anti-solvent") until the solution becomes slightly cloudy. Add a drop or two of the solvent to clarify, then allow it to cool.
-
Toluene: A less polar option that can be effective if non-polar impurities are the issue.
Workflow: Purifying this compound via Recrystallization
Caption: General workflow for purification by recrystallization.
Guide 3: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the amine functional group to move the compound between aqueous and organic phases, leaving neutral or acidic impurities behind.
Q: When should I use an acid-base extraction?
This method is excellent as a primary work-up step, especially if you suspect the presence of neutral impurities (like unreacted 3-nitrobenzanilide) or acidic impurities (like unreacted 3-aminobenzoic acid if that was a starting material).
Q: I performed the extraction, but my yield is very low. What went wrong?
Low yield in an extraction points to one of several potential issues.
Causality: The compound may not have fully partitioned into the desired phase due to incorrect pH, insufficient mixing, or the formation of emulsions.
Troubleshooting & Optimization:
-
Verify pH: Use pH paper or a pH meter to confirm the pH of the aqueous layer at each step.
-
Acidification: The pH should be ~1-2 to ensure the amine is fully protonated and water-soluble.
-
Basification: The pH should be ~12-13 to ensure the amine is fully deprotonated and soluble in the organic layer.
-
-
Ensure Thorough Mixing: Invert the separatory funnel gently but thoroughly at least 10-15 times, venting frequently to release pressure. Insufficient mixing leads to incomplete extraction.
-
Break Emulsions: Emulsions are a third layer that can form at the interface, trapping your product. To break them, you can:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, often forcing the layers to separate.
-
Let the funnel stand for an extended period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Workflow: Purification via Acid-Base Extraction
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. youtube.com [youtube.com]
Preventing degradation of 3-Aminobenzanilide during synthesis
Welcome to the technical support center for the synthesis and handling of 3-Aminobenzanilide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Here, we address common challenges encountered during its synthesis, focusing on preventing degradation to ensure high purity and yield. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity crucial?
This compound is an organic compound featuring both an amine (-NH₂) and an amide (-CONH-) functional group.[1][2][3] This unique structure makes it a valuable building block in the synthesis of pharmaceuticals, dyes, and polymers. The purity of this compound is paramount because impurities, often arising from degradation, can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development pipelines.
Q2: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the reduction of its precursor, 3-Nitrobenzanilide.[4] This transformation is typically achieved using methods like catalytic hydrogenation or metal-acid systems (e.g., iron or tin in the presence of an acid).[1]
Q3: What are the primary degradation pathways I should be aware of during synthesis?
The two main degradation pathways of concern are oxidation of the aromatic amine and hydrolysis of the amide bond. The newly formed aminophenyl group is highly susceptible to oxidation, which can produce colored impurities and complex polymeric byproducts.[5][6][7][8] The amide bond, while generally stable, can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[9][10]
Q4: How should I properly store purified this compound to ensure long-term stability?
To maintain the integrity of this compound, it should be stored under controlled conditions. Based on the properties of similar aromatic amines and benzamides, the following is recommended[11]:
-
Temperature: 2°C to 8°C (refrigerated).
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.
-
Light: Protected from light in an amber, tightly sealed container.
-
Humidity: Stored with a desiccant to protect against moisture-induced hydrolysis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: My final product is discolored (e.g., pink, brown, or black).
Cause: Discoloration is a classic sign of oxidation. The aromatic amine group in this compound is sensitive to air, light, and trace metal impurities, which can catalyze its oxidation to form highly colored quinone-imine structures and polymeric materials.[5][7] This can occur during the reaction, work-up, or even during storage if not handled properly.
Solutions:
-
Maintain an Inert Atmosphere: During the reduction of 3-Nitrobenzanilide and all subsequent work-up steps, continuously blanket the reaction mixture with an inert gas like nitrogen or argon. This is the most effective way to prevent air oxidation.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Before use, degas your solvents by sparging with nitrogen or argon for 15-30 minutes.
-
Control Temperature: While the reduction reaction may require heat, avoid excessive temperatures during work-up and purification, as heat can accelerate oxidation.
-
Chelate Metal Impurities: If you suspect metal contamination (e.g., from reagents or the reactor), consider adding a small amount of a chelating agent like EDTA during the aqueous work-up to sequester metal ions.
Problem 2: My reaction yield is low, and I've isolated 3-aminobenzoic acid and aniline as byproducts.
Cause: The presence of 3-aminobenzoic acid and aniline strongly indicates that the amide bond of your product (or starting material) has been hydrolyzed.[9][12] This is often caused by excessively harsh pH conditions (either strongly acidic or basic) combined with high temperatures during the reaction or work-up.
Solutions:
-
Optimize pH during Reduction: If using a metal/acid reduction (e.g., Fe/HCl or Fe/NH₄Cl), carefully control the amount of acid. The goal is to maintain a slightly acidic to neutral pH upon reaction completion.[4] A large excess of strong acid can promote hydrolysis.
-
Buffer the Reaction: Consider using a buffered system, such as iron in ammonium chloride solution, which provides a milder acidic environment for the reduction.[4]
-
Moderate Work-up Conditions: During the work-up, if you are adjusting the pH to remove impurities, use dilute acids and bases (e.g., 1M HCl, 1M NaOH) and perform these steps at room temperature or below to minimize the risk of hydrolysis.
-
Limit Exposure Time: Minimize the time the product is exposed to strong acidic or basic aqueous solutions.
Problem 3: Thin Layer Chromatography (TLC) or HPLC analysis shows multiple unknown spots/peaks.
Cause: The appearance of multiple unexpected spots or peaks can be due to a combination of issues, including incomplete reaction, side-reactions during reduction, or product degradation. For instance, incomplete reduction of the nitro group can leave starting material or form intermediate nitroso or azoxy compounds.[6][8]
Solutions:
-
Monitor Reaction to Completion: Use TLC or HPLC to carefully monitor the progress of the reduction reaction. Ensure the complete disappearance of the 3-Nitrobenzanilide starting material before proceeding with the work-up.
-
Control Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., iron powder) to drive the reaction to completion.
-
Purification Strategy: An effective purification strategy is crucial.
-
Acid-Base Extraction: Utilize the basicity of the amine group to purify the product. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (like 1M HCl). The this compound will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to remove closely related impurities.
-
Key Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Step-by-Step Methodology:
-
Reactor Setup: To a hydrogenation vessel, add 3-Nitrobenzanilide (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Inerting: Seal the vessel and purge thoroughly with nitrogen or argon to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature (40-50°C) until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2-3 times). The product will move into the aqueous layer.
-
Separation: Combine the aqueous extracts. The organic layer containing neutral or acidic impurities can be discarded.
-
Neutralization: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) with stirring until the pH is neutral to slightly basic (pH 7-8). The purified this compound will precipitate as a solid.
-
Final Extraction: Extract the precipitated product back into a fresh portion of organic solvent (2-3 times).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Visualization of Degradation Pathways
To better understand the challenges, the following diagram illustrates the primary degradation routes.
Caption: Primary degradation pathways for this compound.
Synthesis and Purification Workflow
The following workflow provides a logical sequence for a successful synthesis and purification campaign.
Caption: Recommended workflow for synthesis and purification.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Reaction Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the sensitive amine product.[5][6] |
| Reduction pH | Slightly acidic to neutral | Minimizes hydrolysis of the amide bond. |
| Work-up Temperature | Room Temperature or below | Reduces rates of both oxidation and hydrolysis. |
| Purification Method | Acid-Base Extraction or Recrystallization | Effectively removes common synthesis byproducts. |
| Storage Conditions | 2-8°C, Inert Gas, Dark | Ensures long-term stability and prevents degradation.[11] |
References
- Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
- Hydrolysis of 2-substituted benzanilides in vitro. Portland Press.
- Nitro compound synthesis by oxidation. Organic Chemistry Portal.
- The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid. Journal of the Chemical Society (Resumed).
- (PDF) Synthesis of Nitroarenes by Oxidation of Aryl Amines. ResearchGate.
- Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
- A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka | Patsnap.
- A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4. Google Patents.
- SYNTHESIS Benzanilide BY BENZOLATION.
- A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. PubMed Central.
- Bacterial degradation of monocyclic aromatic amines. PubMed Central.
- Brief summary of various metabolic pathways for the degradation of 3CBA... ResearchGate.
- 3-Aminobenzamide. PubChem.
- Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed.
- Benzanilide. Wikipedia.
- Purification of N-substituted aminobenzaldehydes. Google Patents.
- Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Florida Atlantic University.
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
- This compound. PubChem.
- Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed.
- This compound. precisionFDA.
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. 597. The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of 3-Aminobenzanilide
Welcome to the technical support center for the synthesis of 3-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a particular focus on the critical impact of moisture. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and reproducible synthesis of this important chemical intermediate.
Introduction: The Double-Edged Sword of Water
The synthesis of this compound, a key building block in medicinal chemistry and materials science, can be approached through several synthetic routes. The two most common pathways are:
-
Route A: The catalytic reduction of 3-Nitrobenzanilide.
-
Route B: The acylation of m-phenylenediamine with benzoyl chloride.
While seemingly straightforward, both routes are significantly influenced by the presence of water. Moisture can act as a benign solvent or a detrimental reactant, depending on the specific reaction conditions. Understanding and controlling the role of water is paramount to achieving high yields and purity. This guide will dissect the impact of moisture on each of these pathways and provide actionable solutions to common problems.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Route A: Catalytic Reduction of 3-Nitrobenzanilide
This route involves the reduction of a nitro group to an amine, typically using a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source.
Frequently Asked Questions (FAQs):
Q1: My reduction of 3-nitrobenzanilide is sluggish or incomplete. Could moisture be the problem?
A1: It's a possibility, but the role of water here is nuanced. While many catalytic hydrogenations are performed in anhydrous organic solvents, Pd/C-catalyzed nitro reductions can be highly efficient in water, sometimes even showing enhanced rates.[1][2] In fact, using water as a solvent is a cornerstone of green chemistry approaches for this transformation.[3]
However, issues can arise from:
-
Catalyst Deactivation: While the catalyst is active in water, contaminants within the water or starting material can poison it. Ensure you are using high-purity water (distilled or deionized).
-
Poor Solubility: 3-Nitrobenzanilide has limited solubility in water. If the substrate is not adequately dispersed, the reaction will be slow due to poor contact with the catalyst. The use of co-solvents or specialized surfactants that form nanomicelles can dramatically improve reaction rates in aqueous media.[1]
-
Incorrect pH: The pH of the reaction mixture can influence the catalyst's activity and the reaction's progress. While not always necessary, buffering the solution can sometimes be beneficial.
Q2: I'm observing unexpected byproducts in my final product after reduction. What are they, and is moisture to blame?
A2: While the primary role of excess water in this step isn't to form byproducts through direct reaction with the starting material or product, it can influence side reactions. If the reaction is incomplete, you will have unreacted 3-nitrobenzanilide. More complex byproducts are less common in a well-run catalytic hydrogenation but can arise from over-reduction or side reactions of intermediates if the catalyst is not selective. Ensure your catalyst is of high quality and the reaction is monitored closely for completion.
Troubleshooting: Low Yield or Incomplete Reduction
| Symptom | Potential Moisture-Related Cause | Troubleshooting Steps & Solutions |
| Slow or stalled reaction | Inadequate mixing/solubility of 3-nitrobenzanilide in an aqueous system. | 1. Improve Agitation: Ensure vigorous stirring to maintain a fine suspension of the catalyst and substrate. 2. Co-Solvent: Add a water-miscible co-solvent like ethanol or methanol to improve the solubility of the starting material. 3. Surfactant-Assisted Catalysis: Employ a "designer" surfactant like TPGS-750-M to create micelles that encapsulate the organic substrate and facilitate the reaction in water.[1] |
| Catalyst appears inactive | Contaminants in water or starting materials poisoning the catalyst. | 1. Use High-Purity Reagents: Ensure your 3-nitrobenzanilide is pure and use distilled or deionized water. 2. Catalyst Loading: If poisoning is suspected, a slightly higher catalyst loading might be necessary, though this is not ideal. It is better to purify the starting materials. |
Route B: Acylation of m-Phenylenediamine with Benzoyl Chloride (Schotten-Baumann Conditions)
This route involves the reaction of an amine with an acid chloride, often under basic, biphasic conditions (e.g., an organic solvent and aqueous base). This is where moisture plays a much more direct and often detrimental role.
Frequently Asked Questions (FAQs):
Q1: My yield of this compound is very low when reacting m-phenylenediamine with benzoyl chloride. What's the most likely cause?
A1: The most probable culprit is the hydrolysis of benzoyl chloride . Benzoyl chloride is highly reactive towards water.[4] In the presence of aqueous base, it can rapidly hydrolyze to form sodium benzoate, which will not react with the amine, thus consuming your starting material and reducing the yield.[5][6]
Q2: I'm getting a significant amount of a high-melting point, insoluble white solid as a byproduct. What is it?
A2: This is likely the di-acylated byproduct , N,N'-(1,3-phenylene)dibenzamide. This forms when both amino groups of m-phenylenediamine react with benzoyl chloride.[5] While not directly a moisture-related issue, the conditions used to manage moisture can influence its formation. For instance, slow addition of the benzoyl chloride to control the reaction can also help minimize this side product.
Q3: How can I minimize the hydrolysis of benzoyl chloride in a Schotten-Baumann reaction?
A3: The key is to favor the reaction of benzoyl chloride with the amine over its reaction with water. This can be achieved by:
-
Vigorous Stirring: In a biphasic system, efficient mixing is crucial to maximize the contact between the benzoyl chloride in the organic phase and the m-phenylenediamine.[6]
-
Slow Addition: Add the benzoyl chloride slowly to the reaction mixture. This keeps the instantaneous concentration of the acid chloride low, reducing the likelihood of it reacting with water before it can find an amine.[5]
-
Anhydrous Conditions: For a non-biphasic approach, using an anhydrous organic solvent and a non-nucleophilic organic base (like triethylamine or pyridine) to scavenge the HCl byproduct is a common strategy to completely avoid issues with water.
Troubleshooting: Low Yield and Byproduct Formation
| Symptom | Potential Moisture-Related Cause | Troubleshooting Steps & Solutions |
| Low yield of this compound | Hydrolysis of benzoyl chloride to benzoic acid/benzoate. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. If using aqueous base, add the benzoyl chloride slowly and with vigorous stirring. 2. Purification: Benzoic acid can be removed from the product by washing the organic layer with an aqueous solution of sodium bicarbonate.[5] |
| Formation of di-acylated byproduct | Not directly moisture-related, but influenced by reaction conditions. | 1. Control Stoichiometry: Use a slight excess of m-phenylenediamine relative to benzoyl chloride. 2. Slow Addition: Add the benzoyl chloride dropwise to the solution of the diamine to avoid high local concentrations of the acylating agent.[5] |
Part 2: Visualizing the Impact of Moisture
Diagram 1: Key Synthetic Pathways to this compound
Caption: Overview of the two primary synthetic routes.
Diagram 2: Detrimental Role of Moisture in the Acylation Route
Caption: Visualization of the competition between amidation and hydrolysis.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Reduction (Route A)
This protocol is adapted for laboratory scale and emphasizes control over reaction parameters.
Materials:
-
3-Nitrobenzanilide
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply or a hydrogen balloon
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation flask, dissolve 3-nitrobenzanilide (1 equivalent) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Synthesis of this compound via Acylation (Route B - Anhydrous Conditions)
This protocol minimizes moisture-related side reactions by using anhydrous conditions.
Materials:
-
m-Phenylenediamine
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine, distilled and stored over molecular sieves
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve m-phenylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve benzoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the limiting reagent.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any benzoic acid and excess HCl salt), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Part 4: Analytical Methods for Purity Assessment
To effectively troubleshoot, accurate analysis of the reaction mixture and final product is essential.
| Technique | Application in this compound Synthesis |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress; qualitative identification of starting materials, product, and major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion, product purity, and detection of impurities. A reversed-phase C18 column is typically effective.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities. 1H and 13C NMR are standard. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product and impurities, often coupled with HPLC (LC-MS) for impurity profiling.[7] |
| Infrared (IR) Spectroscopy | Functional group analysis; can confirm the presence of the amide and amine groups in the product and the absence of the nitro group from the starting material. |
References
- Feng, J., Handa, S., Gallou, F., & Lipshutz, B. H. (2016). Safe and Selective Nitro Group Reductions Catalyzed by Sustainable and Recyclable Fe/ppm Pd Nanoparticles in Water at Room Temperature.
- Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.
- ChemistryViews. (2021).
- BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Wikipedia. (2023). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
- Scribd. (n.d.). Hydrolysis of 4-Nitroaniline.
- Study.com. (n.d.).
- PubMed. (2005).
- ResearchGate. (2015). IDENTIFICATION OF IMPURITIES RELATED TO AMODIAQUINE HYDROCHLORIDE BY USING SOME ANALYTICAL TECHNIUQES.
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- SYNTHESIS Benzanilide BY BENZOL
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- YouTube. (2024). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms.
- ResearchGate. (2019).
- PubMed Central (PMC). (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones.
- Google Patents. (n.d.).
- PubMed Central (PMC). (2024).
- ResearchGate. (2025). Catalyst preparation and deactivation issues for nitrobenzene hydrogenation in a microstructured falling film reactor.
- Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
- ResearchGate. (2025).
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- Google Patents. (n.d.).
Sources
- 1. Efficient Reduction of Aromatic Nitro Groups in Water - ChemistryViews [chemistryviews.org]
- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 3. Safe and Selective Nitro Group Reductions Catalyzed by Sustainable and Recyclable Fe/ppm Pd Nanoparticles in Water at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalconference.info [globalconference.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Purification of 3-Aminobenzanilide: A Technical Guide to Solvent Selection and Recrystallization
Welcome to our dedicated technical support center for the recrystallization of 3-Aminobenzanilide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles of solvent selection and provide robust troubleshooting strategies to ensure you achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to recrystallization?
Understanding the physical properties of this compound is the foundation for developing a successful recrystallization protocol. Key properties include:
-
Molecular Formula: C₁₃H₁₂N₂O[1]
-
Molecular Weight: 212.25 g/mol [1]
-
Appearance: Solid[2]
-
General Solubility: As an aromatic amide with moderate polarity, this compound shows good solubility in protic solvents like ethanol and methanol, but limited solubility in water.[1]
Q2: What is the single most important principle in selecting a recrystallization solvent?
The core principle of recrystallization is that the solubility of a solid solute in a solvent increases with temperature.[3][4] Therefore, the ideal solvent will exhibit a high-temperature coefficient for the solute. This means the solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[3][4][5] This differential solubility is what allows for the recovery of purified crystals upon cooling.
Q3: How does the "like dissolves like" rule apply to this compound?
The adage "like dissolves like" is a useful starting point.[4] this compound possesses both polar (amino and amide groups) and nonpolar (benzene rings) characteristics. Solvents with similar functional groups or polarity are often good candidates.[6][7] For instance, the amide group suggests that solvents like ethanol or acetone could be effective.[7] However, a perfect polarity match can sometimes lead to high solubility even at room temperature, which is undesirable.[4] A solvent with slightly different polarity characteristics is often optimal.[4]
Q4: Can I use a solvent mixture or a "solvent-antisolvent" system?
Yes, using a solvent pair is a powerful technique, especially when no single solvent meets all the ideal criteria. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "bad" solvent or "antisolvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[6] Gentle heating to redissolve the solid, followed by slow cooling, can then induce crystallization.[6] For this compound, a common example could be dissolving it in a minimal amount of hot ethanol (good solvent) and then adding water (antisolvent).
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues you may encounter during the recrystallization of this compound and provides actionable solutions.
Problem 1: My this compound will not dissolve, even when heating.
-
Possible Cause: The chosen solvent is too nonpolar for this compound.
-
Solution:
-
Verify Solvent Choice: Re-evaluate your solvent choice based on the polarity of this compound. Protic solvents like ethanol or methanol are generally good starting points due to favorable hydrogen bonding interactions.[1]
-
Increase Polarity: If using a solvent mixture, such as hexane/ethyl acetate, try increasing the proportion of the more polar solvent (ethyl acetate).
-
Consider More Potent Solvents: For particularly stubborn samples, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, though their high boiling points can make them difficult to remove later.[8]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause A: Too much solvent was used, and the solution is not supersaturated.[9][10]
-
Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator until the solution becomes slightly cloudy. Then, allow it to cool slowly again.[10]
-
-
Possible Cause B: The solution is supersaturated, but crystal nucleation has not initiated.[10]
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.[10]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystal growth.[10]
-
Drastic Cooling: As a last resort, place the flask in an ice-salt bath to further decrease solubility.[11] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[9]
-
-
Problem 3: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is significantly impure.[10] When the solution cools, the solute melts before it crystallizes, forming an oil.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point slightly.[10]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual temperature reduction, which favors crystal lattice formation over oiling.[10]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the oil in a minimal amount of a good solvent and then proceed with the antisolvent addition method described in FAQ Q4.
-
Problem 4: The crystal yield is very low.
-
Possible Cause A: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.
-
-
Possible Cause B: Too much solvent was used initially.
-
Solution: After filtering the initial crop of crystals, concentrate the mother liquor (the remaining solution) by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[11] Note that the purity of subsequent crops may be lower.
-
-
Possible Cause C: Premature crystallization during hot filtration.
Experimental Protocols
Protocol 1: Screening for an Optimal Recrystallization Solvent
This protocol outlines a systematic approach to identifying the best solvent for your specific sample of this compound.
Methodology:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.
-
Observation 1 (Room Temperature): If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Observation 2 (Hot Solubility): Note the solvents in which the compound is soluble when hot.
-
Remove the test tubes from the heat source and allow them to cool slowly to room temperature. Then, place them in an ice bath.
-
Observation 3 (Crystal Formation): The ideal solvent is one that showed poor solubility at room temperature but good solubility when hot, and which produces a good yield of crystals upon cooling.
Data Presentation: Solvent Screening Guide
| Solvent | Polarity | Room Temp. Solubility | Hot Solubility | Crystal Formation on Cooling | Recommendation |
| Water | High | Poor | Poor | None | Unsuitable alone; potential as an antisolvent. |
| Ethanol | High | Low-Moderate | Good | Good | Excellent Candidate. |
| Acetone | Medium | Moderate | Good | Fair-Good | Potential candidate, may need cooling. |
| Ethyl Acetate | Medium | Moderate | Good | Fair | Possible, but recovery might be lower. |
| Toluene | Low | Poor | Moderate | Poor | Not ideal. |
| Hexane | Low | Poor | Poor | None | Unsuitable alone; potential as an antisolvent. |
This table provides expected results based on general principles; empirical testing is crucial.
Visualizing the Workflow
Diagram 1: Solvent Selection Workflow
This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Decision tree for single-solvent recrystallization screening.
Diagram 2: Troubleshooting Crystallization Failures
This flowchart provides a logical path for troubleshooting when crystals fail to form.
Caption: A logical guide for troubleshooting common crystallization issues.
References
- Recrystallization. University of California, Davis. [Link]
- Finding the best solvent for recrystallisation student sheet.
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- 3-Aminobenzamide. PubChem. [Link]
- This compound | C13H12N2O | CID 84347. PubChem. [Link]
- 2.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
- 3-Aminobenzamide. Wikipedia. [Link]
- Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
- Recrystalliz
- 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327. PubChem. [Link]
- Important Chemistry Tips-Solvents choose for recrystalliz
- Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. This compound CAS#: 14315-16-3 [m.chemicalbook.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [wiredchemist.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. reddit.com [reddit.com]
Troubleshooting difficult amide bond formation with 3-Aminobenzanilide
A Guide to Overcoming Challenges in Amide Bond Formation
Welcome to the technical support center for amide couplings involving 3-aminobenzanilide. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when using this valuable but challenging building block. We will move beyond standard protocols to explore the root causes of low reactivity and provide a structured, field-proven approach to troubleshooting and optimization.
Part 1: The Core Challenge - Why is this compound a "Difficult" Amine?
The primary obstacle in forming an amide bond with this compound is its inherently low nucleophilicity. The nitrogen atom of the amino group is significantly deactivated by the cumulative electron-withdrawing effects of two key structural features:
-
The Benzoyl Group: The carbonyl group of the existing amide (the benzanilide moiety) is a powerful electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the aromatic ring.
-
The Aromatic Ring: This effect is transmitted across the ring to the 3-amino group, reducing the availability of its lone pair of electrons for nucleophilic attack on an activated carboxylic acid.
This electronic deactivation means that standard amide coupling conditions, which work well for more nucleophilic amines like benzylamine or even aniline, are often sluggish and inefficient.[1][2]
Caption: Electronic deactivation cascade in this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles.
Q1: My standard EDC/HOBt coupling failed, with only starting material recovered. What is the most logical next step?
This is a classic symptom of insufficient activation for a poorly nucleophilic amine. The O-acylisourea intermediate formed by EDC is simply not electrophilic enough to react.[3] Your most effective first step is to switch to a more potent class of coupling reagent.
-
Recommendation: Move to a uronium/aminium salt like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a phosphonium salt like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents form highly reactive HOBt/HOAt esters in situ that are far more effective for coupling electron-deficient anilines.[4][5]
Q2: I can see my activated ester intermediate by LCMS, but it doesn't get consumed by the this compound. What's happening?
This confirms that the first step (carboxylic acid activation) is successful, but the second step (nucleophilic attack) is the bottleneck. The energy barrier for the amine to attack the activated ester is too high under your current conditions.
-
Recommendations:
-
Increase Temperature: Gently heating the reaction to 50-80 °C can often provide the necessary energy to overcome this barrier. Monitor the reaction closely for any signs of decomposition of your starting materials or activated intermediate.[6]
-
Add a Catalyst: Introducing a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak aniline nucleophile.[1][7]
-
Q3: Is it a good idea to just make the acyl chloride of my carboxylic acid?
Converting the carboxylic acid to its acyl chloride (using thionyl chloride or oxalyl chloride) is a powerful, traditional approach that dramatically increases the electrophilicity of the carbonyl carbon.[8][9] It will almost certainly react with this compound.
-
Considerations:
-
Pros: Very high reactivity, often drives difficult couplings to completion.
-
Cons: Harsh conditions (SOCl₂/oxalyl chloride) may not be compatible with sensitive functional groups on your acid. The reaction generates HCl, requiring at least two equivalents of a non-nucleophilic base (like DIPEA or triethylamine) in the subsequent coupling step. This method also has a higher risk of causing racemization if your carboxylic acid has a chiral center at the alpha-position.[10]
-
Q4: Which solvent and base combination is a reliable starting point?
For these challenging couplings, you need a polar, aprotic solvent that can solubilize all components and withstand heating. A non-nucleophilic organic base is essential to neutralize acids without competing in the reaction.
-
Recommended Starting Point:
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[11]
-
Part 3: In-Depth Troubleshooting Guide
When initial adjustments are not enough, a more systematic approach is required.
Scenario 1: Reaction Stalls with >50% Starting Material Remaining
This indicates a fundamental reactivity issue. Follow this workflow to systematically increase the potency of your reaction conditions.
Caption: Troubleshooting workflow for low conversion.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is the most critical variable. Use this table to guide your selection.
| Reagent Class | Example(s) | Relative Potency | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC, DIC | Low | Inexpensive, common. | Often fails with electron-deficient amines. Risk of side products (N-acylurea).[3] |
| Phosphonium Salt | PyBOP, BOP | High | Very effective, less likely to react with free amine than uronium salts.[4] | Byproducts can be difficult to remove. |
| Uronium/Aminium | HATU, HBTU | Very High | Generally the most effective class for difficult couplings. Fast reaction times.[5] | Can cap the free amine if used in large excess. More expensive. |
| Acyl Halide | In situ via SOCl₂ or PyFluor | Highest | Extremely reactive.[12] | Harsh formation conditions. Risk of racemization and side reactions.[2][10] |
Experimental Protocol 1: General Procedure for HATU Coupling
This is a robust starting point for most systems.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).
-
Reagent Addition: Add this compound (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.). Note: The order of addition can be critical. Adding the base last is a common practice.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by TLC or LCMS.
-
Optimization: If the reaction is sluggish, warm the mixture to 50 °C and continue monitoring.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove base), saturated NaHCO₃ solution (to remove unreacted acid), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Experimental Protocol 2: The Acyl Fluoride Method for Highly Resistant Cases
When even HATU at elevated temperatures fails, forming an acyl fluoride in situ provides a highly reactive intermediate that is often less prone to racemization than an acyl chloride.[2][12]
-
Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and a base such as DIPEA (1.5 eq.) in anhydrous DCM or MeCN. Cool the solution to 0 °C.
-
Fluorination: Add a fluorinating agent such as PyFluor or XtalFluor-E (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for 1 hour. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
-
Coupling: To this mixture, add this compound (1.2 eq.) and an additional equivalent of DIPEA (1.0 eq.).
-
Reaction & Heating: Stir the reaction at room temperature. If no reaction is observed, carefully heat the mixture to reflux (for DCM) or to 80 °C (for MeCN) and monitor until completion.
-
Work-up & Purification: Follow steps 6 and 7 from the HATU protocol.
References
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Allen, L. J., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405–3415. [Link]
- Dander, J. E., & Garg, N. K. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters.
- Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. [Link]
- Organic Chemistry Portal. (n.d.).
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]
- Reddit. (2021).
- Mei, R., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. Journal of the American Chemical Society Au, 1(6), 841–849. [Link]
- ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines. [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- RSC Advances. (n.d.). A simple, rapid and efficient one-pot synthesis of amides and esters using thionyl chloride. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 3-Aminobenzanilide vs. 4-Aminobenzanilide
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive comparison of the chemical reactivity of 3-Aminobenzanilide and 4-Aminobenzanilide. As structural isomers, the position of the terminal amino group—meta versus para—profoundly influences the electronic properties and, consequently, the chemical behavior of the molecule. We will explore the structural nuances, analyze the underlying electronic effects, and provide experimental frameworks to quantify these differences. This analysis reveals that 4-Aminobenzanilide generally exhibits greater nucleophilicity and reactivity at the amino group due to more effective resonance stabilization, making it a more suitable candidate for applications requiring high reaction conversion, such as polymerization. Conversely, the unique electronic and steric profile of this compound offers distinct advantages in the synthesis of complex, non-linear molecules in medicinal chemistry and dye manufacturing.
Introduction: The Significance of Isomeric Position
This compound and 4-Aminobenzanilide are aromatic compounds that incorporate both an amine and an amide functional group.[1][2] This bifunctionality makes them valuable building blocks in various fields, including polymer science for the synthesis of high-performance aramids and in medicinal chemistry as precursors to bioactive molecules.[3][4] The core difference lies in the position of the primary amino group on the aniline ring relative to the amide linkage. This seemingly subtle structural change—from the meta (3-position) to the para (4-position)—creates a significant divergence in the electron density distribution across the molecule, which is the primary determinant of chemical reactivity. Understanding this relationship is critical for researchers in selecting the appropriate isomer to achieve desired reaction outcomes, optimize yields, and control regioselectivity in subsequent synthetic steps.
Structural and Electronic Properties: The Root of Reactivity Differences
The reactivity of the terminal amino group is dictated by the availability of its lone pair of electrons, which is governed by a combination of inductive and resonance effects within the molecule.
-
Inductive Effect: The benzamido group (-NHCO-Ph) is electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms. This effect is transmitted through the sigma bonds and decreases with distance, influencing the basicity of the terminal amino group in both isomers.
-
Resonance Effect: This is the dominant differentiating factor. The amino group (-NH₂) is a powerful electron-donating group via resonance. In 4-Aminobenzanilide, the para-position allows the lone pair of the amino nitrogen to delocalize effectively throughout the aromatic ring and interact constructively with the electron-withdrawing amide group through the pi system. This delocalization increases the electron density on the aniline ring and stabilizes the conjugate acid, making the amine more basic. In this compound, the amino group is in the meta position, which prevents direct resonance conjugation with the amide substituent. Its activating effects are therefore less pronounced at the amide linkage.
The diagram below illustrates the key resonance contributors, highlighting the superior delocalization in the 4-isomer.
Caption: Logical relationship between isomer structure and reactivity.
Quantitative Physicochemical Properties
The electronic differences are reflected in the compounds' physical properties, particularly their basicity, which can be inferred from pKa values. A higher pKa for the conjugate acid corresponds to a more basic amine.
| Property | This compound | 4-Aminobenzanilide | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O | C₁₃H₁₂N₂O | [2][5] |
| Molecular Weight | 212.25 g/mol | 212.25 g/mol | [2][5] |
| Melting Point | 124-125 °C | 127-131 °C | [6][7] |
| pKa (Predicted) | 13.22 ± 0.70 | 13.14 ± 0.70 | [4][6] |
Note: The predicted pKa values for the amide N-H are shown. Experimental studies focusing on the basicity of the terminal amino group have shown that the pKa of the conjugate acid of 4-aminobenzanilide is influenced by substituents on the benzoyl ring, confirming the transmission of electronic effects through the amide linkage.[8][9] By extension, the para-amino group in 4-aminobenzanilide is expected to be more basic than the meta-amino group in this compound due to superior resonance stabilization.
Comparative Reactivity in Key Synthetic Reactions
The differences in electronic structure directly translate to observable differences in reactivity in common organic reactions.
A. N-Acylation and N-Alkylation
These reactions depend on the nucleophilicity of the primary amino group.
-
4-Aminobenzanilide: With its more basic and nucleophilic amino group, this isomer will react more rapidly with electrophiles like acyl chlorides or alkyl halides.
-
This compound: The lower nucleophilicity of its amino group will result in a slower reaction rate under identical conditions.
This difference is critical in polymerization reactions where high degrees of conversion are necessary to achieve high molecular weight polymers.
B. Electrophilic Aromatic Substitution (EAS)
The amino group is a strong activating, ortho-, para-directing group.
-
4-Aminobenzanilide: The powerful activating effect of the -NH₂ group directs incoming electrophiles to the positions ortho to it (positions 2' and 6'). The reaction is expected to be fast and regioselective.
-
This compound: The -NH₂ group directs incoming electrophiles to its ortho (2', 4') and para (6') positions. This can lead to a mixture of products, potentially reducing the yield of a specific desired regioisomer.
C. Diazotization and Azo Coupling
Both isomers can be diazotized to form diazonium salts, which are versatile intermediates for synthesizing a wide range of derivatives, particularly azo dyes. The stability and subsequent coupling reactivity of the diazonium salt can be influenced by the electronic environment. The diazonium salt of 4-aminobenzanilide is expected to be slightly more stable due to better charge delocalization.
Experimental Protocol: Comparative Kinetic Analysis of N-Acylation
To empirically validate the predicted reactivity differences, a comparative kinetic study of the acylation of both isomers can be performed. This protocol is designed to be self-validating by running parallel reactions under identical conditions.
Objective: To quantify the relative rates of acylation of this compound and 4-Aminobenzanilide with benzoyl chloride.
Methodology Workflow
Sources
- 1. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 14315-16-3 [smolecule.com]
- 4. 4'-Aminobenzanilide | 17625-83-1 [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 7. 4′-氨基苯甲酰苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to 3-Aminobenzanilide in Parallel Synthesis Platforms: A Comparative Performance Analysis
Introduction: In the fast-paced environment of modern drug discovery, parallel synthesis has become an indispensable tool for rapidly generating large libraries of small molecules for high-throughput screening (HTS).[1][2] The success of these campaigns hinges on the strategic selection of robust, versatile, and well-characterized building blocks. 3-Aminobenzanilide, a bifunctional molecule featuring both a nucleophilic primary amine and a stable benzamide scaffold, presents itself as a compelling candidate for library synthesis.[3] Its structure offers two distinct points for diversification, enabling the exploration of vast chemical space from a single core.
This guide provides an in-depth technical evaluation of this compound's performance in parallel synthesis platforms. We will dissect its chemical reactivity, compare it objectively with common alternatives, provide validated experimental protocols, and offer field-proven insights into its advantages and limitations. The aim is to equip researchers, scientists, and drug development professionals with the necessary data and understanding to effectively integrate this reagent into their discovery workflows.
The Chemical Rationale: Understanding this compound's Utility
This compound (C₁₃H₁₂N₂O) is a derivative of both aniline and benzamide, with the amino group positioned meta to the amide linker.[3] This specific arrangement is crucial as it dictates the molecule's reactivity and three-dimensional structure, minimizing steric hindrance between the two aromatic rings.[3]
Its utility in parallel synthesis stems from two key features:
-
The Nucleophilic Amino Group: As a primary amine, this group readily participates in a wide array of classical and modern chemical transformations. It is a potent nucleophile, ideal for reactions such as acylation with acid chlorides to form amides, nucleophilic substitution with alkyl halides, and as a key component in powerful multi-component reactions (MCRs).[3]
-
The Benzamide Backbone: The amide bond within the core structure is exceptionally stable, providing a rigid scaffold that can orient substituents in a defined manner. This backbone is a common feature in many biologically active molecules, making this compound an attractive starting point for generating drug-like compounds.
These two features allow for a divergent synthetic strategy where the amino group is functionalized first to create a library of intermediates, which can then be further diversified if the other aromatic ring is functionalized (e.g., via electrophilic aromatic substitution).
Performance in Multi-Component Reactions (MCRs)
MCRs are a cornerstone of combinatorial chemistry, prized for their efficiency and ability to generate molecular complexity in a single step.[4] The primary amine of this compound makes it an excellent component for isocyanide-based MCRs like the Ugi and Passerini reactions, which are staples in the synthesis of peptide-like molecules and complex heterocycles.[5][6][7]
-
Ugi Four-Component Reaction (U-4CR): In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide.[5][8] this compound serves as the amine component, incorporating its rigid benzamide scaffold directly into the final product. This allows for the rapid generation of a four-point diversity library.
-
Passerini Three-Component Reaction (P-3CR): While the Passerini reaction classically involves a carboxylic acid, an oxo component, and an isocyanide to yield an α-acyloxy carboxamide, variations exist where amine-derived components can be integrated.[4][9][10] The nucleophilicity of this compound allows it to participate in related transformations, expanding its utility.[11][12]
Below is a conceptual workflow for employing this compound in a Ugi-type MCR on a parallel synthesis platform.
Caption: Conceptual workflow for a Ugi MCR using this compound.
Comparative Performance Analysis
To properly evaluate this compound, it must be compared to logical alternatives that a medicinal chemist might consider for a similar synthetic campaign. The most direct competitors are its positional isomers (2- and 4-aminobenzamide) and related bifunctional scaffolds.
| Feature | This compound | 2-Aminobenzamide | 4-Aminobenzamide | 3-Nitrobenzamide |
| Reactivity | High (unhindered primary amine) | Moderate-High | High | N/A (requires reduction) |
| Key Feature | Meta orientation provides a distinct angular scaffold. Minimal steric hindrance.[3] | Ortho orientation enables intramolecular cyclization to form heterocycles (e.g., quinazolinones). | Para orientation provides a linear, rigid scaffold extension. | Precursor to this compound; allows for late-stage amine introduction. |
| Solubility | Generally good in common organic solvents (DMF, DMSO, MeOH). | Similar to 3-isomer, but intramolecular H-bonding can slightly alter properties. | Generally good, often higher melting point than 3-isomer. | Good solubility in polar aprotic solvents. |
| Scaffold Geometry | Angular | Planar, prone to cyclization | Linear | Angular (post-reduction) |
| Side Reaction Risk | Low. The amide is stable. Over-acylation is possible but controllable.[3] | High risk of intramolecular side reactions, especially under acidic or basic conditions. | Low. Similar to 3-isomer. | Reduction step adds process complexity and potential for byproduct formation. |
| Commercial Availability | Readily available from major suppliers. | Readily available. | Readily available. | Readily available. |
Analysis of Alternatives:
-
2-Aminobenzamide: While a useful building block, its primary utility lies in syntheses where intramolecular cyclization is the desired outcome. For creating linear or extended libraries via intermolecular reactions, it is often less suitable than the 3- or 4-isomers due to competing cyclization pathways.
-
4-Aminobenzamide: This is an excellent alternative when a linear and rigid scaffold is desired to maximize the distance between pharmacophoric groups. The choice between the 3- and 4-isomer is therefore a strategic one based on the desired geometry of the final library members.
-
3-Nitrobenzamide: Using the nitro-analogue allows the amine to be introduced late in the synthesis via reduction. This is advantageous if other steps in the sequence are incompatible with a free amine. However, it adds a step to the overall process, increasing time and cost while introducing another purification challenge.[13]
Experimental Protocol: Parallel Acylation in a 96-Well Format
This protocol describes a robust method for the acylation of this compound with a library of carboxylic acids using a carbodiimide coupling agent, a standard transformation in medicinal chemistry.[14] This self-validating system includes controls and is designed for automation.
Objective: To synthesize a library of N-(3-(benzamido)phenyl)amides in a 96-well plate.
Materials:
-
This compound (Stock solution: 0.5 M in anhydrous DMF)
-
Carboxylic Acid Library (Stock solutions: 0.5 M in anhydrous DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Stock solution: 0.75 M in anhydrous DMF)[15]
-
Hydroxybenzotriazole (HOBt) (Stock solution: 0.75 M in anhydrous DMF)
-
N,N-Diisopropylethylamine (DIPEA) (Stock solution: 1.0 M in anhydrous DMF)
-
Anhydrous Dichloromethane (DCM) for washing/dilution
-
96-well reaction block with sealing mat
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 14315-16-3 [smolecule.com]
- 4. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Passerini Tetrazole Reaction (PT-3CR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. hepatochem.com [hepatochem.com]
- 15. Amide Synthesis [fishersci.co.uk]
A Comparative Guide to the Biological Validation of Novel 3-Aminobenzanilide Derivatives as PARP Inhibitors
Introduction: The Therapeutic Promise of 3-Aminobenzanilide Derivatives in Oncology
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA repair pathways.[1][2] 3-Aminobenzamide, a well-established PARP inhibitor, serves as a foundational chemical scaffold for the development of next-generation therapeutics with enhanced potency and selectivity.[1][3][4] These novel derivatives hold the promise of overcoming resistance mechanisms and expanding the therapeutic window for patients.
This guide provides a comprehensive framework for the biological validation of a novel this compound derivative, herein referred to as "Compound X." We will objectively compare its preclinical performance against established PARP inhibitors, Olaparib and Veliparib, providing detailed experimental protocols and supporting data to guide researchers in their drug development endeavors.[5][6][7]
The core principle underpinning the efficacy of PARP inhibitors lies in the concept of synthetic lethality. In cancer cells with mutations in genes crucial for homologous recombination repair (HRR), such as BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering cell death.[1][8][9]
Section 1: Initial Biochemical Validation - Targeting the Engine of DNA Repair
The primary validation step is to ascertain the direct inhibitory effect of Compound X on the enzymatic activity of PARP1, the most abundant isoform of the PARP family.[1]
In Vitro PARP1 Enzyme Inhibition Assay
Causality of Experimental Choice: This assay directly measures the potency of a compound to inhibit the catalytic activity of PARP1, providing a fundamental measure of its on-target efficacy. A fluorometric assay measuring the consumption of NAD+, the substrate for PARP1, is a robust and sensitive method.[10][11]
Self-Validating System: The inclusion of known PARP inhibitors, Olaparib and Veliparib, as positive controls provides an internal validation of the assay's performance and allows for a direct comparison of inhibitory potency. A vehicle control (DMSO) establishes the baseline enzyme activity.
Comparative Data: IC50 Values for PARP1 Inhibition
| Compound | IC50 (nM) for PARP1 Inhibition |
| Compound X | 1.8 |
| Olaparib | 5.2 |
| Veliparib | 2.9 |
Note: The provided IC50 values are hypothetical and for illustrative purposes.
Experimental Protocol: Fluorometric PARP1 Enzyme Inhibition Assay [10][11]
-
Reagent Preparation:
-
Prepare a serial dilution of Compound X, Olaparib, and Veliparib in PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Prepare a solution of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer.
-
Prepare a solution of β-Nicotinamide adenine dinucleotide (NAD+).
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions or vehicle control to the wells of a 384-well black plate.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the NAD+ solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and measure the fluorescence according to the NAD+ detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Section 2: Cellular Activity - From Enzyme to Cancer Cell
Demonstrating potent enzyme inhibition is the first step. The critical next phase is to validate that this biochemical activity translates into a desired biological effect within a cellular context.
Cellular Viability Assay in BRCA-Deficient Cancer Cells
Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14] Utilizing a cancer cell line with a known BRCA1 or BRCA2 mutation allows for the evaluation of the compound's efficacy through the principle of synthetic lethality.
Self-Validating System: Comparing the cytotoxic effects of Compound X, Olaparib, and Veliparib on both BRCA-deficient and BRCA-proficient (wild-type) cell lines is crucial. A significantly lower IC50 in the BRCA-deficient line compared to the wild-type line for all three compounds would validate the synthetic lethality mechanism.
Comparative Data: IC50 Values from MTT Assay (72-hour treatment)
| Compound | Cell Line: BRCA1-mutant (HCC1937) IC50 (µM) | Cell Line: BRCA-proficient (MCF-7) IC50 (µM) | Selectivity Index (MCF-7 IC50 / HCC1937 IC50) |
| Compound X | 0.5 | > 50 | > 100 |
| Olaparib | 1.2 | > 50 | > 41.7 |
| Veliparib | 2.5 | > 50 | > 20 |
Note: The provided IC50 values are hypothetical and for illustrative purposes.
Experimental Protocol: MTT Cell Viability Assay [12][13][14][15]
-
Cell Seeding:
-
Seed BRCA1-mutant (e.g., HCC1937) and BRCA-proficient (e.g., MCF-7) cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X, Olaparib, and Veliparib in complete culture medium.
-
Replace the existing medium with medium containing the different concentrations of the compounds or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for each compound in each cell line.
-
Visualization of Experimental Workflow
Caption: Workflow for MTT Cell Viability Assay.
Section 3: Mechanism of Action - Unraveling the Cellular Response
To confirm that the observed cytotoxicity is due to the intended mechanism of action, we must investigate the downstream cellular events triggered by PARP inhibition.
Induction of Apoptosis
Causality of Experimental Choice: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA intercalating agent that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[17][18]
Self-Validating System: The inclusion of a vehicle-treated negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control ensures the validity of the staining and flow cytometry setup.
Comparative Data: Apoptosis Induction in BRCA1-mutant Cells (24-hour treatment)
| Compound (at 2x IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Compound X | 35.2% | 15.8% |
| Olaparib | 28.9% | 12.5% |
| Veliparib | 22.1% | 9.7% |
| Vehicle Control | 2.5% | 1.1% |
Note: The provided percentages are hypothetical and for illustrative purposes.
Experimental Protocol: Annexin V/PI Apoptosis Assay [16][17][18][19]
-
Cell Treatment:
-
Treat BRCA1-mutant cells with Compound X, Olaparib, and Veliparib at their respective 2x IC50 concentrations for 24 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry.
-
Use unstained and single-stained controls for compensation.
-
Cell Cycle Arrest
Causality of Experimental Choice: PARP inhibition is expected to cause an accumulation of DNA damage, leading to cell cycle arrest, particularly at the G2/M phase, to allow for DNA repair. Propidium Iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle.[20][21][22]
Self-Validating System: A comparison with the cell cycle distribution of vehicle-treated cells provides a baseline. The expected outcome is a significant increase in the percentage of cells in the G2/M phase upon treatment with the PARP inhibitors.
Comparative Data: Cell Cycle Distribution in BRCA1-mutant Cells (24-hour treatment)
| Compound (at 2x IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Compound X | 30.1% | 25.5% | 44.4% |
| Olaparib | 35.8% | 28.1% | 36.1% |
| Veliparib | 40.2% | 30.5% | 29.3% |
| Vehicle Control | 65.3% | 20.1% | 14.6% |
Note: The provided percentages are hypothetical and for illustrative purposes.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [20][21][22]
-
Cell Treatment and Harvesting:
-
Treat BRCA1-mutant cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
-
Confirmation of DNA Damage Response
Causality of Experimental Choice: Western blotting allows for the detection of specific proteins involved in the DNA damage response (DDR). A key marker of DSBs is the phosphorylation of histone H2A.X (γH2A.X). Increased levels of γH2A.X and cleaved PARP-1 (a marker of apoptosis) would confirm the proposed mechanism of action.[23][24]
Self-Validating System: The use of a loading control (e.g., β-actin or GAPDH) ensures equal protein loading across all samples. Comparing the protein expression levels to the vehicle-treated control demonstrates the compound-induced changes.
Experimental Protocol: Western Blotting for DDR Markers [23][25][26][27]
-
Protein Extraction:
-
Treat BRCA1-mutant cells with the compounds for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against γH2A.X, cleaved PARP-1, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of the PARP Inhibition Signaling Pathway
Caption: Signaling pathway of PARP inhibition in BRCA-deficient cells.
Conclusion
This guide has outlined a systematic and robust approach to the biological validation of a novel this compound derivative, Compound X, as a PARP inhibitor. The presented experimental framework, from initial biochemical assays to detailed cellular mechanism-of-action studies, provides a clear path for researchers to rigorously assess the preclinical potential of their drug candidates. The comparative data, although hypothetical, illustrates how Compound X shows superior potency and selectivity compared to established drugs like Olaparib and Veliparib. This comprehensive validation is a critical step in the journey of translating a promising chemical entity into a life-saving therapeutic.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry.
- National Institutes of Health. (n.d.). Cell Viability Assays - Assay Guidance Manual.
- National Cancer Institute. (n.d.). Olaparib.
- protocols.io. (2023). MTT (Assay protocol).
- Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications.
- Wikipedia. (n.d.). Veliparib.
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
- National Institutes of Health. (n.d.). Biomarker method validation in anticancer drug development.
- ResearchGate. (2025). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Targeted Oncology. (2013). The Mechanism of Action of Olaparib.
- Semantic Scholar. (n.d.). Olaparib research update: mechanism, structure and clinical trials.
- National Cancer Institute. (2014). Olaparib.
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Bulat Pharmaceutical. (n.d.). Veliparib's Future in Research & Care.
- National Institutes of Health. (2015). Profile of veliparib and its potential in the treatment of solid tumors.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
- PubMed Central. (n.d.). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death.
- Tulip Biolabs. (n.d.). PARP1 Activity Assay.
- National Cancer Institute. (n.d.). Definition of veliparib - NCI Dictionary of Cancer Terms.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). veliparib.
- National Institutes of Health. (n.d.). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina.
- National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- ResearchGate. (n.d.). Western blot analysis for DNA Damage Responses (DDRs) and apoptosis....
- PubMed. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives.
- PubMed. (n.d.). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Olaparib - NCI [dctd.cancer.gov]
- 6. Veliparib - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. targetedonc.com [targetedonc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. biocompare.com [biocompare.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 27. origene.com [origene.com]
A Researcher's Guide to Navigating Selectivity of 3-Aminobenzanilide-Based PARP Inhibitors
The 3-aminobenzamide scaffold is a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized treatment for cancers with deficiencies in DNA repair, particularly those harboring BRCA1/2 mutations.[1] The mechanism of synthetic lethality, where inhibiting PARP in a cell that already has a compromised ability to repair DNA double-strand breaks leads to cell death, is a powerful therapeutic strategy.[1][2][3] However, the clinical success and safety profile of these inhibitors are critically dependent on their selectivity. Off-target effects can lead to unforeseen toxicities or even polypharmacology that might be beneficial or detrimental.[4][5]
This guide provides an in-depth comparison of methodologies used to assess the cross-reactivity of 3-aminobenzanilide-based compounds, offering researchers the rationale behind experimental choices and detailed protocols to ensure robust and reliable data.
The Imperative of Selectivity Profiling
The human genome contains 17 members of the PARP family, and while most inhibitors are designed to target PARP1 and PARP2, their activity against other family members can vary.[5] Furthermore, some PARP inhibitors have been found to interact with entirely different protein families, such as kinases, which can have significant biological consequences.[4][5][6] For instance, studies have shown that while the PARP inhibitor olaparib is highly selective, rucaparib and niraparib can inhibit several kinases at clinically relevant concentrations.[4][5][6] This underscores the necessity for comprehensive cross-reactivity studies early in the drug development process.
A typical selectivity screening cascade involves a tiered approach, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays.
Caption: A tiered workflow for assessing inhibitor selectivity.
Methodologies for Cross-Reactivity Profiling
Biochemical Assays: The First Line of Defense
Biochemical assays are indispensable for initial screening, providing a direct measure of a compound's interaction with purified enzymes.
Rationale & Expertise: These assays isolate the drug-target interaction from the complexities of a cellular environment, offering a clean assessment of potency (IC50) and binding affinity (Ki). For this compound compounds, it is crucial to screen not only against PARP1 and PARP2 but also a broader panel of PARP family members to identify potential off-target inhibition within the family.[5] Commercial kits are available for this purpose, often utilizing formats like ELISA or fluorescence polarization.[7][8]
Trustworthiness through Protocol: A robust biochemical assay protocol includes multiple controls to ensure data validity.
Protocol: Representative PARP1 Inhibition Assay (ELISA-based)
-
Plate Coating: Coat a 96-well plate with substrate proteins (e.g., histones). Wash and block the plate.
-
Compound Preparation: Perform serial dilutions of the this compound test compounds and reference inhibitors (e.g., Olaparib, 3-Aminobenzamide) in assay buffer.[9] Include a "no inhibitor" control (DMSO vehicle).
-
Enzymatic Reaction: Add purified PARP1 enzyme, biotinylated NAD+ mix, and activated DNA to each well.[8] Then, add the diluted compounds. Incubate at room temperature to allow the PARylation reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (horseradish peroxidase) to bind to the biotinylated PAR chains.[8]
-
Signal Generation: After another wash, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Read the signal on a compatible plate reader. The signal intensity is proportional to PARP activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Kinase Profiling: Uncovering Off-Target Liabilities
Given that some PARP inhibitors exhibit cross-reactivity with kinases, a broad kinome scan is a critical step.[4][6]
Rationale & Expertise: Services like KINOMEscan® utilize a binding assay platform to quantify the interactions of a test compound against hundreds of kinases.[10] This is vital because the ATP-binding pocket of kinases can sometimes accommodate PARP inhibitors, leading to unexpected off-target effects that could confound biological results or cause toxicity.[11]
Cellular Target Engagement: Validating in a Physiological Context
Confirming that a compound binds its intended target (and potential off-targets) within a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[12][13]
Rationale & Expertise: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14] By measuring the amount of soluble protein remaining after heating cells at various temperatures, one can determine if a compound has engaged its target.[12][15][16] This assay inherently accounts for cell permeability and intracellular compound concentration, providing a more physiologically relevant measure of target engagement than biochemical assays.[13]
Trustworthiness through Protocol: A well-designed CETSA experiment compares the thermal profile of the target protein in the presence and absence of the drug.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for PARP1 Target Engagement
-
Cell Culture & Treatment: Culture a suitable cell line (e.g., MDA-MB-436) to high density.[16] Treat cells with the test compound at the desired concentration or with a vehicle control (DMSO) for 1 hour.[15][16]
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the concentration of soluble PARP1 using a suitable method like Western Blot, ELISA, or AlphaScreen.[16]
-
Data Analysis: For each temperature point, normalize the amount of soluble PARP1 to the unheated control. Plot the percentage of soluble PARP1 against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
Comparative Data for Clinically Advanced PARP Inhibitors
To illustrate the importance of these studies, the table below summarizes publicly available cross-reactivity data for several well-characterized PARP inhibitors, many of which are based on or related to the this compound scaffold.
| Compound | Primary Target(s) | Key Off-Target Kinase Hits (>1 µM inhibition) | Selectivity Notes |
| Olaparib | PARP1, PARP2 | None identified in a screen of 392 kinases.[6] | Considered a highly selective PARP inhibitor, making it a good tool compound for studying PARP1/2 biology.[6] |
| Rucaparib | PARP1, PARP2, PARP3[17][18] | PIM1, PIM2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK, PRKD2.[4] | Exhibits significant off-target kinase activity, an example of polypharmacology that could contribute to its clinical effects.[4][5] |
| Niraparib | PARP1, PARP2 | Interacts with 23 protein kinases in one study.[6] | Shows off-target kinase activity at concentrations achievable in patients, highlighting the need for cellular context.[6] |
| Talazoparib | PARP1, PARP2 | Weak binding to only two kinases in a large panel.[6] | Demonstrates high potency for PARP trapping and high selectivity over the kinome.[19] |
| Veliparib | PARP1, PARP2 | Low micromolar affinity for PIM1 and CDK9.[4] | Considered a weaker PARP trapper with some kinase off-targets.[3][4] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific IC50 or Ki values can be found in the cited references.
Conclusion
For researchers working with this compound-based compounds, a thorough investigation of cross-reactivity is not merely a supplementary exercise but a core component of the research and development process. Relying solely on a primary biochemical assay against PARP1/2 is insufficient. A multi-tiered approach, combining broad biochemical panels (PARP family and kinome scans) with cellular validation assays like CETSA, provides the necessary depth to make informed decisions. This rigorous, self-validating system of checks ensures that the biological effects observed are correctly attributed to the intended target, ultimately leading to the development of safer and more effective therapeutics.
References
- Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. (n.d.). National Institutes of Health.
- A CETSA HT assay to screen for intracellular PARP1 target engagement. (n.d.). ResearchGate.
- PARP assay kits. (n.d.). Cambridge Bioscience.
- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. AACR Journals.
- Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
- Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH.
- Antolín, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. National Institutes of Health.
- Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. (2018). AACR.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience.
- Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. (2024). bioRxiv.
- Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. (n.d.). PMC - NIH.
- Rucaparib | C19H18FN3O | CID 9931954. (n.d.). PubChem - NIH.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI.
- Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. (2018). PMC.
- Clinical approaches to overcome PARP inhibitor resistance. (n.d.). PMC - NIH.
- Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib. (n.d.). PMC - NIH.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). National Institutes of Health.
- Rucaparib – second PARP inhibitor hits the market for ovarian cancer. (2017). MDedge.
- Rucaparib Response Rate Exceeds 80% in BRCA-mutant Ovarian Cancer. (2015). OncLive.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. (2022). PMC - PubMed Central.
- Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study. (2022). PMC - NIH.
- Targeting DNA repair: poly (ADP-ribose) polymerase inhibitors. (2015). Frey.
- 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. (2014). PubMed.
- Talazoparib for Advanced Germline BRCA-mutated Breast Cancer. (2023). PubMed Central - NIH.
- Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... (n.d.). ResearchGate.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers.
- 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. (n.d.). PubMed.
- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI.
- Mechanism of Action | TALZENNA® (talazoparib) HCP Site. (n.d.). Talzenna.
- Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. (2011). PMC - PubMed Central.
- TALAPRO-2: efficacy of talazoparib & enzalutamide by HRR gene subgroup in mCRPC. (2025). VJOncology.
- Maintained complete response to talazoparib in a BRCA-2 mutated metastatic luminal breast cancer: case report and review of literature. (2023). Frontiers.
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube.
Sources
- 1. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA repair: poly (ADP-ribose) polymerase inhibitors - Frey - Translational Cancer Research [tcr.amegroups.org]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. PARP assay kits [bioscience.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. annualreviews.org [annualreviews.org]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
Comparative analysis of different synthetic routes to 3-Aminobenzanilide
An In-Depth Comparative Guide to the Synthetic Routes of 3-Aminobenzanilide
Authored by Gemini, Senior Application Scientist
Introduction
This compound (C₁₃H₁₂N₂O) is a key chemical intermediate whose structural motif, an aniline derivative of benzamide, is a cornerstone in the synthesis of a wide array of high-value organic molecules.[1] Its utility spans from the development of potent anticonvulsant pharmaceuticals to the creation of specialized dyes and polymers.[1] The strategic placement of the amino group at the meta-position relative to the amide linkage dictates its reactivity and makes it a versatile building block for further functionalization.
The efficient and scalable synthesis of this compound is a subject of considerable interest in both academic research and industrial process chemistry. The choice of synthetic route is often a critical decision, balancing factors such as overall yield, purity, cost of raw materials, reaction conditions, and environmental impact (Green Chemistry). This guide provides a comparative analysis of the most prevalent and innovative synthetic strategies, offering field-proven insights and detailed experimental data to aid researchers in selecting the optimal pathway for their specific needs. We will delve into the classical reduction-based methods, explore modern palladium- and copper-catalyzed cross-coupling reactions, and touch upon direct amidation techniques.
Chapter 1: The Classical Pathway: Reduction of 3-Nitrobenzanilide
The most established and widely practiced approach to synthesizing this compound involves the reduction of its nitro precursor, 3-nitrobenzanilide. This two-step sequence first requires the formation of the amide bond, followed by the chemical reduction of the nitro group. This pathway is favored for its reliability and use of readily available starting materials.
Precursor Synthesis: Amide Formation
The synthesis of 3-nitrobenzanilide is typically achieved via the acylation of aniline with an activated derivative of 3-nitrobenzoic acid. The most common method involves converting 3-nitrobenzoic acid into 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The resulting acyl chloride is then reacted with aniline to form the amide.
Caption: Synthesis of the 3-nitrobenzanilide precursor.
Comparative Analysis of Nitro Group Reduction Methods
The critical step in this pathway is the reduction of the nitro group. The choice of reducing agent profoundly impacts the reaction's efficiency, cost, safety, and waste profile.
This is a classic and industrially robust method for converting aromatic nitro compounds to anilines. It utilizes iron metal in the presence of an acid, such as acetic acid or hydrochloric acid.
-
Mechanism Insight: The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. The acidic medium provides protons and helps in the dissolution of the resulting iron oxides. The overall stoichiometry is: 4 C₆H₅NO₂ + 9 Fe + 4 H₂O → 4 C₆H₅NH₂ + 3 Fe₃O₄.[1]
-
Expertise & Experience: The primary advantage of the Bechamp reduction is the low cost of iron powder. However, it is a heterogeneous reaction that can sometimes be sluggish and requires vigorous stirring. The major drawback is the generation of a large amount of iron oxide sludge as a byproduct, which presents a significant waste disposal challenge. The reaction is typically run at elevated temperatures (80-100 °C) for several hours.[1]
This method represents a much cleaner and often more efficient alternative, employing a metal catalyst (typically palladium on carbon, Pd/C) and a hydrogen source.
-
Mechanism Insight: The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro compound. The H-H bond is cleaved, and the hydrogen atoms are sequentially added across the N-O bonds of the nitro group, with water being the only byproduct.
-
Expertise & Experience: Catalytic hydrogenation is renowned for its high yields (often 90-95%) and exceptional chemoselectivity, as it can reduce the nitro group without affecting other reducible functional groups.[1] It operates under mild conditions, often at ambient temperature and pressure.[1] The primary considerations are the cost of the palladium catalyst and the safety infrastructure required for handling hydrogen gas, especially on a large scale.
This method offers a practical compromise, avoiding the use of gaseous hydrogen and the highly acidic conditions of the Bechamp reduction.
-
Mechanism Insight: In this system, iron acts as the reducing agent, while the ammonium chloride solution acts as a proton donor and electrolyte, facilitating the reaction on the iron surface. It is a form of transfer hydrogenation where water serves as the ultimate hydrogen source.
-
Expertise & Experience: This is an exceptionally efficient laboratory-scale method.[1] It is operationally simpler and safer than using hydrogen gas and produces a more manageable iron oxide byproduct compared to the Bechamp reduction. The reaction is typically carried out in a protic solvent like ethanol at reflux temperature.[2]
Quantitative Data Summary & Protocols
| Parameter | Method A: Bechamp Reduction (Fe/Acid) | Method B: Catalytic Hydrogenation (Pd/C) | Method C: Fe/NH₄Cl System |
| Typical Yield | 75-85%[1] | 90-95%[1] | ~90%[2] |
| Reaction Temp. | 80-100 °C[1] | Ambient[1] | Reflux (~80 °C)[2] |
| Reaction Time | 4-6 hours[1] | 1-4 hours | 2 hours[2] |
| Key Reagents | Iron powder, Acid (HCl/AcOH) | Pd/C catalyst, H₂ gas | Iron powder, NH₄Cl |
| Primary Byproduct | Iron oxide sludge | Water | Iron oxides |
| Cost | Low | High (catalyst) | Low to Moderate |
| Safety Concerns | Corrosive acids | Flammable H₂ gas | Minimal |
| Green Chemistry | Poor (atom economy, waste) | Excellent (high atom economy) | Good |
Experimental Protocol: Iron-Ammonium Chloride Reduction
This protocol is a self-validating system based on established literature procedures.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3-nitrophenyl)benzamide (1 equivalent) in ethanol (e.g., 20 mL per 10 mmol of substrate).
-
Reagent Addition: Add iron powder (approx. 2.5 equivalents) and an aqueous solution of ammonium chloride (approx. 1 equivalent).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron and iron oxides.
-
Isolation: Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation). The resulting solid can be further purified by dissolving it in a suitable solvent like acetone, filtering any remaining insolubles, and evaporating the solvent to yield this compound.[2]
Chapter 2: Modern Catalytic Cross-Coupling Strategies
For substrates where the classical route is not feasible or for researchers seeking milder and more versatile methods, modern transition metal-catalyzed cross-coupling reactions provide powerful alternatives. These methods build the crucial C-N amide bond or the C-N aniline bond directly.
Caption: Palladium vs. Copper-catalyzed C-N coupling strategies.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[3] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[3]
-
Synthetic Strategy: To synthesize this compound, one could envision two possible disconnections:
-
Coupling of 3-bromobenzamide with aniline.
-
Coupling of 3-bromoaniline with benzamide.
-
-
Mechanism Insight: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][5]
-
Expertise & Experience: The success of this reaction is critically dependent on the choice of ligand on the palladium catalyst. Sterically hindered biarylphosphine ligands (e.g., X-Phos) have been developed to enhance catalytic activity, allowing for the coupling of even challenging substrates like aryl chlorides.[4][6] The choice of base (commonly sodium or potassium tert-butoxide) is also crucial.[4] While extremely powerful, the main drawbacks are the high cost of palladium and the specialized ligands required.
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, ethers, and other derivatives.[7] The specific C-N bond-forming variant involving an amide is often called the Goldberg reaction.[8]
-
Synthetic Strategy: This approach would typically involve the coupling of 3-halobenzanilide with an amine or, more relevantly, an aryl halide with benzamide.
-
Mechanism Insight: The reaction involves a copper(I) catalyst. It is believed to proceed through the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to give the N-arylated product.[8]
-
Expertise & Experience: Historically, Ullmann reactions required harsh conditions, such as very high temperatures (>200 °C) and stoichiometric amounts of copper.[7][9] However, modern protocols utilize catalytic amounts of a copper salt (e.g., CuI) in the presence of a chelating ligand (like diamines), which allows the reaction to proceed under much milder conditions.[8] Copper is significantly cheaper than palladium, making this an attractive alternative. However, the substrate scope can sometimes be more limited than the Buchwald-Hartwig reaction.
Comparative Discussion: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Catalyst Cost | High (Palladium, specialized ligands) | Low (Copper salts) |
| Reaction Conditions | Generally milder, often lower temps | Traditionally harsh, now milder with ligands |
| Substrate Scope | Very broad, includes aryl chlorides | Good, but can be more limited |
| Functional Group Tol. | Excellent | Good, but can be sensitive |
| Development Stage | Modern, highly optimized systems | Classical, revitalized with modern ligands |
Chapter 3: Direct Catalytic Amidation
A greener and more atom-economical approach is the direct formation of the amide bond from a carboxylic acid and an amine, eliminating the need for activating agents like thionyl chloride and the associated waste streams.
-
Mechanism Insight: These reactions typically require a catalyst to facilitate the dehydration of the carboxylic acid and amine. Boric acid, for example, is proposed to react with the carboxylic acid to form a mixed anhydride, which is a more active acylating agent.[10] The amine then reacts with this intermediate to form the amide, regenerating the catalyst.[10]
-
Expertise & Experience: While direct thermal condensation is possible, it requires very high temperatures and is only suitable for simple substrates.[11] Catalytic direct amidation allows the reaction to proceed under milder conditions.[11] The primary challenge is the removal of water, which is a byproduct of the reaction and can inhibit the catalyst or lead to hydrolysis. This is often achieved using a Dean-Stark apparatus or molecular sieves. This area is a subject of ongoing research to develop more efficient and robust catalysts.[12][13]
Conclusion and Recommendations
The optimal synthetic route to this compound is dictated by the specific requirements of the research or manufacturing goal.
-
For Large-Scale, Cost-Driven Synthesis: The classical pathway involving the reduction of 3-nitrobenzanilide remains the most economically viable option. The Iron-Ammonium Chloride reduction method offers a good balance of cost, efficiency, and operational safety for both lab and pilot scales.
-
For Versatility and Complex Substrates: When dealing with sensitive functional groups or when starting materials are highly functionalized, the Buchwald-Hartwig amination provides unparalleled scope and reliability, despite its higher cost. It is the premier choice for medicinal chemistry and discovery applications.
-
For a Balance of Cost and Modernity: The ligand-assisted Ullmann condensation serves as an excellent, lower-cost alternative to palladium-catalyzed methods. As ligand development continues, its utility and scope are rapidly expanding.
-
For Green Chemistry and Process Improvement: Direct catalytic amidation represents the future of amide bond synthesis. While still evolving, it offers the most sustainable and atom-economical pathway and should be considered for process development where minimizing waste is a primary objective.
By understanding the causality behind the experimental choices and the trade-offs inherent in each method, researchers can confidently select and optimize the synthetic route that best aligns with their objectives of scale, cost, purity, and sustainability.
References
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- Wikipedia. (n.d.).
- Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Science and Education Publishing. (n.d.).
- ResearchGate. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
- MDPI. (2020, November 9).
- UCL Discovery. (n.d.).
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Benchmarking Guide to 3-Aminobenzanilide and Its Isomers in PARP Inhibition
<_ _>
For researchers, scientists, and drug development professionals navigating the landscape of DNA damage response pathways, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of 3-Aminobenzanilide against its structural isomers, 2-Aminobenzanilide and 4-Aminobenzanilide, with a focus on their efficacy as Poly(ADP-ribose) polymerase (PARP) inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to empower informed decision-making in your research endeavors.
Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular processes, most notably DNA repair and programmed cell death.[1][2] PARP1, the most well-characterized member, acts as a DNA damage sensor.[3] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.[2][4] This process is a critical component of the base excision repair (BER) pathway.[5]
The inhibition of PARP has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[6][7] This concept, known as synthetic lethality, arises because cancer cells with defective homologous recombination (HR) for double-strand break repair become heavily reliant on PARP-mediated SSB repair for survival.[6] Blocking PARP in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-strand breaks that cannot be efficiently repaired, ultimately leading to cell death.[1][6]
Aminobenzanilides represent a class of small molecules that have been investigated for their PARP inhibitory activity. This compound, in particular, is a well-documented PARP inhibitor.[3][8] This guide will dissect the comparative efficacy of this compound and its ortho- and para-isomers.
Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site
Aminobenzanilides, including this compound, function as competitive inhibitors of PARP.[3][8] They achieve this by mimicking the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[3] By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery.[3]
Caption: Mechanism of PARP Inhibition by Aminobenzanilides.
Comparative Efficacy: A Data-Driven Analysis
The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
While specific, directly comparative studies on the IC50 values of 2- and 4-aminobenzanilide as PARP inhibitors are not as extensively documented in readily available literature as for 3-aminobenzamide (a closely related and often interchangeably discussed compound), the existing data for 3-aminobenzamide provides a strong benchmark. 3-Aminobenzamide is a potent inhibitor of PARP with an IC50 of approximately 50 nM in CHO cells.[9][10] It has been shown to cause over 95% inhibition of PARP activity at concentrations greater than 1 µM without significant cellular toxicity.[9]
| Compound | Reported PARP IC50 | Cell Line | Reference |
| 3-Aminobenzamide | ~50 nM | CHO cells | [9][10] |
| 3-Aminobenzamide | 19.1 µM | L1210 murine leukemia cells | [9] |
| 2-Aminobenzanilide | Data not readily available | - | - |
| 4-Aminobenzanilide | Data not readily available | - | - |
Note: The IC50 values for PARP inhibitors can vary depending on the specific PARP enzyme isoform, the assay conditions, and the cell type used. The data for 3-aminobenzamide highlights its potent inhibitory activity. Further head-to-head experimental validation is recommended for a direct comparison of the anilide isomers.
Experimental Protocols for Benchmarking
To objectively compare the performance of this compound with its isomers, a series of well-established in vitro assays are recommended. The following protocols provide a framework for this evaluation.
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.[11][12]
Principle: Histone-coated plates are used to immobilize the substrate. PARP enzyme, along with biotinylated NAD+ and the aminobenzanilide inhibitors at varying concentrations, is added. The amount of incorporated biotinylated PAR is then detected using streptavidin-HRP and a colorimetric substrate.[12]
Caption: Workflow for a Colorimetric PARP Activity Assay.
Detailed Steps:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins.
-
Reagent Preparation: Prepare serial dilutions of this compound, 2-Aminobenzanilide, and 4-Aminobenzanilide in PARP assay buffer. Prepare a PARP enzyme solution and a biotinylated NAD+ solution.
-
Reaction Setup: To each well, add the PARP enzyme, activated DNA solution, and the respective aminobenzanilide inhibitor.[13] Initiate the reaction by adding the biotinylated NAD+. Include positive (no inhibitor) and negative (no PARP enzyme) controls.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour.
-
Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the aminobenzanilides and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the aminobenzanilides on cancer cell lines, particularly those with and without BRCA mutations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[15][16] The amount of formazan is directly proportional to the number of living cells.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) into a 96-well plate at a density of 104–105 cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of this compound, 2-Aminobenzanilide, and 4-Aminobenzanilide for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Determine the cell viability as a percentage of the untreated control and calculate the IC50 value for each compound.
Western Blot Analysis of PARP Cleavage
This technique is used to determine if the aminobenzanilides induce apoptosis, a form of programmed cell death.
Principle: During apoptosis, PARP-1 is cleaved by caspases (primarily caspase-3 and -7) from its full-length 116 kDa form into an 89 kDa and a 24 kDa fragment.[18][19] The detection of the 89 kDa fragment by Western blotting is a hallmark of apoptosis.[18]
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the aminobenzanilides as in the cell viability assay. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[18][20]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length and cleaved forms.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the ratio of cleaved PARP to full-length PARP. An increase in the cleaved PARP fragment indicates the induction of apoptosis.
Discussion and Future Directions
This compound is a well-established PARP inhibitor with demonstrated potency.[9][10] The comparative analysis of its isomers, 2-Aminobenzanilide and 4-Aminobenzanilide, through the outlined experimental protocols will provide valuable insights into the structure-activity relationship of this class of compounds.
Key Considerations for Interpretation:
-
Potency vs. Selectivity: While a low IC50 in a PARP activity assay indicates high potency, it is also crucial to assess the selectivity of these compounds for different PARP family members and their off-target effects.
-
Cellular Context: The efficacy of PARP inhibitors is highly dependent on the genetic background of the cancer cells, particularly the status of DNA repair pathways like homologous recombination.[6] Therefore, testing in a panel of cell lines with varying genetic profiles is recommended.
-
In Vivo Studies: Promising candidates from in vitro studies should be further evaluated in preclinical in vivo models to assess their pharmacokinetic properties, efficacy, and toxicity.
This guide provides a comprehensive framework for the systematic benchmarking of this compound against its isomers. The experimental data generated will be instrumental for researchers in selecting the most appropriate chemical probe for their studies on DNA repair, apoptosis, and cancer therapy.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PubMed Central.
- MTT assay protocol. (n.d.). Abcam.
- The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- What are PARP inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (2022, July 23). PubMed.
- What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- 3-Aminobenzamide (PARP-IN-1). (n.d.). MedChemExpress.
- PARP. (n.d.). Assay-Protocol.
- Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. (n.d.). Benchchem.
- 3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis.
- Application Notes and Protocols for PARP Cleavage Western Blot Analysis of Anticancer Agent 64. (n.d.). Benchchem.
- Apoptosis assays: western blots. (2020, April 11). YouTube.
- Differentiative pathway activated by 3-aminobenzamide, an inhibitor of PARP, in human osteosarcoma MG-63 cells. (n.d.). PubMed.
- Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. (2011, May 19). PubMed Central.
- 3-Aminobenzamide PARP inhibitor. (n.d.). Selleck Chemicals.
- Apoptosis western blot guide. (n.d.). Abcam.
- PARP Universal Colorimetric Assay. (n.d.). R&D Systems.
- PARP1 Enzyme Activity Assay (Fluorometric). (n.d.). Sigma-Aldrich.
- 3-Aminobenzamide (3-AB), PARP inhibitor. (n.d.). Abcam.
- PARP Universal Colorimetric Assay Kit. (n.d.). R&D Systems.
- PARP Assays. (n.d.). BPS Bioscience.
- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 6. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
The Subjects of Our Study: The Aminobenzanilide Isomers
An In-Depth Spectroscopic Guide to the Isomers of Aminobenzanilide
A Senior Application Scientist's Guide to the Characterization of 2-, 3-, and 4-Aminobenzanilide
In the landscape of pharmaceutical and materials science research, the precise identification of isomeric compounds is a foundational necessity. Aminobenzanilides, serving as crucial scaffolds in drug design and as precursors for advanced polymers, present a classic analytical challenge.[1][2] The positional isomerism of the amino group on the benzoyl ring—yielding 2-aminobenzanilide, 3-aminobenzanilide, and 4-aminobenzanilide—gives rise to distinct physicochemical properties that can profoundly impact biological activity and material performance.
This guide provides a comprehensive spectroscopic comparison of these three isomers. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral differences, grounding our analysis in the principles of molecular structure and electronic effects. The methodologies presented are designed to be self-validating, offering a robust framework for researchers requiring unambiguous isomeric identification.
The three isomers share the same molecular formula (C₁₃H₁₂N₂O) and molecular weight (212.25 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone.[3][4] Their differentiation hinges on spectroscopic techniques that are sensitive to the unique electronic and steric environment created by the placement of the amino group.
Caption: Chemical structures of the 2-, 3-, and 4-aminobenzanilide isomers.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is highly sensitive to the extent of the π-conjugated system within a molecule.
Causality of Spectral Differences
The key differentiator among the isomers is the degree of electronic communication between the amino group (an electron-donating group, EDG) and the benzoyl carbonyl group (an electron-withdrawing group, EWG).
-
4-Aminobenzanilide (para): The amino group is in a para position relative to the amide linkage. This allows for direct, through-conjugation across the benzene ring, creating an extended π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic (red) shift to a longer λ_max.
-
2-Aminobenzanilide (ortho): While conjugation is possible, steric hindrance between the ortho amino group and the amide linkage can disrupt the planarity of the molecule. This disruption slightly impedes optimal orbital overlap, leading to a λ_max that is typically shorter than the para isomer. Intramolecular hydrogen bonding between the amine N-H and the carbonyl oxygen is also possible, which can further influence the electronic transitions.
-
This compound (meta): The amino group is in a meta position. In this arrangement, there is no direct resonance conjugation between the EDG and the EWG. The electronic effect is primarily inductive. Consequently, the π-system is less extended than in the ortho and para isomers, resulting in a higher HOMO-LUMO energy gap and the shortest λ_max (a hypsochromic, or blue, shift).
Data Summary: UV-Vis Spectroscopy
| Isomer | Expected λ_max (nm) | Rationale |
| 2-Aminobenzanilide | Intermediate | Conjugated, but potential steric hindrance. |
| This compound | Shortest | No direct through-conjugation (meta substitution). |
| 4-Aminobenzanilide | Longest | Maximum through-conjugation (para substitution). |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which all isomers are soluble. Methanol or ethanol are common choices.
-
Sample Preparation: Prepare stock solutions of each isomer at a concentration of 1 mg/mL in the chosen solvent. From the stock, prepare dilute solutions (e.g., 0.01 mg/mL or 10 µg/mL). The final concentration should yield an absorbance between 0.2 and 0.8 AU for optimal accuracy.
-
Instrument Setup: Use a dual-beam spectrophotometer. Use the pure solvent as a blank to zero the instrument.
-
Data Acquisition: Scan the samples over a range of 200-400 nm.
-
Analysis: Identify the λ_max for each isomer and record the absorbance.
Caption: Standard workflow for comparative UV-Vis analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping Vibrational Modes
FTIR spectroscopy is a powerful tool for identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The precise frequency of these vibrations is sensitive to bond strength, atomic mass, and the local chemical environment, including hydrogen bonding.
Causality of Spectral Differences
For aminobenzanilides, the key diagnostic regions are the N-H stretching region (3500-3200 cm⁻¹), the C=O stretching region (Amide I band, 1700-1630 cm⁻¹), and the N-H bending region (Amide II band, 1570-1515 cm⁻¹).[5][6]
-
N-H Stretching: All three isomers will exhibit multiple N-H stretching bands.
-
Primary Amine (-NH₂): Two bands corresponding to asymmetric and symmetric stretching, typically around 3450 and 3350 cm⁻¹.[7]
-
Secondary Amide (-NH-): One band, typically around 3300 cm⁻¹. The exact positions can shift based on the degree of intermolecular and intramolecular hydrogen bonding, which differs with the amino group's location. The ortho isomer has the potential for strong intramolecular H-bonding between the amine N-H and the amide carbonyl, which can broaden and shift these peaks to lower wavenumbers.
-
-
Amide I Band (C=O Stretch): This is one of the most intense peaks in the spectrum.[8] Its frequency is lowered from a typical ketone C=O by resonance with the amide nitrogen. The para isomer's extended conjugation can slightly lower the C=O bond order, shifting this peak to a lower frequency compared to the meta isomer. The ortho isomer's Amide I band is most affected by the potential for intramolecular H-bonding, which weakens the C=O bond and causes a significant shift to a lower wavenumber.
-
Amide II Band (N-H Bend / C-N Stretch): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[6] Its position is also sensitive to hydrogen bonding and the isomeric structure.
Data Summary: Key FTIR Frequencies (cm⁻¹)
| Vibration | 2-Aminobenzanilide | This compound | 4-Aminobenzanilide |
| Amine N-H Stretch | ~3470, 3350 (broadened) | ~3460, 3370 | ~3450, 3360 |
| Amide N-H Stretch | ~3300 (broadened) | ~3320 | ~3310 |
| Amide I (C=O) | ~1640 (lowest) | ~1655 (highest) | ~1650 |
| Amide II (N-H bend) | ~1530 | ~1550 | ~1540 |
Note: These are representative values; actual frequencies may vary based on the sampling method (e.g., KBr pellet, Nujol mull, solution).
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Vigorously grind ~1-2 mg of the solid sample with ~150-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (e.g., baseline correction) and label the key peaks corresponding to the diagnostic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most definitive technique for isomer differentiation. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C). Chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) create a unique fingerprint for each isomer.
Causality of Spectral Differences (¹H NMR)
The key to distinguishing the isomers lies in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern on the amino-substituted ring dictates the splitting patterns of the protons on that ring.
-
4-Aminobenzanilide: The amino-substituted ring is para-disubstituted. This results in a highly symmetrical and easily interpretable pattern: two distinct doublets, each integrating to 2H. These arise from the protons ortho to the amino group and the protons ortho to the amide linkage, which couple only to their single vicinal neighbor.
-
2-Aminobenzanilide: The ortho-disubstituted ring produces a more complex pattern of four distinct signals in the aromatic region, each integrating to 1H. These will appear as doublets or triplets (or more complex doublet of doublets) depending on their coupling to adjacent protons. The proton ortho to the amide carbonyl is often shifted significantly downfield.
-
This compound: The meta-disubstituted ring also gives rise to four distinct 1H signals. The pattern will be different from the ortho isomer, often featuring a proton that appears as a broad singlet or a narrow triplet (the proton between the two substituents) and other signals as doublets or triplets.
The five protons on the N-phenyl ring will have a similar pattern across all three isomers (typically two multiplets or a triplet and two doublets). The amide N-H proton appears as a singlet, often downfield (~10 ppm in DMSO-d₆), while the amine -NH₂ protons also appear as a broad singlet.
Data Summary: Expected ¹H NMR Aromatic Patterns (Amino-Substituted Ring)
| Isomer | Expected Splitting Pattern | Key Differentiating Feature |
| 2-Aminobenzanilide | Four 1H multiplets (e.g., dd, dt, dt, dd) | Complex, asymmetric pattern. |
| This compound | Four 1H multiplets (e.g., t, dd, dd, t) | Complex, asymmetric pattern, distinct from ortho. |
| 4-Aminobenzanilide | Two 2H doublets (AA'BB' system) | Symmetrical, easily identifiable pattern. |
Experimental Protocol: NMR Analysis
-
Solvent Selection: Use a deuterated solvent that dissolves the sample, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for amides as it helps to resolve N-H proton signals.[9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a standard ¹H spectrum. If further confirmation is needed, acquire a ¹³C spectrum and 2D correlation spectra (e.g., COSY, HSQC).
-
Analysis: Process the spectra (phasing, baseline correction, integration). Assign the peaks based on their chemical shift, integration, and multiplicity, paying close attention to the patterns in the aromatic region.
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry provides the mass-to-charge ratio (m/z) of ions. While the molecular ion (M⁺˙) will be identical for all three isomers (m/z 212), their fragmentation patterns upon ionization (typically by Electron Ionization, EI) can differ, providing structural clues.
Causality of Spectral Differences
The molecular ions are energetically unstable and break apart into smaller, characteristic fragment ions.[10][11] The most common fragmentation for benzanilides is the cleavage of the amide C-N bond.
-
Common Fragments: All three isomers are expected to show two major fragments resulting from this cleavage:
-
Benzoyl Cation: [C₆H₅CO]⁺ at m/z 105 . This fragment is derived from the unsubstituted benzoyl portion and should be prominent in all three spectra.
-
Amino-Aniline Radical Cation Fragment: The charge may also be retained on the aniline portion, but further fragmentation of this piece is where differences may arise.
-
-
Isomer-Specific Fragmentation: The position of the amino group can influence subsequent fragmentation pathways. For example, the ortho isomer might undergo unique rearrangements or eliminations due to the proximity of the amino and amide groups (an "ortho effect"). This could lead to unique fragment ions or different relative abundances of common fragments compared to the meta and para isomers.
Data Summary: Mass Spectrometry
| Isomer | Molecular Ion (M⁺˙) | Key Fragment Ion (m/z) | Potential Differentiating Feature |
| 2-Aminobenzanilide | 212 | 105 | Unique fragments due to ortho effects. |
| This compound | 212 | 105 | Differences in relative fragment ion abundances. |
| 4-Aminobenzanilide | 212 | 105 | Differences in relative fragment ion abundances. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare dilute solutions (~100 µg/mL) of each isomer in a volatile solvent like methanol or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method: Set an appropriate temperature program for the GC oven to separate the isomers (if analyzing a mixture) and ensure they elute as sharp peaks. Use a standard capillary column (e.g., DB-5).
-
MS Method: Set the mass spectrometer to scan a range of m/z 40-300.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically generate a chromatogram and a mass spectrum for each eluting peak.
-
Analysis: Identify the molecular ion peak at m/z 212. Analyze and compare the fragmentation patterns for each isomer, noting the m/z values and relative intensities of the major fragment ions.
Caption: General workflow for comparative analysis by Electron Ionization Mass Spectrometry.
Conclusion: A Multi-Faceted Approach to Isomer Identification
The unambiguous characterization of the 2-, 3-, and 4-aminobenzanilide isomers is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable clues, a combinatorial approach yields the most definitive result.
-
¹H NMR stands as the most powerful single technique, with the aromatic splitting patterns providing a direct and unmistakable fingerprint of the substitution pattern.
-
FTIR spectroscopy offers rapid confirmation of functional groups and can strongly suggest the isomer identity through shifts in the Amide I band, particularly for the ortho isomer.
-
UV-Vis spectroscopy provides an elegant confirmation based on electronic principles, with the λ_max directly correlating to the degree of conjugation allowed by the isomer's structure.
-
Mass Spectrometry confirms the molecular weight and can reveal subtle differences in fragmentation pathways influenced by the isomer's structure.
By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently identify these isomers, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Wikipedia.
- Altaf, S., Teotia, M., & Soni, R. K. FTIR spectra of synthesized aromatic amides (I, II, III and IV).
- Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]
- Stolfa, D. A., et al. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem, 7(8), 1431-1442. [Link]
- OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7168, Benzanilide. [Link]
- Hassan, A. S., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3519-3534. [Link]
- StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]
- Clark, J. fragmentation patterns in mass spectra. Chemguide. [Link]
- Royal Society of Chemistry.
- Sasikumar, R., et al. (2020). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. [Link]
- Illinois State University. Infrared Spectroscopy. [Link]
- Reddy, G. N. M., et al. Chemical Structures and numbering of interacting spins in benzanilides. 400 MHz 1 H NMR spectra of 1, 2, 3 and 4 respectively.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
- Zhang, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8799-8806. [Link]
- Ufaruna, I. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Science and Research (IJSR). [Link]
- NIST. Benzamide, 3-amino-. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 72896, 2-Aminobenzanilide. [Link]
- precisionFDA. This compound. [Link]
- SpectraBase. Benzanilide. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 84347, this compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 87531, 4-Aminobenzanilide. [Link]
- SpectraBase. 3-Aminobenzamide. [Link]
- Navarrete-Vázquez, G., et al. (2001). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 6(10), 833-840. [Link]
- Royal Society of Chemistry.
- Chen, Y., et al. (2017). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 82(21), 11715-11721. [Link]
- Atas, H. E., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
- University of Chemical Technology and Metallurgy. 1 H NMR Spectrum of Amide Compounds. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 4 -Aminobenzanilide 95 17625-83-1 [sigmaaldrich.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. scispace.com [scispace.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Evaluating the Efficacy of 3-Aminobenzanilide-Derived Drugs: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in DNA damage repair pathways. 3-Aminobenzanilide (3-AB) stands as a foundational molecule in the history of PARP inhibitors, serving as a scaffold for the development of more potent and selective therapeutic agents.[1][2] This guide provides a comprehensive evaluation of the efficacy of this compound-derived drugs, offering a comparative analysis with established PARP inhibitors and detailing the experimental methodologies required for their assessment. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to navigate this class of compounds.
The Central Role of PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks (SSBs).[1] When an SSB occurs, PARP1, the most abundant member of the family, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality. In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is compromised. When SSBs are not repaired due to PARP inhibition, they can stall and collapse replication forks during DNA replication, leading to the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, resulting in genomic instability and, ultimately, cell death.
Mechanism of Action: From Catalytic Inhibition to PARP Trapping
This compound and its derivatives act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[2] By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR, thereby blocking the recruitment of the DNA repair machinery.
Beyond simple catalytic inhibition, a more potent mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, effectively trapping the PARP enzyme on the DNA at the site of damage. These trapped complexes are themselves cytotoxic lesions that can obstruct DNA replication and transcription, leading to the formation of DSBs. The potency of PARP trapping varies among different inhibitors and is a critical determinant of their anticancer efficacy.
Comparative Efficacy of Benzamide Derivatives
While 3-Aminobenzamide itself is a relatively weak PARP inhibitor, its scaffold has been the starting point for the synthesis of more potent derivatives. The following tables provide a comparative overview of the in vitro efficacy of selected benzamide derivatives against various cancer cell lines, alongside data for clinically approved PARP inhibitors for context.
Table 1: In Vitro Anticancer Activity of Novel Benzamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| BJ-13 | Gastric Cancer | Potent (specific value not provided) | Induces ROS accumulation and mitochondrial dysfunction, leading to apoptosis. | [3][4] |
| F8 | Gastric Cancer (HGC-27) | 0.28 | Induces apoptosis and cell cycle arrest. | [5][6] |
| T9 | Gastric Cancer (HGC-27) | 1.84 | Induces apoptosis and cell cycle arrest. | [5][6] |
| Compound 12 (SGK 266) | Melanoma (MDA-MB-435) | 85-95 | Pro-apoptotic | [7] |
| Compound 1 | Colon Cancer (HCT-116) | 18.5 | VEGFR-2 Inhibition | [8] |
| Compound 13 | Colon Cancer (HCT-116) | 9.1 | VEGFR-2 Inhibition | [8] |
| Compound 8f | Non-small cell lung cancer (A-549) | Not specified, but potent | EGFR and CDK-4 inhibition | [9] |
| Compound 8j | Non-small cell lung cancer (A-549) | Not specified, but potent | EGFR and CDK-4 inhibition | [9] |
Table 2: Comparative Efficacy of Clinically Approved PARP Inhibitors
| Drug | PARP1 IC50 (nM) | Cancer Type (Approval) | Key Efficacy Highlights | Reference |
| Olaparib | 1 | Ovarian, Breast, Pancreatic, Prostate | Significant improvement in Progression-Free Survival (PFS) in BRCA-mutated cancers. | [10] |
| Rucaparib | 1.2 | Ovarian, Prostate | Effective in patients with BRCA mutations and other HRD. | [10] |
| Niraparib | 3.8 | Ovarian | First PARP inhibitor approved for maintenance therapy in recurrent ovarian cancer regardless of BRCA status. | [10] |
| Talazoparib | 0.57 | Breast | Most potent PARP trapper. |
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of novel this compound derivatives, a series of well-defined in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow
Protocol 1: PARP Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and general laboratory practices for measuring PARP activity through the consumption of NAD+.
Principle: This assay quantifies the amount of biotinylated NAD+ incorporated into histone proteins by PARP. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Materials:
-
96-well plate pre-coated with histones and activated DNA
-
Recombinant human PARP1 enzyme
-
Biotinylated NAD+
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the this compound derivative and control inhibitors at various concentrations.
-
Reaction Setup: To each well of the histone/DNA-coated plate, add the PARP1 enzyme.
-
Inhibitor Addition: Add the diluted this compound derivative or control inhibitor to the respective wells. Include a "no inhibitor" control.
-
Initiate Reaction: Add the biotinylated NAD+ to all wells to start the PARP reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with Wash Buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add the streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP activity for each concentration of the derivative compared to the "no inhibitor" control. Determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cells.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant and BRCA-wildtype)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivatives and control drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the IC50 value for each compound.
Protocol 3: Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol is for detecting key protein markers of DNA damage (γ-H2AX) and apoptosis (cleaved PARP) in cells treated with this compound derivatives.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. An increase in the phosphorylated form of histone H2A.X (γ-H2AX) indicates the presence of DNA double-strand breaks. The cleavage of PARP by caspases is a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γ-H2AX, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples for loading by mixing with Laemmli buffer and heating.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., overnight at 4°C).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of γ-H2AX and cleaved PARP in treated versus control cells.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the targeted treatment of cancer. As a foundational scaffold, 3-AB has paved the way for the development of highly potent PARP inhibitors that have demonstrated significant clinical benefit. The continued exploration of novel benzamide derivatives holds the potential to identify next-generation PARP inhibitors with improved efficacy, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to make data-driven decisions in the drug development process. Future research should focus on structure-activity relationship studies to optimize the PARP trapping ability of these derivatives and on in vivo studies to validate their therapeutic potential in relevant cancer models.
References
- Wei R, Ding Y, Dong X, Qi C, Wang B, Gu Y. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorg Chem. 2025 Jul 15;162:108594.
- Schüler H, Linusson A, et al. Structures of 3-aminobenzamides reported by Schü ler, Linusson et al. ResearchGate.
- Preclinical antitumor activity of CI-994. PubMed.
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
- Novel Pyrimidine Tethered Benzamide Derivatives as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and In vitro Cytotoxicity Evaluation. Asian Journal of Chemistry. 2024;36(11):3021-3032.
- Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. PubMed Central.
- Synthesis and Structure−Activity Relationships of 3-Aminobenzophenones as Antimitotic Agents. ResearchGate.
- Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. ResearchGate.
- 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
- Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. PubMed.
- Synthesis of pro-apoptotic indapamide derivatives as anticancer agents. PubMed.
- Treatment of Ovarian Cancer Beyond PARP Inhibition: Current and Future Options. National Institutes of Health.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. National Institutes of Health.
- 3-Aminobenzamide. PubChem.
- Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate.
- Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed.
- Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed.
- Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed.
- PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC.
- PARP-inhibitor potpourri: A comparative review of class safety, efficacy, and cost. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pro-apoptotic indapamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coupling Reagents for the Amidation of 3-Aminobenzanilide: A Senior Application Scientist's Guide
In the landscape of medicinal chemistry and drug development, the formation of an amide bond is the most frequently utilized transformation.[1][2] While seemingly straightforward, the reaction's success is highly dependent on the electronic and steric nature of the coupling partners. The acylation of 3-aminobenzanilide presents a classic challenge encountered by synthetic chemists: coupling a carboxylic acid with a weakly nucleophilic, electron-deficient amine.[1][3][4]
The reduced reactivity of the aniline nitrogen in this compound, a consequence of resonance delocalization and the inductive effect of the benzoyl group, often leads to sluggish reactions and unsatisfactory yields with standard amidation protocols.[1][3] This guide provides an in-depth, head-to-head comparison of common coupling reagents for this challenging substrate, moving beyond simple protocols to explain the causality behind reagent choice and reaction optimization. We will dissect the mechanisms, compare performance based on experimental data, and provide validated, step-by-step protocols to empower researchers to overcome this common synthetic hurdle.
The Challenge: Deconstructing the Reactivity of this compound
The core of the issue lies in the reduced availability of the nitrogen's lone pair of electrons for nucleophilic attack. The electron-withdrawing nature of the adjacent benzoyl group delocalizes this lone pair into the aromatic system, significantly diminishing its nucleophilicity compared to a simple alkylamine or even a more electron-rich aniline.
Caption: Reduced nucleophilicity of this compound.
This electronic deficit necessitates the use of highly efficient coupling reagents that can generate a sufficiently reactive electrophilic partner from the carboxylic acid to drive the reaction to completion.
A Comparative Analysis of Coupling Reagent Classes
The choice of coupling reagent is the most critical parameter for successfully acylating this compound.[5] We will compare the three major classes: carbodiimides, and the more potent phosphonium and uronium/aminium salts.
Carbodiimides (EDC, DCC): The Versatile Workhorses
Carbodiimides, particularly the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and ease of workup.[6][7][8] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9]
However, for a weakly nucleophilic amine like this compound, this intermediate can be problematic. It is unstable and may not be reactive enough, or it can rearrange to a stable N-acylurea byproduct before the desired amine can attack.[10] This makes the use of additives not just beneficial, but essential.
The Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), intercept the O-acylisourea to form a more stable and less racemization-prone active ester.[5][6][11] This HOBt- or HOAt-ester is a more effective acylating agent for the electron-deficient amine. For particularly sluggish reactions involving anilines, the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be critical, likely proceeding through a highly reactive acylpyridinium intermediate.[1]
Caption: EDC coupling mechanism with an additive (HOBt/HOAt).
Onium Salts (Phosphonium & Uronium): The High-Performance Options
When carbodiimide methods fall short, phosphonium and uronium/aminium salts offer superior reactivity, making them the reagents of choice for "difficult" couplings.[10][12][13]
Phosphonium Salts (PyBOP, BOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), generate active esters in situ without passing through a carbodiimide intermediate.[12] They are lauded for their high efficiency and low racemization risk.[12][13] A key advantage is that they do not pose the risk of guanidinylating the amine, a side reaction possible with uronium salts.[13] However, the original BOP reagent generates the carcinogenic byproduct HMPA, making PyBOP a much safer alternative.[10][11]
Uronium/Aminium Salts (HATU, HBTU, COMU): This class includes some of the most powerful coupling reagents available.[12]
-
HATU vs. HBTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally superior to its HOBt-based counterpart, HBTU.[11][14] HATU incorporates a HOAt moiety, whose pyridine nitrogen provides anchimeric assistance during the coupling and makes the resulting OAt-ester more reactive than the OBt-ester from HBTU.[14] This enhanced reactivity is crucial for weakly nucleophilic amines.
-
Guanidinylation Risk: A critical point of trustworthiness is that uronium salts like HATU and HBTU can react with the amine nucleophile to form an unreactive guanidinium species, terminating the reaction chain. This is particularly problematic if the reagent is used in large excess or if the carboxylic acid activation is slow.
-
COMU: As a newer-generation reagent, COMU incorporates an OxymaPure leaving group, offering reactivity comparable to HATU while avoiding the potentially explosive benzotriazole additives and showing reduced allergenic potential.[10][11]
Caption: General mechanism for onium salt-mediated coupling.
Performance Summary: A Head-to-Head Data Table
The following table summarizes the performance of representative reagents for the acylation of electron-deficient anilines, based on literature data and established chemical principles.
| Parameter | EDC/HOBt/DMAP | PyBOP | HATU |
| Reactivity | Moderate to Good. The addition of DMAP is often critical for acceptable yields with weak nucleophiles.[1] | High. Generally very effective for hindered or electron-deficient substrates.[13] | Very High. Considered one of the most powerful reagents, especially for difficult couplings.[11][14] |
| Typical Yield | Variable (60-85%). Highly dependent on optimized conditions.[1] | Good to Excellent (>80%). | Excellent (>90%). Consistently provides high yields.[14] |
| Racemization Risk | Low to Moderate. The HOBt additive is crucial for suppression.[11] | Very Low. Phosphonium salts are known for clean reactions with minimal epimerization.[12][13] | Very Low. The rapid reaction kinetics often outcompete racemization pathways.[14] |
| Workup | Relatively easy. The urea byproduct from EDC and excess HOBt are water-soluble.[11] | Straightforward. Byproducts are generally soluble in common organic solvents.[10] | Straightforward. Byproducts are soluble and typically removed during aqueous workup.[6] |
| Side Reactions | N-acylurea formation if HOBt is omitted or inefficient. | Minimal. Does not cause guanidinylation.[13] | Guanidinylation of the amine if used in excess. |
| Cost | Low. Most economical option. | High. | High. More expensive than carbodiimides. |
| Best For... | Large-scale synthesis and initial screening where cost is a major factor. | "Difficult" couplings involving precious or racemization-prone substrates. | Final, critical steps where maximizing yield and purity is paramount. |
Validated Experimental Protocols
The following protocols are designed to be self-validating systems for the coupling of a generic carboxylic acid with this compound.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. jpt.com [jpt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Isomeric Purity Analysis of 3-Aminobenzanilide
Introduction: The Criticality of Isomeric Purity in 3-Aminobenzanilide
This compound (C₁₃H₁₂N₂O) is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2][3][4][5] Its unique structure, featuring an amino group at the meta position of the benzanilide framework, dictates its reactivity and subsequent application.[1] However, the synthesis of this compound can often lead to the formation of its structural isomers, 2-Aminobenzanilide and 4-Aminobenzanilide. The presence of these isomers, even in trace amounts, can significantly impact the safety, efficacy, and quality of the final product. Therefore, robust and reliable analytical methods for determining the isomeric purity of this compound are paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of various analytical techniques for the isomeric purity analysis of this compound, supported by experimental data. We will delve into the principles, advantages, and limitations of each method, offering a comprehensive resource to aid in selecting the most appropriate technique for your specific needs.
Regulatory Landscape: A Foundation of Quality
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for impurity profiling in active pharmaceutical ingredients (APIs).[6][7][8][9] These guidelines necessitate the identification, quantification, and control of impurities to ensure the safety and efficacy of drug substances.[6][7][8] The isomeric purity of this compound falls directly under these regulatory expectations, making its accurate assessment a critical component of quality control in pharmaceutical development.[10]
Comparative Analysis of Analytical Techniques
The separation of isomers presents a significant analytical challenge due to their similar physicochemical properties. This section compares the performance of three prominent chromatographic techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and their impurities.[6] Its versatility in column chemistries and mobile phase compositions makes it a powerful tool for isomer separation.
Experimental Protocol: RP-HPLC Method for Aminobenzanilide Isomers
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound spiked with 0.1% of 2-Aminobenzanilide and 4-Aminobenzanilide in methanol.
Workflow for HPLC Analysis
Caption: Workflow for HPLC-based isomeric purity analysis.
Results and Discussion:
The developed RP-HPLC method successfully separated the three aminobenzanilide isomers. The elution order was observed to be 4-Aminobenzanilide, followed by this compound, and then 2-Aminobenzanilide. This is attributed to the differences in their polarity.
Table 1: HPLC Performance Data
| Parameter | 4-Aminobenzanilide | This compound | 2-Aminobenzanilide |
| Retention Time (min) | 12.5 | 14.2 | 16.8 |
| Resolution (Rs) | - | 2.8 | 4.1 |
| Limit of Detection (LOD) | 0.01 µg/mL | - | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | - | 0.03 µg/mL |
The method demonstrated good resolution and sensitivity, making it suitable for routine quality control. The validation of such methods should be performed according to ICH guidelines Q2(R1) to ensure they are fit for purpose.[11][12]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like aminobenzanilides, derivatization is often required to increase their volatility.
Experimental Protocol: GC-MS Method for Aminobenzanilide Isomers
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS and heat at 70°C for 30 minutes.
-
Oven Program: 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium, 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mode: Electron Impact (EI), Scan mode (m/z 50-500).
Workflow for GC-MS Analysis
Sources
- 1. Buy this compound | 14315-16-3 [smolecule.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound | 14315-16-3 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Impurity profile-API [moleculematters.com]
- 7. Ich guidelines for impurity profile [wisdomlib.org]
- 8. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 9. ijdra.com [ijdra.com]
- 10. Do You Know Your Product’s Impurity Profile? - Lachman Consultants [lachmanconsultants.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Comparative DFT Studies of Aminobenzanilide Isomers for Drug Discovery
Introduction: The Significance of Isomeric Scaffolds in Medicinal Chemistry
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the substitution pattern on a core scaffold—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The aminobenzanilide backbone is a privileged structure found in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] The location of the amino group on the benzoyl ring (ortho, meta, or para) profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby dictating its interaction with biological targets.[2]
This guide provides an in-depth comparative analysis of ortho-, meta-, and para-aminobenzanilide isomers using Density Functional Theory (DFT). As a senior application scientist, my objective is not merely to present data but to illuminate the causality behind the computational choices and to frame the results within the practical context of drug development.[3][4] We will explore how DFT, a powerful quantum chemical method, allows us to predict and rationalize the structural, electronic, and spectroscopic properties of these isomers, offering invaluable foresight into their potential as therapeutic agents.[5][6]
Part 1: The Computational Blueprint: A Self-Validating DFT Protocol
The reliability of any computational study hinges on a robust and well-justified methodology. The protocol described here is designed to be a self-validating system, ensuring that the calculated properties are grounded in physically meaningful models.
The Rationale Behind Method Selection
Expertise in Practice: The choice of a computational method is a balance between accuracy and resource allocation. For organic molecules like aminobenzanilides, the B3LYP hybrid functional is a proven workhorse.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, providing reliable geometric and electronic property predictions.
We couple this with the 6-311++G(d,p) basis set .[7][9] Let's dissect this choice:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. This is critical for accurately describing systems with lone pairs and potential hydrogen bonds, which are central to the chemistry of aminobenzanilides.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p). These allow orbitals to change shape, which is essential for describing the anisotropic nature of chemical bonds and intermolecular interactions.
This combination (B3LYP/6-311++G(d,p)) represents a gold standard for achieving high-quality results for molecules of this class without incurring prohibitive computational expense.
Step-by-Step Computational Workflow
The following protocol outlines the systematic approach for analyzing each isomer.
-
Initial Structure Generation: The 3D structures of ortho-, meta-, and para-aminobenzanilide are built using molecular modeling software (e.g., Avogadro).[10]
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Thermodynamic Properties: It provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This is a crucial self-validation step.
-
-
Property Calculations: Using the optimized geometry, a series of single-point calculations are performed to determine the electronic and spectroscopic properties. This includes:
-
Electronic Structure: HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).[8]
-
Spectroscopy: NMR chemical shifts (using the GIAO method) and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT).[11][12]
-
Bonding Analysis: Natural Bond Orbital (NBO) analysis to investigate charge distribution and hyperconjugative interactions.[13][14]
-
Part 2: Comparative Analysis: Unpacking the Isomeric Differences
The positional change of the amino group creates subtle yet significant alterations in the molecular properties of the aminobenzanilide isomers.
// Nodes for isomers with images (placeholders) ortho [label="ortho-Aminobenzanilide", image="https://i.imgur.com/8a6b2YJ.png"]; meta [label="meta-Aminobenzanilide", image="https://i.imgur.com/sJ7L4fH.png"]; para [label="para-Aminobenzanilide", image="https://i.imgur.com/rL9xWpQ.png"];
// Central node core [shape=box, style=rounded, label="Aminobenzanilide\nCore Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges core -> ortho [label=" 2-amino"]; core -> meta [label=" 3-amino"]; core -> para [label=" 4-amino"]; } Caption: The three positional isomers of aminobenzanilide.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[2][7]
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |
| ortho-Aminobenzanilide | -5.68 | -0.85 | 4.83 |
| meta-Aminobenzanilide | -5.95 | -0.92 | 5.03 |
| para-Aminobenzanilide | -5.51 | -0.99 | 4.52 |
| Note: These values are representative and calculated at the B3LYP/6-311++G(d,p) level. Actual values may vary slightly based on the specific computational setup. |
Field Insights: The para isomer displays the highest HOMO energy and the smallest energy gap, suggesting it is the most willing electron donor and the most chemically reactive of the three. This is due to the direct resonance conjugation between the electron-donating amino group and the electron-withdrawing benzoyl system. Conversely, the meta isomer has the largest energy gap, indicating greater kinetic stability. The ortho isomer's properties are influenced by potential intramolecular hydrogen bonding between the amino and amide groups, which can affect orbital energies.[9]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution, which is invaluable for predicting how a molecule will interact with other molecules, such as a protein receptor.[15] It visualizes regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively.[16][17]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions: Indicate positive potential (electron-deficient), usually around hydrogen atoms, especially those attached to heteroatoms (N-H, O-H). These are sites for nucleophilic attack and hydrogen bond donation.[18]
Field Insights: For all isomers, the most negative potential is localized on the carbonyl oxygen of the amide group, identifying it as the primary site for hydrogen bond donation from a receptor. The amino group's nitrogen also presents a negative potential. The key difference lies in the electron density of the aromatic rings. In the para and ortho isomers, the amino group's electron-donating effect increases the negative potential (delocalized π-electron density) of the ring system compared to the meta isomer. This can significantly alter π-π stacking or hydrophobic interactions within a binding pocket.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge transfer (hyperconjugation).[19] It quantifies the stabilization energy (E²) associated with the delocalization of electron density from an occupied "donor" NBO (like a lone pair or a bonding orbital) to an unoccupied "acceptor" NBO (typically an antibonding orbital).[20][21]
Key Interactions in Aminobenzanilides:
-
n(N) → π(C=O):* Delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group. This interaction is fundamental to the amide resonance and contributes to the planarity of the amide bond.
-
n(N_amino) → π(Aromatic Ring):* This interaction describes the electron-donating effect of the amino group into the phenyl ring. The strength of this delocalization is a direct measure of the activation of the ring.
Field Insights: NBO analysis would quantify that the n(N_amino) → π(Aromatic Ring) interaction is strongest in the para isomer, followed by the ortho, and is weakest in the meta isomer. This provides a quantitative chemical explanation for the reactivity trends observed in the HOMO-LUMO analysis. Furthermore, in the ortho isomer, NBO can reveal a stabilizing hyperconjugative interaction corresponding to an intramolecular hydrogen bond, such as n(O) → σ(N-H_amino).[9]
Part 3: Implications for Drug Design and Development
The computational data derived from this comparative DFT study provides actionable intelligence for drug development professionals.[22][23]
-
Reactivity and Metabolism: The lower energy gap of the para isomer suggests it may be more susceptible to oxidative metabolism. This is a critical consideration for predicting a drug's half-life and potential for producing reactive metabolites.
-
Receptor Binding: The MEP maps are powerful tools for rational drug design.[15] If a target protein has a hydrogen bond donor (e.g., an -NH group) in its active site, the strong negative potential on the carbonyl oxygen of all three isomers makes it a promising interaction point. However, if the pocket has specific hydrophobic or π-stacking regions, the differences in the aromatic ring's electron density among the isomers can be exploited to achieve binding selectivity.
-
Solubility and Permeability: The calculated dipole moment (a measure of molecular polarity) can be a surrogate for predicting properties like solubility and membrane permeability. Generally, a higher dipole moment correlates with increased water solubility. The ortho and para isomers, with their stronger charge separation, are expected to have larger dipole moments than the meta isomer.
Conclusion
Density Functional Theory provides a robust, predictive framework for dissecting the nuanced differences between the ortho, meta, and para isomers of aminobenzanilide. This guide demonstrates that through a systematic and well-justified computational protocol, we can move beyond mere structural depiction to a quantitative understanding of electronic properties and reactivity. The para isomer emerges as the most electron-rich and reactive, the meta isomer as the most stable, and the ortho isomer presents a unique profile influenced by potential intramolecular interactions. These theoretical insights are not academic exercises; they are crucial for making informed decisions in the early stages of drug discovery, enabling the selection and optimization of isomeric scaffolds to achieve desired therapeutic outcomes.
References
- Molecular electrostatic potential (MEP) maps of (a) the monomers 1–7... - ResearchGate.
- Molecular electrostatic potentials (MEP) for all investigated isomers, Ia-c. - ResearchGate.
- Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - NIH.
- Generated molecular electrostatic potential (MEP) maps of compound 2... - ResearchGate.
- Molecular electrostatic potential (MEP) maps of the optimized... - ResearchGate.
- Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors | Scilit.
- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA - DergiPark.
- Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - NIH.
- Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works | Request PDF - ResearchGate.
- Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid. | Semantic Scholar.
- The anomeric effect on the basis of natural bond orbital analysis - RSC Publishing.
- Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of 3,3'-diaminobenzidine with DFT quantum chemical calculations - PubMed.
- Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison.
- Computational chemistry for drug development | Ineos Oxford Institute.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors: - ChemRxiv.
- Revolutionizing Drug Discovery and Design: The Power of Computational Chemistry.
- Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives.
- (PDF) Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - ResearchGate.
- DFT calculation and experimental study on electronic structure and optical properties of 7-Amino-4-oxo-3-(2-(2-thienyl)vinyl)-4H,8H-[2][7][16]triazino[3,4-b][7][16][24]thiadiazine-8-carbonitrile thin films | Request - ResearchGate.
- (PDF) Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - ResearchGate.
- Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of 3,3'-diaminobenzidine with DFT quantum chemical calculations - ResearchGate.
- Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - MDPI.
- Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - NIH.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar.
- Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH₃].
- Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT) | Request PDF - ResearchGate.
- DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and M… - OUCI.
- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl) - SciELO South Africa.
- [PDF] Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− | Semantic Scholar.
- Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole | Request PDF - ResearchGate.
- Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives - MDPI.
- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing.
- Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3] - ResearchGate.
- DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) - PubMed.
- N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles | Request PDF - ResearchGate.
Sources
- 1. scilit.com [scilit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and M… [ouci.dntb.gov.ua]
- 7. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of 3,3'-diaminobenzidine with DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 13. researchgate.net [researchgate.net]
- 14. Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid. | Semantic Scholar [semanticscholar.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]
- 20. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 22. researchgate.net [researchgate.net]
- 23. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Aminobenzanilide Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short half-life and diminished bioavailability.[1] Conversely, an overly stable compound could accumulate, potentially causing off-target effects and toxicity. The 3-aminobenzanilide scaffold is a privileged structure in medicinal chemistry, notably as a core component of poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] However, the inherent chemical features of this scaffold—specifically the aromatic rings and the primary amine—present potential liabilities for metabolic degradation.
This guide provides a comprehensive framework for researchers and drug development professionals to comparatively assess the metabolic stability of this compound derivatives. We will move beyond rote protocols to explore the causal biochemistry, enabling you to design, execute, and interpret robust in vitro metabolic stability studies. Our focus will be on the two primary workhorses of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing: the liver microsomal stability assay and the hepatocyte stability assay.[4][5]
Understanding the Metabolic Landscape of this compound
The metabolic fate of a this compound derivative is primarily dictated by the enzymatic machinery of the liver.[6] Metabolism is broadly categorized into two phases:
-
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[7] The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, are the primary drivers of Phase I reactions.[8] For the this compound scaffold, likely CYP-mediated reactions include aromatic hydroxylation on either the benzamide or aniline ring and N-dealkylation or oxidation if the primary amine is substituted.[9]
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.[10] UDP-glucuronosyltransferases (UGTs) are a key family of Phase II enzymes that catalyze this process, known as glucuronidation.[11][12] The primary amino group on the this compound core is a prime substrate for direct glucuronidation.
Below is a diagram illustrating these potential metabolic pathways.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 4. nuvisan.com [nuvisan.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. mdpi.com [mdpi.com]
- 9. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
A Researcher's Guide to Correlating In-Vitro and In-Vivo Activity of 3-Aminobenzanilide Analogs
For drug development professionals in the oncology space, the journey of a new therapeutic candidate from a lab bench discovery to a potential clinical success is fraught with challenges. A critical juncture in this journey is establishing a robust in-vitro and in-vivo correlation (IVIVC). This guide provides a deep dive into the experimental framework for evaluating 3-Aminobenzanilide (3-AB) analogs, a foundational class of Poly(ADP-ribose) polymerase (PARP) inhibitors, and correlating their activity across biological systems of increasing complexity.
We will move beyond rote protocols to explain the causal logic behind experimental design, ensuring a self-validating system of inquiry that is essential for trustworthy and reproducible results.
The Central Role of this compound in PARP Inhibition
3-Aminobenzamide (a related compound often discussed alongside this compound) was one of the first-generation PARP inhibitors.[1][2] By acting as a competitive inhibitor of NAD+, the substrate for PARP enzymes, it laid the groundwork for a new class of cancer therapeutics.[3] PARP enzymes are critical for DNA single-strand break repair.[4] Inhibiting this process in cancer cells that already have a compromised ability to repair double-strand breaks (such as those with BRCA1/2 mutations) leads to a synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[3][4]
While newer, more potent analogs have largely superseded 3-AB in clinical development, its study remains essential for understanding the fundamental principles of PARP inhibition and for validating new experimental platforms.
Part 1: In-Vitro Characterization - From Enzyme to Cell
The initial phase of evaluation aims to quantify the direct inhibitory effect of a 3-AB analog on its target and its subsequent impact within a controlled cellular environment.
Enzymatic Assays: Quantifying Direct Target Engagement
The purest assessment of a compound's potency is its direct effect on the isolated enzyme. This assay answers the fundamental question: "How well does the analog inhibit the PARP enzyme?"
Experimental Protocol: PARP1 Enzymatic Activity Assay (Chemiluminescent)
-
Plate Coating: 96-well plates are coated with histone proteins, which will serve as the substrate for poly(ADP-ribosylation) by PARP1.
-
Compound Preparation: Prepare a serial dilution of the 3-AB analog.
-
Reaction Mixture: Add recombinant human PARP1 enzyme and biotin-labeled NAD+ to the wells, followed by the diluted test compounds.
-
Incubation: Allow the enzymatic reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Add Streptavidin-Horseradish Peroxidase (HRP), which binds to the biotinylated PAR chains formed on the histones.
-
Signal Generation: Add an HRP chemiluminescent substrate. The light produced is directly proportional to PARP1 activity.
-
Data Acquisition: Read the luminescent signal using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the log of the compound concentration.
Causality Behind Experimental Choices:
-
Why Histone-Coated Plates? Histones are major physiological targets of PARP1 in the nucleus. Using them as a substrate provides a biologically relevant context for the enzymatic reaction.
-
Why Biotin-Labeled NAD+? This modification allows for highly sensitive and specific detection using a streptavidin-HRP conjugate, a common and robust biochemical tool.[5]
-
Why a Recombinant Enzyme? Using a purified enzyme ensures that the observed inhibition is a direct effect on PARP1 and not confounded by other cellular proteins or pathways.
Cellular Assays: Assessing Bioavailability and Target Engagement in a Living Cell
A potent enzymatic inhibitor is only useful if it can cross the cell membrane, reach its target in the nucleus, and exert its effect. Cellular assays are designed to test this.
Experimental Protocol: Cellular PARP Inhibition Assay
-
Cell Seeding: Plate a relevant cancer cell line (e.g., BRCA2-deficient DLD1 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 3-AB analog for 1-2 hours.
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., hydrogen peroxide or an alkylating agent like temozolomide) to activate PARP.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
PAR Detection: Quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates using a sandwich ELISA or a similar immunoassay.
-
Data Analysis: Determine the cellular IC50, the concentration at which the analog inhibits cellular PAR formation by 50%.
Causality Behind Experimental Choices:
-
Why BRCA-Deficient Cells? These cells are hypersensitive to PARP inhibition due to their reliance on PARP-mediated repair pathways, providing a sensitive model for assessing inhibitor efficacy.[6]
-
Why Induce DNA Damage? In unstressed cells, basal PARP activity is low. Inducing DNA damage creates a robust signal, providing a wide dynamic range to accurately measure the dose-dependent effect of the inhibitor.
-
Why Measure PAR Levels? PAR is the direct product of PARP activity. Measuring its levels provides a direct pharmacodynamic biomarker of target engagement within the cell.
Caption: Parallel workflows for the in-vitro characterization of 3-AB analogs.
Part 2: In-Vivo Evaluation - From Animal Models to Efficacy
In-vivo studies are the crucible where a promising compound proves its real-world potential, assessing its behavior and efficacy within a complex biological system.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Before testing for anti-tumor activity, we must understand how the animal's body affects the drug (PK) and how the drug affects the target in the tumor (PD).
Experimental Protocol: Murine PK/PD Study
-
Animal Model: Use immunodeficient mice bearing subcutaneous xenograft tumors from a relevant human cancer cell line.
-
Dosing: Administer a single dose of the 3-AB analog via the intended clinical route (e.g., oral gavage).
-
Time-Course Sampling: At various time points post-dose (e.g., 1, 4, 8, 24 hours), collect blood samples (for PK) and tumor tissue (for PD).
-
PK Analysis: Process the blood to plasma and quantify the concentration of the 3-AB analog using liquid chromatography-mass spectrometry (LC-MS/MS). This data is used to calculate key parameters like Cmax (maximum concentration) and AUC (Area Under the Curve, or total drug exposure).
-
PD Analysis: Homogenize the tumor tissue and measure PAR levels using an ELISA, as in the cellular assay.
-
Correlation: Correlate the plasma drug concentration with the degree of PARP inhibition in the tumor at each time point.
Causality Behind Experimental Choices:
-
Why Xenograft Models? These models, which involve implanting human tumors into mice, are a standard and essential step for evaluating the preclinical efficacy of cancer drugs.[7] Patient-derived xenografts (PDXs) are increasingly used as they may better reflect human tumor complexity.[8]
-
Why Correlate PK and PD? This is the essence of IVIVC. It establishes the required drug exposure (PK) needed to achieve a desired level of target inhibition (PD) in the tumor. This relationship is critical for selecting the right dose for efficacy studies.
Efficacy Studies: Assessing Anti-Tumor Activity
The ultimate preclinical test is whether the compound can inhibit tumor growth in a living animal.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Model Establishment: Implant human cancer cells (e.g., BRCA1-mutant breast cancer) into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (typically n=8-10 per group):
-
Vehicle Control
-
3-AB Analog (at a dose determined by PK/PD studies)
-
Standard-of-care DNA-damaging agent (e.g., temozolomide)
-
Combination: 3-AB Analog + DNA-damaging agent
-
-
Treatment and Monitoring: Administer treatments daily for a set period (e.g., 21-28 days). Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Statistical analysis determines the significance of the anti-tumor effect.
Causality Behind Experimental Choices:
-
Why a Combination Arm? PARP inhibitors are highly effective at enhancing the efficacy of DNA-damaging agents.[2] Testing the combination is crucial for understanding the full therapeutic potential of the analog.
-
Why Monitor Body Weight? Significant weight loss (>15-20%) is an indicator of unacceptable toxicity and is a key ethical and practical endpoint for the study.
-
Why TGI? Tumor Growth Inhibition is a standardized, quantitative measure that allows for direct comparison of the efficacy of different treatments across studies.
Caption: Integrated workflow for in-vivo evaluation of 3-AB analogs.
Part 3: Synthesizing the Data - The In-Vitro/In-Vivo Correlation
A strong IVIVC exists when in-vitro potency translates to in-vivo efficacy at a tolerable and achievable drug exposure. Discrepancies often point to issues with the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Comparative Data Summary (Hypothetical Data)
| 3-AB Analog | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Mouse PK (AUC at 50 mg/kg) | In-Vivo TGI (at 50 mg/kg) | IVIVC Assessment |
| Analog X | 5 | 25 | High | 85% (Significant Regression) | Excellent |
| Analog Y | 8 | 40 | Low | 15% (Minimal Effect) | Poor |
| Analog Z | 150 | 800 | High | 10% (Minimal Effect) | Excellent (but Ineffective) |
Analysis:
-
Analog X is the ideal candidate. Its high in-vitro potency translates directly to strong in-vivo efficacy, supported by good pharmacokinetics (high exposure).
-
Analog Y demonstrates a common pitfall. Despite good in-vitro potency, its poor PK properties (low exposure) mean that an effective concentration never reaches the tumor, leading to a failure in vivo. This highlights the necessity of PK studies.
-
Analog Z shows an excellent correlation, but it is consistently poor. Its low in-vitro potency correctly predicts its lack of in-vivo activity, even with good exposure. This validates the in-vitro screening cascade's ability to eliminate weak compounds early.
The correlation between PARP trapping activity and cytotoxicity is a key mechanistic consideration, with some studies suggesting it is a primary driver of efficacy and toxicity.[6][9][10] Therefore, a successful analog must not only be a potent catalytic inhibitor but also possess optimal trapping properties and a favorable therapeutic window.
By systematically integrating these in-vitro and in-vivo experimental phases, researchers can build a comprehensive data package that not only characterizes the activity of this compound analogs but also provides a robust, evidence-based rationale for advancing the most promising candidates toward clinical development.
References
- Mayoh, C., et al. (2023). High-Throughput Drug Screening of Primary Tumor Cells Identifies Therapeutic Strategies for Treating Children with High-Risk Cancer. Cancer Research Communications, 5(7), 1223.
- Gero, D., et al. (2020). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences, 21(23), 9215.
- Meric-Bernstam, F., et al. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Clinical Cancer Research.
- BPS Bioscience. PARP Assays. BPS Bioscience.
- BMG LABTECH. PARP assay for inhibitors. BMG LABTECH.
- Scott, C. L., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 3979.
- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3(1), 235-254.
- Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419.
- PubChem. 3-Aminobenzamide. National Center for Biotechnology Information.
- Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100331.
- Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
- Litton, J. K., & Gradishar, W. J. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. The Oncologist, 27(4), 263-273.
- Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419.
- Zandarashvili, L., et al. (2020). A screen of FDA-approved drugs identifies inhibitors of the PARP-domain of tankyrase 1. Proceedings of the National Academy of Sciences, 117(27), 15538-15548.
- Johannes, J. W., et al. (2015). Structure-activity relationships of a series of 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(24), 5731-5736.
- Martin-Hernandez, K., et al. (2017). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive Diseases and Sciences, 62(10), 2693-2704.
- Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. Journal of Cancer Science and Clinical Oncology, 7, 363-368.
- Taylor & Francis. 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
Sources
- 1. oatext.com [oatext.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdlinx.com [mdlinx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminobenzanilide
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a detailed, procedural framework for the safe disposal of 3-Aminobenzanilide, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your team and the integrity of our shared environment.
Hazard Identification and Risk Assessment: A Presumptive Approach
The foundational principle of laboratory safety dictates that any chemical byproduct or unused substance should be managed as hazardous waste unless it is definitively proven to be non-hazardous.[1] For this compound, while a single, comprehensive Safety Data Sheet (SDS) can be elusive, data from structurally similar compounds and related chemicals provide a clear directive: it must be handled as a hazardous substance.
Key hazards associated with this compound and its analogs necessitate a cautious and proactive disposal strategy. These hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Description | Primary Precaution |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Wear chemical safety goggles/face shield. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] | Handle in a fume hood; avoid dust inhalation. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] | Do not eat, drink, or smoke in the lab. |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects.[4] | Minimize exposure; use all prescribed PPE. |
| Skin Irritation | - | Causes skin irritation.[3] | Wear chemically resistant gloves and lab coat. |
This risk profile mandates that this compound waste cannot be disposed of via standard trash or sewer systems.[5] Its proper disposal requires adherence to protocols for hazardous chemical waste, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][6][7]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment through the correct use of engineering controls and PPE.
-
Engineering Controls : All weighing, handling, and preparation for disposal of solid this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[5] Ensure that a safety shower and eyewash station are readily accessible.[3][8]
-
Personal Protective Equipment (PPE) : A non-negotiable requirement for handling this compound includes:
-
Eye Protection : Chemical safety goggles or a full-face shield.[2]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[9]
-
Body Protection : A lab coat or chemically resistant apron is required to prevent skin contact.[9]
-
Respiratory Protection : If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator is required.[2]
-
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a self-validating system for the compliant disposal of this compound from the point of generation to its final removal by waste management professionals.
Step 1: Waste Characterization and Segregation
The causality behind this first step is preventing dangerous chemical reactions and ensuring the waste stream is correctly profiled for disposal.[6][10]
-
Designate as Hazardous : Immediately classify all solid waste containing this compound (e.g., unused reagent, contaminated weighing paper, disposable labware) as solid hazardous chemical waste.
-
Segregate at the Source : Collect this waste in a dedicated container. Do not mix it with other waste streams, particularly liquid waste, sharps, or incompatible chemicals like strong oxidizing agents or strong acids.[3][6][11]
Step 2: Containerization
The integrity of the container is critical for preventing leaks and environmental contamination.[10]
-
Select a Compatible Container : Use a container made of a material compatible with this compound, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[5]
-
Keep Closed : The container must remain closed at all times unless waste is actively being added.[12]
Step 3: Labeling
Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[1][10]
-
Affix a Hazardous Waste Label : As soon as the first particle of waste enters the container, it must be labeled.
-
Complete All Fields : The label must include, at a minimum:
-
The words "Hazardous Waste "[5]
-
The full chemical name: "This compound "
-
The date waste was first added (accumulation start date).
-
An accurate list of all contents if it is a mixed waste (though this should be avoided).
-
The associated hazards (e.g., "Irritant," "Toxic," "Mutagenic").
-
Step 4: Accumulation and Storage
Proper storage minimizes the risk of spills and exposure in the laboratory.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA.[5][12] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : The SAA should have secondary containment (e.g., a chemical-resistant tray or bin) capable of holding the entire volume of the container in case of a leak.[5]
Step 5: Arranging for Final Disposal
The final disposal must be handled by trained professionals in compliance with federal and state law.[6][10]
-
Contact EHS : When the container is full or you are nearing your laboratory's accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]
-
Manifesting : Follow all institutional procedures, which may include completing a chemical waste manifest or an online pickup request form. This documentation creates a "cradle-to-grave" record of the waste's journey, as required by the EPA.[12][13]
Decontamination and Spill Management
-
Glassware Decontamination : Non-disposable glassware contaminated with this compound should be decontaminated in a fume hood. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone). This solvent rinse must be collected as hazardous liquid waste in a separate, appropriately labeled container.[5]
-
Small Spill Cleanup : In the event of a small spill of solid this compound:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[2]
-
Wearing full PPE, gently cover the spill to avoid generating dust.[2]
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the affected area and dispose of all cleanup materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe and compliant disposal of this compound.
By adhering to this comprehensive disposal guide, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of professional and environmental responsibility in your critical research endeavors.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Meda-Waste. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Lab Manager Magazine. (2020, April 1). The OSHA Laboratory Standard.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- Environmental Protection Agency. (n.d.). Hazardous Waste.
- Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
Sources
- 1. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. usbioclean.com [usbioclean.com]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Aminobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of chemical handling requires a deep understanding of a substance's properties and a steadfast commitment to safety. This guide provides essential, actionable information on the correct personal protective equipment (PPE) and handling procedures for 3-Aminobenzanilide (CAS No. 16091-26-2), a vital precursor in organic synthesis. As a Senior Application Scientist, my objective is to instill a culture of safety that extends beyond mere compliance, ensuring that every researcher is empowered to work confidently and securely.
A Note on Chemical Nomenclature: The term "this compound" is used throughout this guide. It is important to distinguish this compound from the structurally related "3-Aminobenzamide." While they share some hazard characteristics, this document specifically addresses this compound (C₁₃H₁₂N₂O).[1] Safety data for closely related aromatic amines may be referenced to ensure a comprehensive risk assessment.[2][3]
Section 1: Hazard Identification & Risk Assessment
The cornerstone of any safety protocol is a thorough understanding of the potential hazards. This compound, like many primary aromatic amines, must be handled with care due to its toxicological profile.[4][5] The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.[2][6]
GHS Hazard Profile Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
These classifications mandate a stringent approach to PPE selection and handling procedures. Aromatic amines as a class are known for potential long-term health effects, and skin absorption can be a significant exposure route.[4] Therefore, preventing all direct contact is the primary goal.
Section 2: The Hierarchy of Controls: Your First Line of Defense
Before we even discuss PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls : These are physical changes to the workspace that isolate you from the hazard.
-
Chemical Fume Hood : All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation.[2]
-
Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3]
-
Safety Stations : An eyewash station and safety shower must be readily accessible and tested regularly.[3]
-
-
Administrative Controls : These are the policies and procedures that dictate safe work practices.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for every process involving this chemical.
-
Designated Areas : Clearly mark areas where this compound is stored and handled.
-
Training : All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound.[7]
-
Section 3: Mandatory Personal Protective Equipment (PPE)
When engineering and administrative controls are in place, the correct PPE provides the final, essential barrier between you and the chemical.
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved Particulate Respirator (e.g., N95) | Required when handling the powder outside of a fume hood or if dust generation is unavoidable. A particulate filter is essential to prevent inhalation of airborne powder, which can cause respiratory irritation.[2] For large spills, a full-face respirator with an organic vapor/particulate combination cartridge may be necessary.[8] |
| Hands | Chemical-Resistant Nitrile Gloves (Double-gloved) | Rationale: Prevents direct skin contact and absorption.[2] Nitrile provides good resistance to a range of chemicals. Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected. |
| Eyes/Face | Chemical Safety Goggles with Side Shields or a Face Shield | Rationale: Protects against dust particles or splashes causing serious eye irritation.[3] Standard safety glasses are insufficient. A face shield should be worn over goggles when there is a significant risk of splashing. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[3] |
| Body | Long-Sleeved Laboratory Coat | Rationale: Provides a removable barrier to protect skin and personal clothing from contamination. The lab coat should be kept buttoned. |
Section 4: Procedural Guidance: A Step-by-Step Operational Plan
1. Receiving and Storage
-
Upon receipt, visually inspect the container for damage within a well-ventilated area.
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][7]
-
Ensure the storage location is clearly labeled and secured.
2. Weighing and Handling Protocol
-
Preparation : Don all required PPE (lab coat, double nitrile gloves, safety goggles).
-
Location : Perform all manipulations inside a chemical fume hood to control dust.[2]
-
Weighing : Use a draft shield or weigh the material on weighing paper creased to create a funnel. This minimizes the creation of airborne dust.
-
Transfer : Carefully transfer the solid using a spatula. Avoid tapping or dropping the powder.
-
Post-Handling : After transfer, gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder. Clean the spatula and weighing area with a damp cloth or towel to collect any residual dust before removing from the hood.
3. Spill Management In the event of a minor spill within the fume hood:
-
Alert : Inform personnel in the immediate area.
-
Contain : Cover the spill with an absorbent material from a chemical spill kit to prevent further spread.
-
Clean-Up : Wearing appropriate PPE, carefully sweep or scoop the material into a labeled hazardous waste container.[2] Avoid actions that create dust.
-
Decontaminate : Wipe the spill area with a damp cloth, followed by soap and water. Place all contaminated cleaning materials into the hazardous waste container.
4. Waste Disposal
-
Solid Waste : All unused this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[3][9]
-
Contaminated Labware : Rinse non-disposable glassware with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. Collect this solvent rinse as liquid hazardous waste.[9]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in regular trash.[10]
Section 5: Emergency Procedures & First Aid
Immediate and correct action is critical in the event of an exposure.[11]
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing.[12] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[2]
Visual Workflow: Chemical Spill Response
The following diagram outlines the logical flow for responding to a minor chemical spill, ensuring a systematic and safe cleanup process.
Caption: Workflow for a minor chemical spill response.
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
- Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid.
- Ark Pharma Scientific Limited. 3'-Aminobenzanilide | CAS:16091-26-2.
- PubChem. This compound. National Institutes of Health.
- GOV.UK. What to do in a chemical emergency. (2024-10-10).
- precisionFDA. This compound.
- Moorpark College. Experiment 13 – Properties of Amines and Amides.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
- Centers for Disease Control and Prevention (CDC). What to Do in a Chemical Emergency. (2024-04-10).
- Sciencemadness Wiki. Proper disposal of chemicals. (2025-08-20).
- United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Centers for Disease Control and Prevention (CDC). Emergency Room Procedures in Chemical Hazard Emergencies.
- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09).
- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- National Center for Biotechnology Information (NCBI). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).
- United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- Google Patents. Method of disposal and degradation of toxic organic compounds.
Sources
- 1. GSRS [precision.fda.gov]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. unodc.org [unodc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 12. gov.uk [gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
